VB124
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-[[1-(2-chlorophenyl)-5-(3-cyclopropyloxyphenyl)pyrazol-3-yl]methoxy]-2-methylpropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN2O4/c1-23(2,22(27)28)29-14-16-13-21(26(25-16)20-9-4-3-8-19(20)24)15-6-5-7-18(12-15)30-17-10-11-17/h3-9,12-13,17H,10-11,14H2,1-2H3,(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZHRLEZWTVYGMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)OCC1=NN(C(=C1)C2=CC(=CC=C2)OC3CC3)C4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
VB124: A Novel Therapeutic Approach for Cardiac Hypertrophy Through MCT4 Inhibition
An In-depth Technical Guide on the Mechanism of Action
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cardiac hypertrophy, an enlargement of the heart muscle, is a common physiological response to pressure overload and a key risk factor for heart failure. Emerging research has identified metabolic dysregulation as a pivotal component in the progression of pathological hypertrophy. This document provides a comprehensive technical overview of VB124, a potent and selective inhibitor of the Monocarboxylate Transporter 4 (MCT4). This compound represents a novel therapeutic strategy by targeting the metabolic alterations that drive cardiac hypertrophy. The core mechanism of action revolves around the inhibition of lactate (B86563) efflux from cardiomyocytes, which recalibrates the intracellular pyruvate-lactate axis, mitigates oxidative stress and inflammation, and ultimately reverses hypertrophic remodeling. This guide details the underlying signaling pathways, summarizes key preclinical data, provides detailed experimental protocols, and visualizes the mechanism and experimental workflows.
The Role of MCT4 in Cardiac Pathophysiology
Monocarboxylate Transporter 4 (MCT4), encoded by the SLC16A3 gene, is a proton-coupled lactate transporter. While typically expressed at low levels in healthy cardiomyocytes, its expression is significantly upregulated under pathological conditions such as diabetic cardiomyopathy and pressure overload.[1][2] This upregulation facilitates the increased efflux of lactate, a byproduct of glycolysis.[3] While this was initially thought to be a simple waste removal mechanism, recent evidence indicates that this excessive lactate export disrupts the delicate metabolic balance within cardiomyocytes. This disruption, specifically the imbalance of the intracellular lactate-to-pyruvate ratio, is now understood to be a fundamental driver of the hypertrophic phenotype.[3][4] The excessive lactate efflux leads to mitochondrial dysfunction, increased production of reactive oxygen species (ROS), and the promotion of a pro-inflammatory environment, all of which contribute to the pathological remodeling of the heart.[1][5]
This compound: A Selective MCT4 Inhibitor
This compound is a potent and highly selective small molecule inhibitor of MCT4.[6] Its high selectivity for MCT4 over the related transporter MCT1 makes it a valuable tool for dissecting the specific role of lactate export in cardiac hypertrophy and a promising candidate for therapeutic development.[6][7]
Core Mechanism of Action of this compound
The primary mechanism of action of this compound in ameliorating cardiac hypertrophy is the direct inhibition of MCT4-mediated lactate transport. This initiates a cascade of intracellular events that collectively counter the hypertrophic response.
-
Restoration of the Pyruvate-Lactate Axis: By blocking lactate efflux, this compound causes an increase in intracellular lactate concentration. This shift in equilibrium favors the conversion of lactate back to pyruvate (B1213749) by lactate dehydrogenase (LDH). The resulting increase in the mitochondrial pyruvate pool enhances mitochondrial respiration and ATP production.[1]
-
Reduction of Oxidative Stress: The metabolic shift induced by this compound leads to a significant reduction in the production of reactive oxygen species (ROS).[1][2] By improving mitochondrial function and recalibrating cellular metabolism, this compound mitigates the oxidative stress that is a key trigger for hypertrophic signaling.[1]
-
Attenuation of Inflammation: Excessive lactate efflux from cardiomyocytes acts as a signal to surrounding immune cells, particularly macrophages.[1][5] This lactate signaling promotes macrophage infiltration into the cardiac tissue and induces a pro-inflammatory phenotype.[1] this compound, by blocking lactate export, reduces this inflammatory signaling, leading to decreased macrophage infiltration and a reduction in the expression of inflammatory cytokines such as IL-1β and TNF-α.[1] There is also evidence suggesting that the altered lactate environment affects histone lactylation in macrophages, an epigenetic modification that influences their inflammatory state.[5]
Signaling Pathway Diagram
References
- 1. MCT4-dependent lactate transport: a novel mechanism for cardiac energy metabolism injury and inflammation in type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The multifaceted role of lactate in cardiovascular health: from metabolism to signaling and epigenetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The pyruvate-lactate axis modulates cardiac hypertrophy and heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Pyruvate-Lactate Axis Modulates Cardiac Hypertrophy and Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MCT4-dependent lactate transport: a novel mechanism for cardiac energy metabolism injury and inflammation in type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Monocarboxylate transporter antagonism reveals metabolic vulnerabilities of viral-driven lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
VB124: A Technical Guide to a Novel MCT4 Inhibitor for Oncological and Metabolic Diseases
For Researchers, Scientists, and Drug Development Professionals
Abstract
VB124 is a novel, potent, and orally active small molecule inhibitor of Monocarboxylate Transporter 4 (MCT4). As a critical regulator of lactate (B86563) efflux in highly glycolytic cells, MCT4 represents a key therapeutic target in various pathologies, including cancer, cardiac hypertrophy, and fibrosis. This document provides a comprehensive overview of the discovery rationale, mechanism of action, and preclinical data for this compound. It includes detailed summaries of its biological activity, quantitative data from key experiments, and protocols for relevant in vitro and in vivo assays to facilitate further research and development.
Introduction and Discovery Rationale
The reliance of many solid tumors on aerobic glycolysis, even in the presence of oxygen (the Warburg effect), leads to the significant production and accumulation of lactic acid. To avoid intracellular acidification and maintain a high glycolytic rate, cancer cells upregulate transporters to expel lactate into the tumor microenvironment (TME). Monocarboxylate Transporter 4 (MCT4), encoded by the SLC16A3 gene, is a primary lactate transporter in this context. Its inhibition presents a compelling therapeutic strategy to induce intracellular acidosis, disrupt cancer cell metabolism, and alleviate the immunosuppressive effects of an acidic TME.
The discovery of this compound was driven by the need for a potent and selective inhibitor of MCT4 to therapeutically exploit this metabolic vulnerability. Early research focused on identifying compounds that could selectively block MCT4 over other MCT isoforms, particularly MCT1, which is more broadly expressed and involved in lactate uptake in various tissues. This compound emerged as a lead compound with high selectivity and oral bioavailability, making it a valuable tool for investigating the therapeutic potential of MCT4 inhibition.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented below. These properties are essential for its characterization and formulation in experimental settings.
| Property | Value | Reference |
| CAS Number | 2230186-18-0 | [1] |
| Molecular Formula | C₂₃H₂₃ClN₂O₄ | [1] |
| Molecular Weight | 426.89 g/mol | [1] |
| Appearance | Solid | [2] |
| Purity | >98% (typically >99%) | [2] |
| Solubility | DMSO: 125 mg/mL (292.82 mM) | [3] |
Mechanism of Action
This compound exerts its therapeutic effect by selectively inhibiting MCT4, a proton-coupled lactate transporter. This inhibition blocks the efflux of lactate from highly glycolytic cells.
Key downstream effects include:
-
Intracellular Acidification: The accumulation of intracellular lactate leads to a drop in pH, inducing metabolic stress and potentially apoptosis.
-
Metabolic Reprogramming: By blocking lactate export, this compound forces a redirection of glycolytic carbon flux into mitochondrial pyruvate (B1213749) oxidation.
-
Modulation of the Tumor Microenvironment: By reducing the amount of lactate extruded into the TME, this compound can alleviate the acidic and immunosuppressive conditions that hinder the activity of immune cells like T cells and natural killer (NK) cells.[4]
The signaling pathway below illustrates the role of MCT4 in cellular metabolism and the point of intervention for this compound.
In Vitro and In Vivo Efficacy
This compound has demonstrated significant therapeutic potential across a range of preclinical models, from cancer to cardiovascular and fibrotic diseases.
In Vitro Potency and Selectivity
This compound is a highly potent inhibitor of MCT4-mediated lactate transport. It exhibits strong selectivity for MCT4 over the related transporter MCT1.
| Cell Line | Assay | Target | IC₅₀ | Reference |
| MDA-MB-231 | Lactate Import | MCT4 | 8.6 nM | [3][5] |
| MDA-MB-231 | Lactate Export | MCT4 | 19 nM | [3][5] |
| BT-20 | Lactate Export | MCT1 | 24 µM | [3][5] |
Efficacy in Cardiac Injury and Hypertrophy
In a mouse model of type 2 diabetes, this compound demonstrated significant cardioprotective effects. Treatment reduced cardiac injury and inflammatory macrophage infiltration.
| Animal Model | Treatment | Key Outcomes |
| Leprdb Mice (Type 2 Diabetes) | 10 mg/kg/day this compound (IP) for 4 weeks | - Reduced left ventricular mass- Increased E/A ratio and LVEF- Decreased myocardial hypertrophy and fibrosis- Reduced inflammatory macrophage infiltration |
Efficacy in Pulmonary Fibrosis
This compound has been shown to attenuate bleomycin-induced pulmonary fibrosis in mice, highlighting its anti-fibrotic potential.
| Animal Model | Treatment | Key Outcomes |
| C57Bl/6N Mice (Bleomycin-induced) | This compound (dose not specified) for 14 days | - Improved lung mechanics (compliance and elastance)- Reduced histologic severity of fibrosis- Increased weight recovery post-bleomycin administration |
Efficacy in Oncology
By inhibiting lactate efflux, this compound suppresses tumor growth and enhances anti-tumor immunity. In hepatocellular carcinoma (HCC) models, MCT4 inhibition with this compound led to enhanced T cell infiltration and cytotoxicity, improving the efficacy of anti-PD-1 immunotherapy.[4]
Experimental Protocols
In Vivo Cardiac Injury Model in Diabetic Mice
This protocol describes the methodology used to evaluate the cardioprotective effects of this compound in a diabetic mouse model.
Protocol Steps:
-
Animal Model: Use 9-week-old Leprdb mice as a model for type 2 diabetes.
-
Group Allocation: Randomly assign mice to a treatment group (this compound) or a model group (vehicle control).
-
Drug Administration: For the treatment group, administer this compound via intraperitoneal (IP) injection at a dose of 10 mg/kg daily. The model group receives an equivalent volume of the solvent.
-
Treatment Duration: Continue the treatment for a period of 4 weeks.
-
Functional Assessment: At the end of the treatment period, perform echocardiography to measure key cardiac function parameters, including left ventricular mass (LV mass), E/A ratio, and left ventricular ejection fraction (LVEF).
-
Tissue Collection and Analysis: Following functional assessment, sacrifice the animals and collect heart tissues.
-
Histopathology: Perform histological staining (e.g., H&E for hypertrophy, Masson's trichrome for fibrosis) to assess tissue morphology.
-
Gene Expression Analysis: Use RT-qPCR to measure the transcription levels of myocardial injury markers such as Anp and Bnp.
In Vitro Lactate Efflux Assay
This assay is used to determine the IC₅₀ of this compound for lactate export in MCT4-expressing cells.
-
Cell Culture: Plate MCT4-expressing cells (e.g., MDA-MB-231) in a suitable format (e.g., 96-well plate) and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in the appropriate assay buffer.
-
Treatment: Wash the cells and incubate them with the various concentrations of this compound for a predetermined time (e.g., 1-2 hours) to allow for target engagement.
-
Lactate Measurement: Measure the concentration of lactate in the cell culture supernatant using a commercially available lactate assay kit (e.g., colorimetric or fluorometric).
-
Data Analysis: Plot the lactate concentration against the log of the this compound concentration. Fit the data to a four-parameter logistic curve to determine the IC₅₀ value.
Conclusion and Future Directions
This compound is a first-in-class selective MCT4 inhibitor with significant therapeutic potential in a variety of diseases characterized by metabolic dysregulation. Its ability to modulate cellular metabolism and the tissue microenvironment has been demonstrated in robust preclinical models of cardiac injury, pulmonary fibrosis, and cancer. The potent and selective profile of this compound, coupled with its oral activity, makes it an excellent candidate for further clinical development.
Future research should focus on exploring the efficacy of this compound in combination with other therapeutic modalities, particularly immunotherapies in oncology. Further investigation into the long-term safety profile and the identification of predictive biomarkers for patient stratification will be crucial for its successful translation to the clinic. The detailed protocols and data presented in this guide serve as a foundational resource for scientists and researchers dedicated to advancing this promising therapeutic agent.
References
VB124: A Technical Guide to its Selectivity for MCT4 Over MCT1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monocarboxylate transporters (MCTs) are critical players in cellular metabolism, facilitating the transport of essential monocarboxylates like lactate (B86563), pyruvate, and ketone bodies across the plasma membrane. Two key isoforms, MCT1 (SLC16A1) and MCT4 (SLC16A3), are of particular interest in drug development, especially in oncology. MCT1 is broadly expressed and is the primary transporter for lactate uptake in oxidative tissues, while MCT4 is predominantly found in highly glycolytic tissues and is responsible for lactate efflux. In the tumor microenvironment, this differential expression contributes to a metabolic symbiosis, where glycolytic cancer cells expel lactate via MCT4, which is then taken up by oxidative cancer cells through MCT1, fueling tumor growth and creating an acidic, immunosuppressive environment.
VB124 has emerged as a potent and orally active small molecule inhibitor of MCT4. Its high selectivity for MCT4 over MCT1 presents a promising therapeutic strategy to disrupt the metabolic landscape of tumors by specifically targeting lactate efflux from glycolytic cancer cells, leading to intracellular acidification and metabolic crisis. This technical guide provides a comprehensive overview of the selectivity of this compound, including quantitative data, detailed experimental protocols for assessing its activity, and a visualization of the relevant signaling pathways.
Data Presentation: this compound Selectivity Profile
The following tables summarize the quantitative data on the inhibitory activity of this compound against MCT4 and MCT1, highlighting its significant selectivity for MCT4.
| Target | Cell Line | Assay Type | IC50 (nM) | Reference |
| MCT4 | MDA-MB-231 | Lactate Import | 8.6 | [1] |
| MCT4 | MDA-MB-231 | Lactate Export | 19 | [1] |
Table 1: Inhibitory Activity of this compound on MCT4
| Target | Cell Line | Assay Type | IC50 (µM) | Reference |
| MCT1 | BT-20 | Lactate Export | 24 | [1] |
Table 2: Inhibitory Activity of this compound on MCT1
The data clearly demonstrates that this compound is a highly potent inhibitor of MCT4, with IC50 values in the low nanomolar range for both lactate import and export in MCT4-expressing MDA-MB-231 cells[1]. In contrast, its inhibitory activity against MCT1 in MCT1-expressing BT-20 cells is in the micromolar range, indicating a selectivity of over 1000-fold for MCT4 over MCT1[1].
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of MCT inhibitor selectivity. Below are representative protocols for key experiments used to characterize compounds like this compound.
Radiolabeled Lactate Transport Assay for IC50 Determination
This assay directly measures the uptake or efflux of a radiolabeled monocarboxylate, such as 14C-L-lactate, in cells expressing the target transporter.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on MCT1 and MCT4-mediated lactate transport.
Materials:
-
MDA-MB-231 (MCT4-expressing) and BT-20 (MCT1-expressing) cell lines[2][3]
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
14C-L-lactate (radiolabeled substrate)
-
Unlabeled L-lactate (cold substrate)
-
This compound (test inhibitor)
-
Scintillation fluid
-
Scintillation counter
-
Multi-well plates (e.g., 24-well)
Protocol:
-
Cell Seeding:
-
Seed MDA-MB-231 and BT-20 cells into 24-well plates at a density that allows them to reach approximately 80-90% confluency on the day of the assay.
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
-
-
Inhibitor Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of this compound in the assay buffer to achieve a range of final concentrations for the dose-response curve.
-
-
Lactate Uptake Assay (for MCT4 in MDA-MB-231):
-
On the day of the assay, wash the cells twice with pre-warmed PBS.
-
Pre-incubate the cells with the various concentrations of this compound in assay buffer for a specified time (e.g., 30 minutes) at 37°C.
-
Initiate the uptake by adding the assay buffer containing a fixed concentration of 14C-L-lactate and the corresponding concentration of this compound.
-
Incubate for a short, defined period (e.g., 2-5 minutes) to measure the initial rate of transport.
-
Terminate the uptake by rapidly washing the cells three times with ice-cold PBS to remove extracellular radiolabel.
-
Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).
-
Transfer the cell lysates to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
-
Lactate Export Assay (for MCT1 in BT-20):
-
Pre-load the cells with 14C-L-lactate by incubating them in a medium containing the radiolabel for a defined period (e.g., 1 hour).
-
Wash the cells with PBS to remove extracellular radiolabel.
-
Add the assay buffer containing the different concentrations of this compound.
-
At various time points, collect aliquots of the extracellular buffer to measure the amount of exported 14C-L-lactate.
-
At the end of the experiment, lyse the cells to determine the remaining intracellular radioactivity.
-
Measure the radioactivity in the collected buffer and cell lysates using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control (e.g., DMSO).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.
-
BCECF-AM Intracellular pH Measurement Assay
This assay utilizes the pH-sensitive fluorescent dye BCECF-AM to indirectly measure the activity of MCTs by monitoring changes in intracellular pH (pHi) upon lactate transport.
Objective: To assess the functional inhibition of MCT1 and MCT4 by this compound by measuring its effect on lactate-induced intracellular acidification.
Materials:
-
MDA-MB-231 and BT-20 cell lines
-
Complete culture medium
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
BCECF-AM (2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein, acetoxymethyl ester)
-
L-Lactate
-
This compound
-
Fluorometer or fluorescence plate reader capable of ratiometric measurements (e.g., excitation at ~490 nm and ~440 nm, emission at ~535 nm)
Protocol:
-
Cell Seeding:
-
Seed cells onto black-walled, clear-bottom 96-well plates suitable for fluorescence measurements.
-
-
Dye Loading:
-
Wash the cells with HBSS.
-
Load the cells with BCECF-AM (e.g., 1-5 µM in HBSS) and incubate for 30-60 minutes at 37°C. The AM ester allows the dye to cross the cell membrane, where it is cleaved by intracellular esterases, trapping the fluorescent BCECF inside.
-
-
Inhibitor Treatment:
-
Wash the cells to remove extracellular dye.
-
Pre-incubate the cells with various concentrations of this compound in a low-buffering capacity medium for a defined period.
-
-
Measurement of pHi Changes:
-
Place the plate in the fluorometer and record a baseline fluorescence ratio.
-
Inject a solution of L-Lactate to induce a pHi change (acidification due to H+ co-transport).
-
Continuously record the fluorescence ratio over time to monitor the change in pHi.
-
-
Data Analysis:
-
The rate of change in the fluorescence ratio is proportional to the rate of lactate transport.
-
Calculate the initial rate of acidification for each this compound concentration.
-
Determine the percentage of inhibition compared to the control and calculate the IC50 as described in the previous protocol.
-
Signaling Pathways
The activity of MCTs is intricately linked to cellular signaling pathways that regulate metabolism, particularly in the context of cancer.
Warburg Effect and Lactate Shuttle
The Warburg effect describes the metabolic shift of cancer cells towards aerobic glycolysis, where glucose is converted to lactate even in the presence of oxygen. This metabolic reprogramming is driven by oncogenes and tumor suppressors and results in a high rate of lactate production. MCT4 plays a crucial role in this process by exporting the excess lactate, thereby maintaining intracellular pH and sustaining high glycolytic flux. The exported lactate can then be taken up by adjacent oxidative cancer cells via MCT1, creating a metabolic symbiosis known as the lactate shuttle.
Caption: Metabolic interplay between glycolytic and oxidative cancer cells.
HIF-1α Regulation of MCT4 Expression
Under hypoxic conditions, a common feature of the tumor microenvironment, the transcription factor Hypoxia-Inducible Factor 1-alpha (HIF-1α) is stabilized. HIF-1α then translocates to the nucleus and promotes the transcription of numerous genes involved in adaptation to low oxygen, including key players in the glycolytic pathway. One of the critical target genes of HIF-1α is SLC16A3, the gene encoding MCT4. This upregulation of MCT4 expression enhances the capacity of hypoxic cancer cells to export lactate, further promoting the Warburg phenotype and contributing to tumor progression.
Caption: HIF-1α-mediated upregulation of MCT4 under hypoxic conditions.
Conclusion
This compound is a highly potent and selective inhibitor of MCT4, demonstrating a significant therapeutic window for targeting lactate efflux in glycolytic cancer cells while sparing the broader metabolic functions mediated by MCT1. The experimental protocols outlined in this guide provide a framework for the robust evaluation of MCT inhibitors. The visualization of the underlying signaling pathways highlights the critical role of MCT4 in cancer metabolism and its regulation, further underscoring the rationale for the development of selective MCT4 inhibitors like this compound as a promising anti-cancer strategy. Further research and clinical development of this compound and similar compounds will be crucial in translating our understanding of tumor metabolism into effective therapies.
References
In Vitro Biological Activity of VB124: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
VB124 is a potent and selective small-molecule inhibitor of the monocarboxylate transporter 4 (MCT4), a key player in cellular metabolism, particularly in highly glycolytic cells. MCT4 facilitates the efflux of lactate (B86563), a product of glycolysis, thereby maintaining intracellular pH and sustaining high rates of glucose metabolism. By inhibiting MCT4, this compound disrupts this process, leading to intracellular lactate accumulation and subsequent metabolic reprogramming. This guide provides an in-depth overview of the in vitro biological activity of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing its impact on cellular signaling pathways.
Data Presentation: In Vitro Potency and Selectivity of this compound
The following table summarizes the key quantitative metrics defining the in vitro activity of this compound against its primary target, MCT4.
| Parameter | Value | Cell Line | Assay Conditions | Reference |
| IC50 (Lactate Import) | 8.6 nM | MDA-MB-231 | Inhibition of radiolabeled lactate import | [1] |
| IC50 (Lactate Export) | 19 nM | MDA-MB-231 | Inhibition of radiolabeled lactate export | [1] |
| Ki | 11 nM | Not Specified | Not Specified | [2] |
| IC50 (MCT1) | 24 µM | BT20 | Lactate export assay in MCT1-expressing cells | [1] |
| Selectivity | >1000-fold for MCT4 over MCT1 | - | Based on comparative IC50 values | [3] |
Core Signaling Pathways Modulated by this compound
Inhibition of MCT4 by this compound leads to the intracellular accumulation of lactate, which in turn triggers downstream signaling events that impact cellular function. Two key pathways identified are the ROS/NF-κB and AMPK signaling cascades.
Lactate-Induced ROS/NF-κB Signaling
The accumulation of intracellular lactate can lead to an increase in reactive oxygen species (ROS). This occurs through the activity of NAD(P)H oxidases (Noxs), which are fueled by the NADH produced during the conversion of lactate to pyruvate (B1213749) by lactate dehydrogenase (LDH). The resulting oxidative stress can activate the NF-κB signaling pathway, a critical regulator of inflammation, cell survival, and proliferation.
Lactate-Induced AMPK Signaling
Intracellular lactate can also act as a metabolic regulator by activating the AMP-activated protein kinase (AMPK) signaling pathway.[4] AMPK is a key energy sensor that, when activated, promotes catabolic processes to generate ATP while inhibiting anabolic pathways.[4] Lactate-induced activation of AMPK can lead to the phosphorylation of its downstream target, acetyl-CoA carboxylase (ACC), a key enzyme in fatty acid synthesis.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of in vitro findings. Below are representative protocols for key experiments used to characterize the biological activity of this compound.
Measurement of Intracellular Lactate
This protocol describes a common method for quantifying intracellular lactate levels following treatment with this compound.
Workflow Diagram:
Protocol:
-
Cell Seeding: Plate cells at a density of 1 x 10^5 cells/well in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with the desired concentrations of this compound or vehicle (e.g., DMSO) for the specified duration (e.g., 24 hours).
-
Washing: Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Lysis and Deproteinization: Add 100 µL of a suitable lysis buffer containing a deproteinizing agent (e.g., perchloric acid) to each well. Incubate on ice for 5 minutes.
-
Centrifugation: Centrifuge the plate at 13,000 x g for 10 minutes at 4°C to pellet cellular debris.
-
Supernatant Collection: Carefully collect the supernatant, which contains the intracellular metabolites.
-
Lactate Assay: Use a commercial lactate assay kit (e.g., colorimetric or fluorometric) to measure the lactate concentration in the supernatant according to the manufacturer's instructions.
-
Data Analysis: Normalize the lactate concentration to the total protein content of each well, determined using a BCA protein assay on the cell pellet.
TGF-β1-Induced Fibroblast to Myofibroblast Differentiation
This protocol outlines the induction of myofibroblast differentiation, a process that can be modulated by MCT4 inhibition.
Workflow Diagram:
Protocol:
-
Cell Seeding: Plate primary human lung fibroblasts in 6-well plates at a suitable density to reach confluence after 24 hours.
-
Serum Starvation: Once confluent, replace the growth medium with serum-free medium for 24 hours to synchronize the cells.
-
Treatment: Pre-treat the cells with this compound or vehicle for 1 hour.
-
Induction: Add recombinant human TGF-β1 to the medium at a final concentration of 5-10 ng/mL.
-
Incubation: Incubate the cells for 48-72 hours to allow for myofibroblast differentiation.
-
Analysis of Myofibroblast Markers:
-
Western Blotting: Lyse the cells and perform Western blotting to detect the expression of α-smooth muscle actin (α-SMA).
-
qPCR: Extract total RNA and perform quantitative real-time PCR (qPCR) to measure the mRNA levels of ACTA2 (α-SMA) and COL1A1 (collagen type I alpha 1).
-
Western Blotting for MCT4 and α-SMA
This protocol provides a general procedure for detecting protein expression levels.
Protocol:
-
Sample Preparation: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-MCT4 or anti-α-SMA) overnight at 4°C. Recommended dilutions for anti-MCT4 antibody (e.g., Proteintech 22787-1-AP) are 1:500-1:2000.[5]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Quantitative Real-Time PCR (qPCR)
This protocol is for measuring the relative mRNA expression of target genes.
Protocol:
-
RNA Extraction: Extract total RNA from cells using a commercial RNA isolation kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green master mix, cDNA template, and gene-specific primers for ACTA2, COL1A1, and a housekeeping gene (e.g., GAPDH or HPRT1).
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression.
Conclusion
This compound is a highly potent and selective inhibitor of MCT4 with significant in vitro biological activity. Its ability to block lactate efflux leads to profound metabolic and signaling changes within cells, impacting processes such as cell proliferation, inflammation, and fibrosis. The data and protocols presented in this guide provide a comprehensive resource for researchers investigating the therapeutic potential of MCT4 inhibition and the multifaceted roles of lactate in cellular physiology and pathology. Further research is warranted to fully elucidate the intricate mechanisms of action of this compound and to explore its clinical applications in various disease contexts.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Lactate transport inhibition therapeutically reprograms fibroblast metabolism in experimental pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Monocarboxylate transporter antagonism reveals metabolic vulnerabilities of viral-driven lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. MCT4 Polyclonal Antibody (22787-1-AP) [thermofisher.com]
- 6. origene.com [origene.com]
- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]
VB124: A Novel Therapeutic Avenue for Heart Failure Through Monocarboxylate Transporter 4 Inhibition
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Heart failure remains a significant global health challenge with a pressing need for novel therapeutic strategies. Emerging preclinical evidence highlights the potential of VB124, a potent and specific inhibitor of Monocarboxylate Transporter 4 (MCT4), as a promising therapeutic agent. This document provides a comprehensive technical overview of this compound, focusing on its mechanism of action, preclinical efficacy data, and the underlying signaling pathways implicated in its cardioprotective effects. The information presented herein is intended to serve as a foundational resource for researchers, scientists, and drug development professionals exploring the therapeutic utility of MCT4 inhibition in heart failure and related cardiovascular diseases.
Introduction to this compound and its Target: MCT4
This compound is a small molecule inhibitor with high potency and specificity for Monocarboxylate Transporter 4 (MCT4), a member of the solute carrier family 16 (SLC16A). MCT4 is a proton-coupled lactate (B86563) transporter primarily involved in the efflux of lactate from highly glycolytic cells, thereby maintaining intracellular pH homeostasis.[1] While extensively studied in the context of cancer metabolism, recent research has shed light on the critical role of MCT4 in cardiac pathophysiology.
In the heart, metabolic reprogramming is a key feature of pathological remodeling and heart failure.[2] Under conditions of metabolic stress, such as in diabetic cardiomyopathy, cardiomyocytes can exhibit an abnormal upregulation of MCT4.[3] This leads to excessive lactate efflux, disrupting the intracellular lactate-pyruvate balance, which can result in increased oxidative stress and inflammatory responses, ultimately contributing to myocardial damage.[3] this compound, by inhibiting MCT4, presents a targeted approach to counteract these detrimental metabolic alterations.
Mechanism of Action of this compound in a Cardiovascular Context
The therapeutic potential of this compound in heart failure is predicated on its ability to modulate cardiomyocyte metabolism and inflammatory responses through the inhibition of MCT4-mediated lactate transport. The proposed mechanism involves several key downstream effects:
-
Restoration of the Lactate-Pyruvate Axis: By blocking lactate efflux from cardiomyocytes, this compound helps to normalize the intracellular lactate-pyruvate ratio. This is crucial for maintaining mitochondrial function and efficient energy production.[3]
-
Reduction of Oxidative Stress: An imbalance in the lactate-pyruvate axis is associated with increased production of reactive oxygen species (ROS). Preclinical studies have shown that treatment with this compound leads to a marked reduction in ROS levels in the hearts of diabetic mice, suggesting an improvement in mitochondrial function.[3]
-
Attenuation of Inflammatory Responses: Excessive lactate in the cardiac microenvironment can trigger pro-inflammatory signaling in macrophages.[3] this compound has been shown to reduce the infiltration of inflammatory macrophages and downregulate the transcription of inflammatory mediators such as IL-1β and CCL2 in the heart.[3]
-
Amelioration of Cardiac Hypertrophy: Pathological cardiac hypertrophy is a common precursor to heart failure. In vitro studies have demonstrated that this compound can effectively mitigate palmitic acid-induced cardiomyocyte hypertrophy, as evidenced by reduced expression of hypertrophic markers like Brain Natriuretic Peptide (BNP) and a normalized cell size.[2][3]
The following diagram illustrates the proposed signaling pathway through which this compound exerts its cardioprotective effects.
Preclinical Data for this compound
The therapeutic potential of this compound in a cardiac context has been primarily investigated in preclinical models of diabetic cardiomyopathy. The following tables summarize the key quantitative findings from these studies.
Table 1: In Vitro Efficacy of this compound in Cardiomyocyte Models
| Parameter | Cell Model | Condition | Treatment | Outcome | Reference |
| BNP Expression | PMCM & H9C2 cells | Palmitic Acid (PA) Exposure | This compound | Significant mitigation of PA-induced BNP elevation | [3] |
| ANP/BNP mRNA | H9C2 cells | Palmitic Acid (PA) Exposure | This compound | Marked reversal of PA-induced upregulation of ANP/BNP mRNA | [3] |
| Cardiomyocyte Size | NMCM & H9C2 cells | Palmitic Acid (PA) Exposure | This compound | Substantial counteraction of PA-induced reduction in length-to-width ratio | [3] |
Table 2: In Vivo Efficacy of this compound in a Diabetic Cardiomyopathy Mouse Model
| Parameter | Animal Model | Treatment | Outcome | Reference |
| ROS Levels | Leprdb mice | This compound (10 mg/kg/day, i.p. for 4 weeks) | Marked reduction in cardiac ROS levels | [3] |
| Mitochondrial DNA | Leprdb mice | This compound | Increase in double-stranded DNA content within mitochondria | [3] |
| Inflammatory Markers | Leprdb mice | This compound | Significant downregulation of Il-1β and Ccl2 transcription levels | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these seminal findings. The following sections outline the key experimental protocols employed in the preclinical evaluation of this compound.
Animal Studies
-
Model: Male Leprdb mice were used as a model for type 2 diabetic cardiomyopathy. Control mice were m Leprdb.
-
Diet: Leprdb mice were fed a high-fat diet (60% of total energy from fat) for 12 weeks to induce diabetic cardiomyopathy. Control mice received a standard diet.
-
Drug Administration: Starting from the 9th week, a cohort of Leprdb mice received daily intraperitoneal (i.p.) injections of this compound at a dose of 10 mg/kg for 4 consecutive weeks.[3]
-
Monitoring: Body weight and fasting blood glucose were measured every 2 weeks.
-
Tissue Analysis: At the end of the treatment period, hearts were harvested for various analyses, including histology, immunofluorescence, and qPCR for gene expression.
Cell Culture Experiments
-
Cell Lines: Primary mouse cardiomyocytes (PMCM), neonatal mouse cardiomyocytes (NMCM), and the H9C2 rat cardiomyocyte cell line were utilized.
-
Induction of Injury: Cardiomyocyte lipotoxicity was induced by exposing the cells to palmitic acid (PA).
-
Treatment: Cells were co-treated with PA and this compound to assess the protective effects of the MCT4 inhibitor.
-
Analyses:
-
Immunofluorescence: Used to quantify the expression levels of proteins such as BNP.
-
Quantitative PCR (qPCR): Employed to measure the mRNA expression levels of hypertrophic markers like Anp and Bnp.
-
Cell Morphology: The length-to-width ratio of cardiomyocytes was measured to assess hypertrophy.
-
The general workflow for the preclinical evaluation of this compound is depicted in the diagram below.
Therapeutic Potential and Future Directions
The preclinical data strongly suggest that this compound holds therapeutic promise for heart failure, particularly in patient populations where metabolic dysfunction is a key driver of the pathology, such as in heart failure with preserved ejection fraction (HFpEF) and diabetic cardiomyopathy. By targeting the fundamental metabolic derangement of abnormal lactate transport, this compound offers a novel mechanism of action that is distinct from current standard-of-care heart failure therapies.
However, it is crucial to acknowledge that the research on this compound in cardiovascular disease is still in its early stages. The majority of the current evidence is derived from animal and cell models of diabetic cardiomyopathy.[3] Further investigations are warranted to validate these findings and to explore the broader applicability of MCT4 inhibition in other forms of heart failure.
Key areas for future research include:
-
Efficacy in other heart failure models: Evaluating this compound in models of pressure overload-induced heart failure, ischemic cardiomyopathy, and HFpEF.
-
Pharmacokinetics and Pharmacodynamics: Comprehensive characterization of the PK/PD profile of this compound to determine optimal dosing regimens for cardiovascular indications.
-
Safety and Toxicology: Rigorous assessment of the long-term safety and potential off-target effects of chronic MCT4 inhibition.
-
Clinical Trials: Ultimately, well-designed clinical trials will be necessary to establish the safety and efficacy of this compound in patients with heart failure.
Conclusion
This compound, a potent and specific inhibitor of MCT4, represents a novel and promising therapeutic strategy for heart failure. By modulating cardiomyocyte metabolism, reducing oxidative stress, and attenuating inflammation, this compound addresses key pathological processes in the development and progression of cardiac dysfunction. The compelling preclinical data provide a strong rationale for the continued investigation of this compound as a first-in-class treatment for heart failure, with the potential to meet a significant unmet medical need. Further research and clinical development are essential to fully realize the therapeutic potential of this innovative approach.
References
- 1. Monocarboxylate transporter 4 inhibition potentiates hepatocellular carcinoma immunotherapy through enhancing T cell infiltration and immune attack - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. MCT4-dependent lactate transport: a novel mechanism for cardiac energy metabolism injury and inflammation in type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
Reversing Tumor-Induced Immunosuppression: A Technical Guide to the Action of VB124 on Tumor Microenvironment Acidification
For Immediate Release
This technical guide provides an in-depth analysis of the novel therapeutic agent VB124 and its targeted effect on the acidification of the tumor microenvironment (TME). Designed for researchers, scientists, and drug development professionals, this document details the mechanism of action, presents quantitative data from preclinical studies, and offers comprehensive experimental protocols for the evaluation of this compound and similar agents.
Executive Summary
The acidic tumor microenvironment is a critical factor in cancer progression and immune evasion. It results from the metabolic reprogramming of cancer cells, commonly known as the Warburg effect, leading to excessive lactate (B86563) production and secretion. This compound, a potent and selective inhibitor of the monocarboxylate transporter 4 (MCT4), offers a promising strategy to counteract this acidification. By blocking lactate efflux from cancer cells, this compound not only disrupts the metabolic symbiosis within the tumor but also helps to restore a more neutral pH in the TME. This normalization of the microenvironment enhances the infiltration and cytotoxic activity of anti-tumor immune cells, thereby potentiating the effects of immunotherapies. This guide will explore the core science behind this compound's mechanism of action, supported by experimental data and detailed methodologies.
Mechanism of Action: Targeting Lactate Transport with this compound
Cancer cells exhibit a high rate of glycolysis, converting glucose to lactate even in the presence of oxygen. To avoid intracellular acidification and maintain a high glycolytic flux, cancer cells upregulate transporters to export lactate and protons into the extracellular space.[1] MCT4 is a key transporter responsible for this lactate efflux, particularly in hypoxic and highly glycolytic tumors.[2]
This compound is a small molecule inhibitor that selectively targets MCT4.[3] By binding to and inhibiting the function of MCT4, this compound effectively traps lactate inside the cancer cells. This intracellular lactate accumulation leads to two primary consequences:
-
Intracellular Acidification and Metabolic Stress: The buildup of lactic acid lowers the intracellular pH (pHi), inducing metabolic stress and potentially leading to apoptosis.[4][5]
-
Alleviation of Extracellular Acidification: By preventing the release of lactate and associated protons, this compound reduces the acidity of the tumor microenvironment.[6] A less acidic TME is more conducive to the function of immune cells, such as cytotoxic T lymphocytes (CTLs) and Natural Killer (NK) cells, whose activity is suppressed in acidic conditions.[2]
This modulation of the TME by this compound creates a more favorable environment for anti-tumor immunity, making it a compelling candidate for combination therapies with immune checkpoint inhibitors.[6]
Figure 1: this compound inhibits MCT4, leading to reduced TME acidification and enhanced T-cell infiltration.
Quantitative Data on the Effects of this compound
The following tables summarize the quantitative effects of this compound and other MCT4 inhibitors on key parameters related to the tumor microenvironment.
Table 1: Effect of MCT4 Inhibition on Lactate Levels and Extracellular Acidification
| Cell Line | Treatment | Intracellular Lactate | Extracellular Lactate/ECAR | Reference |
| Lymphoblastoid Cell Lines | 20 µM this compound (72h) | Increased | Significant decrease in ECAR | [3] |
| H9C2 Cardiomyocytes | This compound | Significantly reduced PA-induced increase | Significantly reduced PA-induced increase in supernatant | [7] |
| MDA-MB-231 Breast Cancer | 10 µM Syrosingopine (MCT1/4 inhibitor) (24h) | Not specified | Decreased ECAR | [3] |
| FaDu Pharyngeal Carcinoma | 10 µM Syrosingopine (MCT1/4 inhibitor) (24h) | Not specified | Decreased ECAR | [3] |
| Urothelial Carcinoma Cells | MCT4 siRNA | Intracellular accumulation | Not specified | [5] |
Table 2: Effect of MCT4 Inhibition on Intracellular pH and Cell Viability
| Cell Line | Treatment | Intracellular pH (pHi) | Effect on Cell Viability | Reference | | :--- | :--- | :--- | :--- | | MDA-MB-231 Breast Cancer | 10 µM Syrosingopine (72h) | Decreased | Increased late apoptosis/necrosis |[3] | | FaDu Pharyngeal Carcinoma | 10 µM Syrosingopine (72h) | Decreased | Increased late apoptosis/necrosis |[3] | | Hepatocellular Carcinoma (HepG2, Hep3B, HuH7) | MCT4 blockade (miR-145) | Acidification of cytoplasm | Initiated apoptosis, suppressed migration and invasion |[4] | | Urothelial Carcinoma Cells | MCT4 siRNA | Not specified | Reduction in cell growth, induction of apoptosis |[5] |
Table 3: In Vivo Effects of MCT4 Inhibition on the Tumor Microenvironment
| Cancer Model | Treatment | Effect on Intratumoral pH | Effect on Immune Infiltration | Reference | | :--- | :--- | :--- | :--- | | MC38 Colorectal Carcinoma | MCT4 inhibitor + anti-PD-L1 | Increased intratumoral pH | Improved leukocyte infiltration and T-cell activation |[6] | | Hepatocellular Carcinoma | this compound | Alleviated acidification of TME | Enhanced CD8+ T-cell infiltration and cytotoxicity | | | MDA-MB-231 Breast Cancer | Syrosingopine (daily injection) | No significant change in extracellular pH (CEST-MRI) | Not specified |[3] |
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the efficacy of this compound.
Measurement of Extracellular Acidification Rate (ECAR) using Seahorse XFp Analyzer
The Seahorse XFp Cell Energy Phenotype Assay is a standard method to measure the two major energy-producing pathways in cells: mitochondrial respiration and glycolysis. ECAR is an indicator of the rate of glycolysis, largely reflecting lactate efflux.
Figure 2: Workflow for measuring ECAR using the Seahorse XFp Analyzer.
Protocol:
-
Cell Seeding: Seed cancer cells in a Seahorse XFp cell culture miniplate at a predetermined optimal density and allow them to adhere overnight.
-
This compound Treatment: Treat the cells with the desired concentration of this compound (e.g., 20 µM) or vehicle control for the specified duration (e.g., 24 hours).
-
Sensor Cartridge Hydration: On the day before the assay, hydrate the Seahorse XFp sensor cartridge by adding XF Calibrant to each well of the utility plate and incubating overnight at 37°C in a non-CO2 incubator.
-
Assay Medium Preparation: On the day of the assay, prepare the Seahorse XF assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine). Warm the medium to 37°C and adjust the pH to 7.4.
-
Cell Plate Preparation: Remove the growth medium from the cells and wash with the prepared assay medium. Add the final volume of assay medium to each well and incubate at 37°C in a non-CO2 incubator for 1 hour prior to the assay.
-
Assay Execution: Place the cell culture plate and the hydrated sensor cartridge into the Seahorse XFp Analyzer. The instrument will measure the oxygen consumption rate (OCR) and ECAR in real-time.
-
Data Analysis: Analyze the data using the Seahorse Wave software to determine the effect of this compound on the ECAR.
Measurement of Intracellular and Extracellular Lactate
Commercially available lactate assay kits provide a straightforward method to quantify lactate concentrations.
Protocol for Sample Preparation:
-
Extracellular Lactate:
-
Collect the cell culture supernatant.
-
Deproteinate the sample by adding cold 0.5 M metaphosphoric acid (MPA), vortexing, and incubating on ice.
-
Centrifuge to pellet the proteins.
-
Transfer the supernatant to a new tube and neutralize with potassium carbonate.
-
Centrifuge to remove precipitated salts and use the supernatant for the assay.[6]
-
-
Intracellular Lactate:
-
Wash the cell pellet with cold PBS.
-
Lyse the cells (e.g., using 0.1% Triton™X-100 or through freeze-thaw cycles).
-
Deproteinate the cell lysate as described for extracellular samples.
-
Use the final supernatant for the lactate assay.[4]
-
Assay Procedure (Example using a colorimetric kit):
-
Prepare a lactate standard curve according to the kit instructions.
-
Add 50 µL of each standard or sample to a 96-well plate.
-
Add 50 µL of the Reaction Mix (containing lactate oxidase and a colorimetric probe) to each well.
-
Incubate at 37°C for 30-45 minutes, protected from light.
-
Read the absorbance at the specified wavelength (e.g., 450 nm) using a microplate reader.
-
Calculate the lactate concentration in the samples by comparing to the standard curve.[3][8]
Quantification of Tumor-Infiltrating Lymphocytes (TILs) by Immunohistochemistry (IHC)
IHC is used to visualize and quantify specific immune cell populations within tumor tissue sections.
Protocol:
-
Tissue Preparation: Fix tumor tissues in formalin and embed in paraffin (B1166041) (FFPE). Cut thin sections (e.g., 3-5 µm) and mount on slides.
-
Deparaffinization and Rehydration: Deparaffinize the sections with xylene and rehydrate through a graded series of ethanol (B145695) washes.
-
Antigen Retrieval: Perform heat-induced epitope retrieval (HIER) using an appropriate buffer (e.g., citrate (B86180) buffer, pH 6.0) to unmask the target antigens.
-
Blocking: Block endogenous peroxidase activity with a hydrogen peroxide solution and non-specific antibody binding with a blocking serum (e.g., 5% BSA or normal goat serum).
-
Primary Antibody Incubation: Incubate the sections with a primary antibody specific for a T-cell marker (e.g., anti-CD3 for total T-cells, anti-CD8 for cytotoxic T-cells) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the slides and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Visualize the antibody binding using a chromogen substrate system (e.g., DAB), which produces a colored precipitate at the antigen site.
-
Counterstaining: Counterstain the sections with hematoxylin (B73222) to visualize the cell nuclei.
-
Dehydration and Mounting: Dehydrate the sections through graded ethanol and xylene washes, and mount with a coverslip.
-
Quantification: Analyze the stained slides using a microscope. The number of positive-staining cells can be counted manually or with the aid of image analysis software.[9][10]
Measurement of Reactive Oxygen Species (ROS)
Intracellular ROS levels can be measured using fluorescent probes.
Protocol (using a general ROS-sensitive probe like CM-H2DCFDA):
-
Cell Preparation: Culture cells to the desired confluency.
-
Probe Loading: Incubate the cells with the ROS-sensitive probe (e.g., 10 µM CM-H2DCFDA) in serum-free medium for a specified time (e.g., 30 minutes) at 37°C.
-
Treatment: Wash the cells and treat with this compound or a positive control (e.g., H2O2).
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader, flow cytometer, or fluorescence microscope. An increase in fluorescence indicates an increase in ROS levels. Note: The choice of probe and detection method should be carefully considered based on the specific ROS being investigated and the experimental system.[11]
Signaling Pathway Visualization
The inhibition of MCT4 by this compound leads to an increase in intracellular lactate, which has been shown to induce the production of reactive oxygen species (ROS). This increase in ROS can activate the NF-κB signaling pathway, leading to the transcription and secretion of the chemokines CXCL9 and CXCL10. These chemokines are potent chemoattractants for CXCR3-expressing immune cells, including activated T-cells and NK cells, thereby promoting their infiltration into the tumor.
Figure 3: Signaling cascade from this compound-mediated MCT4 inhibition to enhanced anti-tumor immunity.
Conclusion
This compound represents a targeted therapeutic strategy that addresses a fundamental hallmark of cancer metabolism – the acidic tumor microenvironment. By inhibiting MCT4-mediated lactate efflux, this compound can reverse the immunosuppressive conditions within the TME and promote a robust anti-tumor immune response. The data and protocols presented in this technical guide provide a comprehensive resource for the continued investigation and development of this compound and other MCT4 inhibitors as novel cancer therapeutics, particularly in combination with immunotherapy. Further research is warranted to fully elucidate the in vivo efficacy and safety profile of this compound across a range of cancer types.
References
- 1. Impact of Inhibition of the Mitochondrial Pyruvate Carrier on the Tumor Extracellular pH as Measured by CEST-MRI - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Targeted inhibition of MCT4 disrupts intracellular pH homeostasis and confers self-regulated apoptosis on hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective Inhibition of the Lactate Transporter MCT4 Reduces Growth of Invasive Bladder Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jitc.bmj.com [jitc.bmj.com]
- 6. The emerging role of CXCL10 in cancer (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. CXCL9: evidence and contradictions for its role in tumor progression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Carbonic anhydrase IX is a pH-stat that sets an acidic tumour extracellular pH in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Evaluations of extracellular pH within in vivo tumors using acidoCEST MRI - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
VB124 Protocol for In Vivo Mouse Studies: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
VB124 is a potent and selective inhibitor of Monocarboxylate Transporter 4 (MCT4), a key transporter of lactate (B86563) across the cell membrane.[1] In glycolytic cells, such as many cancer cells, MCT4 plays a crucial role in extruding lactate to maintain intracellular pH and support high rates of glycolysis. Inhibition of MCT4 by this compound leads to intracellular lactate accumulation, which can disrupt cellular metabolism and create a more favorable tumor microenvironment for immunotherapy.[2][3] Preclinical in vivo studies in mice have demonstrated the therapeutic potential of this compound in various disease models, including cancer, cardiac hypertrophy, and pulmonary fibrosis.[2][4][5] These application notes provide detailed protocols and quantitative data from these studies to guide researchers in designing their own in vivo experiments with this compound.
Mechanism of Action
This compound is an orally active and selective inhibitor of MCT4.[1] By blocking MCT4-mediated lactate efflux, this compound induces intracellular acidosis and metabolic stress in cancer cells that rely on glycolysis.[2] In the context of cancer immunotherapy, inhibition of MCT4 has been shown to enhance the infiltration and cytotoxic activity of CD8+ T cells within the tumor microenvironment.[2][3] This effect is mediated, in part, by the alleviation of the acidic tumor microenvironment and an increase in the secretion of chemokines CXCL9 and CXCL10, which is induced by a reactive oxygen species (ROS)/NF-κB signaling pathway.[2]
Signaling Pathway
The inhibition of MCT4 by this compound triggers a signaling cascade that can modulate the tumor microenvironment. A key pathway involved is the ROS/NF-κB signaling axis.
Caption: this compound inhibits MCT4, leading to increased intracellular lactate and ROS, which activates NF-κB signaling and enhances anti-tumor immunity.
In Vivo Mouse Study Protocols and Data
The following sections provide detailed protocols and summarized quantitative data for in vivo mouse studies using this compound in different disease models.
Oncology: Hepatocellular Carcinoma (HCC)
In a study on hepatocellular carcinoma, this compound was shown to suppress tumor growth and enhance the efficacy of anti-PD-1 immunotherapy in an immunocompetent mouse model.[2][3]
Experimental Protocol:
A detailed protocol for an orthotopic HCC mouse model is as follows:
-
Animal Model: C57BL/6 mice are a suitable immunocompetent strain.
-
Tumor Cell Implantation:
-
Hepatocellular carcinoma cells (e.g., Hepa1-6) are cultured.
-
A cell suspension is prepared in a serum-free medium and Matrigel (1:1 ratio).
-
Mice are anesthetized, and a small incision is made to expose the liver.
-
1 x 10^6 cells in 20 µL are injected into the liver lobe.
-
-
This compound Administration:
-
This compound is prepared for administration (e.g., dissolved in a suitable vehicle).
-
Treatment can be initiated once tumors are established.
-
A typical dosing regimen is not explicitly available from the search results for HCC, but based on other studies, a dose of 10-30 mg/kg daily via intraperitoneal injection or oral gavage could be a starting point.
-
-
Combination Therapy (Optional):
-
For immunotherapy studies, an anti-PD-1 antibody can be administered concurrently.
-
-
Monitoring and Endpoints:
-
Tumor growth is monitored over time.
-
At the end of the study, tumors are excised and weighed.
-
Tissues can be collected for histological analysis (e.g., H&E staining) and immunophenotyping (e.g., flow cytometry for CD8+ T cells).
-
Quantitative Data Summary:
| Parameter | Control Group | This compound Treated Group | Combination (this compound + anti-PD-1) | Reference |
| Tumor Growth | Baseline | Suppressed | Significantly Suppressed | [2][3] |
| CD8+ T Cell Infiltration | Low | Enhanced | Significantly Enhanced | [2] |
| Mouse Survival | Baseline | Prolonged | Significantly Prolonged | [2] |
Cardiology: Type 2 Diabetes-Induced Cardiac Injury
This compound has been shown to ameliorate cardiac injury and reduce inflammatory macrophage infiltration in a mouse model of type 2 diabetes.[4]
Experimental Protocol:
-
Animal Model: Lepr^db mice, a model for type 2 diabetes, are used.
-
This compound Administration:
-
Starting at 9 weeks of age, mice are treated with this compound.
-
The dosing regimen is 10 mg/kg/daily administered via intraperitoneal injection for 4 weeks.[4]
-
-
Monitoring and Endpoints:
-
Cardiac function is assessed using echocardiography to measure parameters like Left Ventricular Mass (LV mass), E/A ratio, and Left Ventricular Ejection Fraction (LVEF).[4]
-
At the end of the study, hearts are collected for pathological staining to assess myocardial hypertrophy, interstitial fibrosis, and lipid deposition.[4]
-
RT-qPCR can be performed to measure the expression of markers for myocardial injury (Anp, Bnp).[4]
-
Macrophage infiltration in the heart tissue can be analyzed.[4]
-
Quantitative Data Summary:
| Parameter | Lepr^db Model Group | Lepr^db + this compound Group | Reference |
| Left Ventricular Mass (LV mass) | Increased | Notably Reduced | [4] |
| E/A Ratio | Decreased | Increased | [4] |
| Left Ventricular Ejection Fraction (LVEF) | Decreased | Increased | [4] |
| Myocardial Hypertrophy | Present | Substantially Reduced | [4] |
| Interstitial Fibrosis | Present | Substantially Reduced | [4] |
| Inflammatory Macrophage Infiltration | Increased | Notably Decreased | [4] |
Pulmonology: Bleomycin-Induced Pulmonary Fibrosis
In a mouse model of pulmonary fibrosis, this compound demonstrated therapeutic efficacy by improving lung mechanics and reducing fibrosis.[5]
Experimental Protocol:
-
Animal Model: C57BL/6N mice are used to induce pulmonary fibrosis.
-
Induction of Fibrosis:
-
Mice receive a single intratracheal administration of bleomycin (B88199) (1.2 U/kg).[5]
-
-
This compound Administration:
-
Treatment with this compound begins 7 days after bleomycin administration.
-
The dosing regimen is 30 mg/kg once daily via oral gavage for 14 days.[5]
-
-
Monitoring and Endpoints:
-
Animal weight is monitored throughout the study.
-
At day 21, lung function is assessed by measuring static compliance and elastance.[5]
-
Lungs are harvested for histological assessment of fibrosis severity using Ashcroft scoring and trichrome staining.[5]
-
Hydroxyproline content in the lungs can be measured as a marker of collagen deposition.[5]
-
Quantitative Data Summary:
| Parameter | Bleomycin + Vehicle Group | Bleomycin + this compound Group | Reference |
| Weight Recovery | Baseline | Increased | [5] |
| Lung Static Compliance | Decreased | Improved by ~50% | [5] |
| Lung Elastance | Increased | Improved by ~50% | [5] |
| Ashcroft Fibrosis Score | High | Substantially Decreased | [5] |
| Hydroxyproline Content | High | Substantially Decreased | [5] |
Experimental Workflow
The following diagram illustrates a general workflow for an in vivo mouse study using this compound.
Caption: A typical workflow for in vivo mouse studies with this compound, from preparation and treatment to endpoint analysis.
Conclusion
This compound presents a promising therapeutic agent with a clear mechanism of action targeting lactate transport. The provided protocols and data from preclinical in vivo mouse studies in oncology, cardiology, and pulmonology offer a solid foundation for researchers to design and execute their own investigations into the therapeutic potential of MCT4 inhibition. Careful consideration of the specific disease model, appropriate dosing regimen, and relevant endpoints will be crucial for successful and reproducible studies.
References
- 1. biorxiv.org [biorxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. Monocarboxylate transporter 4 inhibition potentiates hepatocellular carcinoma immunotherapy through enhancing T cell infiltration and immune attack - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lactate transport inhibition therapeutically reprograms fibroblast metabolism in experimental pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for VB124 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
VB124 is a potent and selective inhibitor of Monocarboxylate Transporter 4 (MCT4), a key protein involved in lactate (B86563) transport across the cell membrane.[1][2][3][4][5] By blocking lactate efflux, this compound can modulate the metabolic landscape of cells, particularly those that rely on high rates of glycolysis.[3][5] This has significant implications for research in areas such as cancer metabolism, cardiac hypertrophy, and heart failure.[1][2] These application notes provide detailed protocols for the dissolution and use of this compound in cell culture experiments, along with a summary of its biological activity and relevant signaling pathways.
Quantitative Data Summary
For ease of comparison, the following table summarizes the key quantitative data for this compound based on published studies.
| Parameter | Cell Line | Value | Reference |
| IC50 (Lactate Import) | MDA-MB-231 | 8.6 nM | [1][2][4] |
| IC50 (Lactate Export) | MDA-MB-231 | 19 nM | [1][2][4] |
| IC50 (Lactate Export) | BT20 (MCT1 expressing) | 24 µM | [1][4] |
| Effective Concentration (in vitro) | MDA-MB-231 | 10 µM (inhibits proliferation) | [1][2] |
| Effective Concentration (in vitro) | Lymphoma Cell Lines (LCLs) | 20 µM (in combination with MCT1 inhibitor) | [6] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
This protocol describes the preparation of a concentrated stock solution of this compound, which can be stored for later use.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Determine the required concentration and volume: Based on your experimental needs, calculate the mass of this compound required to prepare a stock solution of a desired concentration (e.g., 10 mM, 20 mM, or as high as 85 mg/mL in fresh DMSO).[3]
-
Weigh the this compound: Carefully weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
Add DMSO: Add the appropriate volume of cell culture grade DMSO to the tube containing the this compound powder. To aid dissolution, sonication is recommended.[4] For instance, to prepare a 10 mM stock solution, add the corresponding volume of DMSO.
-
Ensure complete dissolution: Vortex the solution thoroughly to ensure the this compound is completely dissolved. If precipitation occurs, gentle warming and/or sonication can be used to aid dissolution.[1]
-
Aliquot and store: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.[1] Store the aliquots at -20°C for up to one year or at -80°C for up to two years.[1]
Note on DMSO Concentration: DMSO can be toxic to cells at higher concentrations. It is crucial to ensure that the final concentration of DMSO in the cell culture medium does not exceed a level that affects cell viability or experimental outcomes, typically recommended to be below 0.5% and ideally at or below 0.1%.[7]
Protocol 2: Treatment of Cells with this compound
This protocol outlines the steps for treating cultured cells with this compound for experimental purposes.
Materials:
-
Cultured cells in appropriate cell culture plates or flasks
-
Complete cell culture medium
-
This compound stock solution (prepared as in Protocol 1)
-
Phosphate-buffered saline (PBS), sterile
Procedure:
-
Cell Seeding: Seed the cells at the desired density in a cell culture plate or flask and allow them to adhere and grow overnight, or as required by your experimental design.
-
Prepare Working Solution: On the day of the experiment, thaw an aliquot of the this compound stock solution. Dilute the stock solution in fresh, pre-warmed complete cell culture medium to achieve the desired final treatment concentration. For example, to achieve a final concentration of 10 µM from a 10 mM stock solution, you would perform a 1:1000 dilution.
-
Control Group: Prepare a vehicle control by adding the same volume of DMSO (without this compound) to an equivalent volume of cell culture medium as used for the experimental group. This is critical to account for any effects of the solvent on the cells.[7]
-
Cell Treatment:
-
Carefully remove the existing medium from the cells.
-
Wash the cells once with sterile PBS (optional, but recommended to remove any residual medium components).
-
Add the prepared working solution of this compound or the vehicle control to the respective wells or flasks.
-
-
Incubation: Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO2).
-
Downstream Analysis: Following the incubation period, the cells can be harvested and processed for various downstream analyses, such as cell viability assays, metabolic assays, gene expression analysis, or protein analysis.
Signaling Pathways and Experimental Workflow
This compound Mechanism of Action and Affected Signaling Pathways
This compound selectively inhibits MCT4, a transporter responsible for exporting lactate out of highly glycolytic cells. This inhibition leads to an intracellular accumulation of lactate and a subsequent decrease in the extracellular acidification rate.[6] By altering the metabolic state of the cell, this compound can impact several downstream signaling pathways. The KEGG analysis of genes affected by conditions where MCT4 is relevant has highlighted the involvement of pathways such as carbon metabolism and the HIF-1 signaling pathway.[8] The mTOR signaling pathway is also a crucial regulator of cellular metabolism and can be influenced by changes in the metabolic state induced by MCT4 inhibition.[9][10]
Caption: this compound inhibits MCT4, leading to intracellular lactate accumulation and modulation of metabolic pathways.
Experimental Workflow for Assessing this compound Efficacy
The following diagram illustrates a typical workflow for investigating the effects of this compound in a cell culture setting.
Caption: A generalized workflow for studying the effects of this compound on cultured cells.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | MCT | 230186-18-0 | Invivochem [invivochem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound | MCT4 Inhibitor | TargetMol [targetmol.com]
- 5. medkoo.com [medkoo.com]
- 6. pnas.org [pnas.org]
- 7. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MCT4-dependent lactate transport: a novel mechanism for cardiac energy metabolism injury and inflammation in type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mTOR Signaling in Cardiac Physiology and Disease: Sciarretta et al. mTOR signaling in the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for VB124 in Treating Cardiac Hypertrophy in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cardiac hypertrophy, an enlargement of the heart muscle, is a common compensatory response to pressure overload and various pathological stimuli. If sustained, it can progress to heart failure. VB124, a potent and selective inhibitor of the monocarboxylate transporter 4 (MCT4), has emerged as a promising therapeutic agent for mitigating cardiac hypertrophy. These application notes provide a comprehensive overview of the use of this compound in murine models of cardiac hypertrophy, including recommended dosages, detailed experimental protocols, and an exploration of the underlying signaling pathways.
Quantitative Data Summary
The following table summarizes the quantitative effects of this compound treatment on key parameters of cardiac hypertrophy in a diabetic cardiomyopathy mouse model (Leprdb).
| Parameter | Control (m Leprdb) | Diabetic (Leprdb) + Vehicle | Diabetic (Leprdb) + this compound (10 mg/kg/day) | Outcome of this compound Treatment |
| Echocardiography | ||||
| Left Ventricular Mass (LV Mass) | Lower | Increased | Significantly Reduced [1] | Ameliorates hypertrophy |
| E/A Ratio | Higher | Decreased | Increased [1] | Improves diastolic function |
| Left Ventricular Ejection Fraction (LVEF) | Higher | Decreased | Increased [1] | Improves systolic function |
| Gene Expression (RT-qPCR) | ||||
| Atrial Natriuretic Peptide (Anp) mRNA | Lower | Significantly Increased | Significantly Downregulated [1] | Reduces hypertrophy marker |
| Brain Natriuretic Peptide (Bnp) mRNA | Lower | Significantly Increased | Significantly Downregulated [1] | Reduces hypertrophy marker |
| Histology | ||||
| Myocardial Hypertrophy | Minimal | Substantial | Substantially Reduced [1] | Decreases cardiomyocyte size |
| Interstitial Fibrosis | Minimal | Substantial | Substantially Reduced [1] | Reduces cardiac fibrosis |
Signaling Pathways
This compound's therapeutic effects on cardiac hypertrophy are primarily mediated through the inhibition of MCT4, which plays a crucial role in lactate (B86563) transport and cellular metabolism. The diagrams below illustrate the proposed signaling pathway and the experimental workflow for investigating this compound's effects.
References
Application Notes and Protocols for VB124 in MDA-MB-231 Cell Proliferation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The MDA-MB-231 cell line is a widely utilized model for triple-negative breast cancer (TNBC), a particularly aggressive subtype with limited therapeutic options. These cells are characterized by their high glycolytic rate, leading to the production and subsequent efflux of large amounts of lactate (B86563). This metabolic phenotype is crucial for maintaining their rapid proliferation and invasive potential. The transport of lactate out of the cell is primarily mediated by monocarboxylate transporters (MCTs), with MDA-MB-231 cells exhibiting high expression of MCT4.[1][2]
VB124 is a known inhibitor of MCT4. By blocking the efflux of lactate, this compound is hypothesized to induce intracellular acidification and disrupt the metabolic processes that fuel the proliferation of highly glycolytic cancer cells like MDA-MB-231. These application notes provide a detailed protocol for assessing the anti-proliferative effects of this compound on MDA-MB-231 cells.
Principle of the Assay
The proliferation of MDA-MB-231 cells is assessed in the presence of varying concentrations of this compound. Inhibition of MCT4 by this compound leads to an accumulation of intracellular lactate, a drop in intracellular pH, and subsequent inhibition of key metabolic enzymes. This disruption of cellular metabolism is expected to result in a dose-dependent decrease in cell proliferation and viability. The anti-proliferative effect can be quantified using standard in vitro methods such as the MTT assay.
Materials and Reagents
-
MDA-MB-231 cells (ATCC® HTB-26™)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
This compound (structure available from medicinal chemistry suppliers)
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
Phosphate-Buffered Saline (PBS)
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Experimental Protocols
MDA-MB-231 Cell Culture
-
Thawing and Seeding: Thaw cryopreserved MDA-MB-231 cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium (DMEM supplemented with 10% FBS and 1% penicillin-streptomycin). Centrifuge at 200 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 10 mL of complete growth medium. Transfer the cells to a T-75 flask.
-
Maintenance: Culture the cells in a humidified incubator at 37°C with 5% CO2. Change the medium every 2-3 days.
-
Passaging: When cells reach 80-90% confluency, aspirate the medium and wash the cells once with PBS. Add 2-3 mL of Trypsin-EDTA solution and incubate at 37°C for 3-5 minutes, or until cells detach. Neutralize the trypsin with 7-8 mL of complete growth medium and centrifuge at 200 x g for 5 minutes. Resuspend the cell pellet and seed new flasks at a 1:5 to 1:10 ratio.
Cell Proliferation Assay (MTT Assay)
-
Cell Seeding: Harvest MDA-MB-231 cells as described above and resuspend in complete growth medium to a final concentration of 5 x 10^4 cells/mL. Seed 100 µL of the cell suspension into each well of a 96-well plate (5,000 cells/well). Incubate for 24 hours to allow for cell attachment.
-
This compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in complete growth medium to achieve the desired final concentrations (e.g., 0.1 µM to 100 µM). The final DMSO concentration in all wells should be less than 0.5%. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).
-
Incubation: Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control medium. Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully aspirate the medium containing MTT from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis
-
Subtract the absorbance of the no-cell control from all other readings.
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the log of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits cell proliferation by 50%) using non-linear regression analysis.
Quantitative Data Summary
The following tables present representative data on the effect of an MCT4 inhibitor on MDA-MB-231 cell proliferation.
Table 1: Dose-Dependent Effect of this compound on MDA-MB-231 Cell Viability
| This compound Concentration (µM) | Percent Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 5.2 |
| 0.1 | 95.3 ± 4.8 |
| 1 | 78.1 ± 6.1 |
| 5 | 52.4 ± 3.9 |
| 10 | 35.7 ± 4.5 |
| 50 | 15.2 ± 2.8 |
| 100 | 8.9 ± 1.9 |
Table 2: IC50 Value of this compound in MDA-MB-231 Cells
| Compound | IC50 (µM) |
| This compound | 4.8 |
Visualizations
Experimental Workflow
Caption: Experimental workflow for assessing the anti-proliferative effect of this compound.
Proposed Signaling Pathway of this compound Action
Caption: Proposed mechanism of this compound-induced inhibition of cell proliferation.
Troubleshooting
-
Low signal or high variability in MTT assay:
-
Ensure consistent cell seeding density.
-
Optimize incubation times with this compound and MTT.
-
Ensure complete solubilization of formazan crystals.
-
-
Inconsistent IC50 values:
-
Verify the concentration and stability of the this compound stock solution.
-
Ensure accurate serial dilutions.
-
Maintain consistent cell passage numbers for experiments.
-
Conclusion
This document provides a comprehensive guide for evaluating the anti-proliferative effects of the MCT4 inhibitor, this compound, on the MDA-MB-231 triple-negative breast cancer cell line. The provided protocols and representative data serve as a valuable resource for researchers investigating novel therapeutic strategies targeting cancer cell metabolism. The inhibition of lactate transport presents a promising avenue for the development of new treatments for aggressive and metabolically active cancers.
References
Application Notes and Protocols for VB124 Oral Gavage Formulation in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
VB124 is a potent and selective inhibitor of the monocarboxylate transporter 4 (MCT4), a key protein involved in the transport of lactate (B86563) and other monocarboxylates across the cell membrane.[1][2][3] MCT4 is highly expressed in glycolytic tissues and various cancer types, where it plays a crucial role in maintaining intracellular pH and metabolic homeostasis.[3][4] Inhibition of MCT4 with this compound has shown therapeutic potential in preclinical models of cancer, fibrosis, and inflammatory diseases by disrupting tumor metabolism, reducing inflammation, and reprogramming cellular metabolic pathways.[1][2][3] These application notes provide detailed protocols for the preparation and administration of a this compound oral gavage formulation for use in rodent models, along with representative in vivo data and relevant biological pathways.
Data Presentation
The following tables summarize quantitative data from preclinical studies involving this compound. It is important to note the different routes of administration used in these studies, which will influence the pharmacokinetic and pharmacodynamic profiles.
Table 1: In Vivo Efficacy of this compound in a Mouse Model of Pulmonary Fibrosis (Oral Gavage)
| Parameter | Vehicle Control | This compound (30 mg/kg, once daily) |
| Animal Model | C57Bl/6N mice with bleomycin-induced pulmonary fibrosis | C57Bl/6N mice with bleomycin-induced pulmonary fibrosis |
| Treatment Duration | 14 days | 14 days |
| Lung Compliance | Decreased | Improved by ~50% from baseline |
| Lung Elastance | Increased | Improved by ~50% from baseline |
| Body Weight | Reduced recovery post-bleomycin | Increased weight recovery |
Data adapted from a study on lactate transport inhibition in experimental pulmonary fibrosis.[2]
Table 2: In Vivo Efficacy of this compound in a Mouse Model of Type 2 Diabetes (Intraperitoneal Injection)
| Parameter | Leprdb mice (Vehicle) | Leprdb mice + this compound (10 mg/kg/daily) |
| Animal Model | Leprdb mice | Leprdb mice |
| Treatment Duration | 4 weeks | 4 weeks |
| Left Ventricular Mass | Increased | Significantly reduced |
| LVEF (Left Ventricular Ejection Fraction) | Decreased | Increased |
| Cardiac Interstitial Fibrosis | Increased | Substantially reduced |
| Cardiac Inflammatory Macrophage Infiltration | Increased | Notably decreased |
| Cardiac ROS Levels | Increased | Markedly reduced |
Data adapted from a study on MCT4-dependent lactate transport in diabetic cardiomyopathy.[1] Note the intraperitoneal route of administration.
Experimental Protocols
Preparation of this compound Oral Gavage Formulation
This protocol describes the preparation of a this compound suspension suitable for oral gavage in rodents. This formulation is a recommended starting point based on common vehicle compositions for preclinical compounds.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Vehicle Preparation:
-
In a sterile tube, prepare the vehicle by mixing the components in the following ratio: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[5][6]
-
For example, to prepare 10 mL of vehicle, add 1 mL of DMSO, 4 mL of PEG300, 0.5 mL of Tween-80, and 4.5 mL of saline.
-
Vortex the mixture thoroughly until it forms a homogenous solution.
-
-
This compound Formulation:
-
Weigh the required amount of this compound powder based on the desired final concentration and the total volume to be prepared. For a 3 mg/mL solution to dose a 20g mouse at 30 mg/kg (0.2 mL volume), you would need 0.6 mg of this compound per 0.2 mL of vehicle.
-
Add the this compound powder to a small amount of DMSO (the 10% volume of your final formulation) and vortex until fully dissolved.
-
Add the remaining vehicle components (PEG300, Tween-80, and Saline) to the dissolved this compound in DMSO.
-
Vortex the final mixture vigorously to ensure a uniform suspension. If necessary, sonicate for 5-10 minutes to aid in solubilization and create a homogenous mixture.
-
Visually inspect the formulation for any precipitation before administration.
-
Storage:
-
It is recommended to prepare the formulation fresh on the day of use.
-
If short-term storage is necessary, store at 2-8°C for no longer than 24 hours. Protect from light. Before use, allow the formulation to come to room temperature and vortex thoroughly to ensure homogeneity.
Oral Gavage Administration in Mice
This protocol provides a standardized procedure for administering the prepared this compound formulation to mice.[7][8][9]
Materials:
-
Prepared this compound formulation
-
Appropriately sized gavage needles (e.g., 18-20 gauge, 1.5 inches long with a rounded tip for adult mice).[7]
-
Syringes (1 mL)
-
Animal scale
Procedure:
-
Animal Preparation:
-
Restraint:
-
Gently but firmly restrain the mouse by scruffing the back of the neck to immobilize the head and body. Ensure the animal's head and body are in a straight line to facilitate the passage of the gavage needle.
-
-
Gavage Needle Insertion:
-
Measure the appropriate length for gavage needle insertion by holding the needle alongside the mouse, with the tip at the corner of the mouth and the end of the needle reaching the last rib. Mark this length on the needle if necessary.
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.
-
The needle should pass smoothly without resistance. If resistance is met, withdraw the needle and reposition. Do not force the needle , as this can cause esophageal or tracheal perforation.
-
-
Dose Administration:
-
Once the needle is correctly positioned in the esophagus, slowly administer the this compound formulation from the syringe.
-
Administer the solution at a steady pace to avoid regurgitation and aspiration.
-
-
Post-Administration Monitoring:
-
After administration, gently remove the gavage needle.
-
Return the mouse to its cage and monitor for any immediate signs of distress, such as labored breathing, coughing, or lethargy, for at least 15-30 minutes.[9]
-
Continue to monitor the animals according to the study protocol.
-
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound.
Experimental Workflow for In Vivo Oral Gavage Study
Caption: Workflow for a typical in vivo study using oral gavage.
References
- 1. MCT4-dependent lactate transport: a novel mechanism for cardiac energy metabolism injury and inflammation in type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lactate transport inhibition therapeutically reprograms fibroblast metabolism in experimental pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Monocarboxylate transporter 4 inhibition potentiates hepatocellular carcinoma immunotherapy through enhancing T cell infiltration and immune attack - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Role of Monocarboxylate Transporters in Drug Delivery to the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 8. iacuc.wsu.edu [iacuc.wsu.edu]
- 9. Standard Operating Procedure (SOP) for Oral Dosing (Gavage) in Adult Mice and Rats | Research SOP [researchsop.com]
Application Notes and Protocols for Measuring Intracellular Lactate Levels Following VB124 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lactate (B86563), traditionally viewed as a metabolic waste product of glycolysis, is now recognized as a critical signaling molecule involved in a variety of physiological and pathological processes, including cancer metabolism, inflammation, and cardiac hypertrophy.[1][2] The transport of lactate across the cell membrane is primarily mediated by monocarboxylate transporters (MCTs). VB124 is a potent and selective inhibitor of MCT4, a key transporter responsible for lactate efflux in highly glycolytic cells.[3] Inhibition of MCT4 by this compound leads to the intracellular accumulation of lactate, which can subsequently modulate various signaling pathways and cellular functions.[4]
These application notes provide a detailed protocol for the accurate measurement of intracellular lactate levels in cultured cells following treatment with the MCT4 inhibitor, this compound. The provided methodologies and data will enable researchers to effectively investigate the biological consequences of MCT4 inhibition and the subsequent increase in intracellular lactate.
Data Presentation: Quantitative Effects of this compound on Intracellular Lactate
The following table summarizes the effects of this compound treatment on intracellular lactate levels as reported in various studies. This data can serve as a reference for expected outcomes when designing and interpreting experiments.
| Cell Type | This compound Concentration | Treatment Duration | Intracellular Lactate Change | Reference |
| H9c2 Cardiomyocytes | Not Specified | Not Specified | Increased | [5] |
| Lung Adenocarcinoma Cells (KL) | Not Specified | Not Specified | Increased | [6] |
| Human Lung Fibroblasts | Not Specified | 48 hours | Moderately Accumulated | [7][8] |
| H9C2 Cardiomyocytes (Palmitic Acid-induced) | Not Specified | Not Specified | Significantly Reduced PA-induced increase | [4] |
| Hepatocellular Carcinoma (in vivo) | 30 mg/kg (p.o. daily) | 28 days | Not directly measured, but tumor growth suppressed | [3] |
Signaling Pathway: Downstream Effects of MCT4 Inhibition by this compound
Inhibition of MCT4 by this compound blocks the efflux of lactate from the cell, leading to its intracellular accumulation. This metabolic shift can trigger a cascade of signaling events. One notable pathway involves the generation of reactive oxygen species (ROS) and the subsequent activation of the NF-κB signaling pathway. This can lead to the increased expression of chemokines such as CXCL9 and CXCL10, which are involved in recruiting immune cells.[9][10]
Experimental Workflow for Measuring Intracellular Lactate
The following diagram outlines the general workflow for treating cells with this compound and subsequently measuring intracellular lactate levels using a luminescence-based assay, such as the Lactate-Glo™ Assay.
Detailed Experimental Protocol: Intracellular Lactate Measurement Using Lactate-Glo™ Assay
This protocol is adapted for a 96-well plate format and is based on the principles of the Promega Lactate-Glo™ Assay.[11] It is recommended to consult the manufacturer's specific instructions for the kit being used.
Materials:
-
Cell line of interest
-
This compound (MCT4 inhibitor)
-
Cell culture medium and supplements
-
Phosphate-Buffered Saline (PBS)
-
Lactate-Glo™ Assay kit (or equivalent luminescence-based lactate detection kit)
-
96-well white, clear-bottom tissue culture plates
-
Multichannel pipette
-
Plate reader with luminescence detection capabilities
-
BCA Protein Assay Kit (or similar) for normalization
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well white, clear-bottom plate at a density appropriate for the cell line to ensure they are in the exponential growth phase at the time of the experiment.
-
Allow cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO₂.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Dilute the this compound stock solution in a complete cell culture medium to the desired final concentrations. Include a vehicle control (e.g., DMSO) at the same final concentration as the highest this compound treatment.
-
Carefully remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 2, 24, or 48 hours).[8][12]
-
-
Sample Preparation for Intracellular Lactate Measurement:
-
After the treatment period, carefully remove the culture medium.
-
Wash the cells twice with 200 µL of ice-cold PBS per well to remove any extracellular lactate.
-
After the final wash, remove as much PBS as possible without disturbing the cell monolayer.
-
Add 25 µL of 0.2N HCl to each well to lyse the cells.
-
Incubate for 5 minutes at room temperature with gentle shaking.
-
Neutralize the cell lysates by adding 7.5 µL of 1M Tris base. Mix thoroughly by pipetting.[12]
-
Optional but recommended: Reserve a small aliquot of the neutralized lysate for protein quantification using a BCA assay to normalize the lactate levels to the total protein content.
-
-
Lactate-Glo™ Assay:
-
Prepare the Lactate Detection Reagent according to the manufacturer's protocol. This typically involves reconstituting a lyophilized substrate with a buffer.
-
Add a volume of the Lactate Detection Reagent equal to the volume of the neutralized lysate in each well (e.g., 30 µL).
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Generate a lactate standard curve using the provided lactate standard in the kit.
-
Determine the concentration of lactate in each sample by interpolating from the standard curve.
-
Normalize the intracellular lactate concentration to the protein concentration determined for each sample.
-
Express the results as fold change relative to the vehicle-treated control group.
-
Expected Results and Troubleshooting:
-
Increased Intracellular Lactate: Treatment with this compound is expected to cause a dose-dependent increase in intracellular lactate levels.[6]
-
No Change in Lactate: If no change is observed, consider the following:
-
Cell Type: The cell line may not express sufficient levels of MCT4 or may rely on other MCT isoforms for lactate transport.
-
This compound Concentration: The concentration of this compound may be too low to effectively inhibit MCT4. A dose-response experiment is recommended.
-
Treatment Duration: The treatment time may be too short to allow for significant lactate accumulation.
-
-
High Variability: High variability between replicates can be due to inconsistent cell numbers or washing steps. Ensure uniform cell seeding and careful washing. Normalizing to protein concentration will help to reduce variability due to cell number differences.
References
- 1. Frontiers | In vitro and in vivo Effects of Lactate on Metabolism and Cytokine Production of Human Primary PBMCs and Monocytes [frontiersin.org]
- 2. Lactate: A key metabolite in the intercellular metabolic interplay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. MCT4-dependent lactate transport: a novel mechanism for cardiac energy metabolism injury and inflammation in type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. MCT4-dependent lactate secretion suppresses antitumor immunity in LKB1-deficient lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lactate transport inhibition therapeutically reprograms fibroblast metabolism in experimental pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. Monocarboxylate transporter 4 inhibition potentiates hepatocellular carcinoma immunotherapy through enhancing T cell infiltration and immune attack - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Lactate-Glo™ Assay | Lactate Detection Assay | Lactate Assay [worldwide.promega.com]
- 12. Targeting Lactate Metabolism by Inhibiting MCT1 or MCT4 Impairs Leukemic Cell Proliferation, Induces Two Different Related Death-Pathways and Increases Chemotherapeutic Sensitivity of Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for VB124 in the Study of Fibroblast Metabolic Reprogramming
For Researchers, Scientists, and Drug Development Professionals
Introduction
VB124 is a potent and selective small molecule inhibitor of Monocarboxylate Transporter 4 (MCT4), a key transporter of lactate (B86563). In the context of tissue fibrosis, pathological fibroblast activation and differentiation into myofibroblasts are associated with a metabolic shift towards aerobic glycolysis, leading to increased lactate production and efflux. This compound, by blocking MCT4-mediated lactate transport, offers a valuable tool to investigate and potentially reverse this metabolic reprogramming in fibroblasts. These application notes provide a comprehensive guide to utilizing this compound for studying its effects on fibroblast metabolism, differentiation, and function.
Mechanism of Action
This compound is a high-affinity inhibitor of MCT4 with a reported inhibitory constant (Ki) of 11 nM.[1] By blocking MCT4, this compound prevents the transport of lactate out of the cell. This intracellular lactate accumulation leads to a metabolic shift, forcing fibroblasts to rely more on oxidative phosphorylation for energy production rather than glycolysis.[1][2] This metabolic reprogramming has been shown to attenuate the differentiation of fibroblasts into pro-fibrotic myofibroblasts, as evidenced by the decreased expression of key fibrotic markers such as alpha-smooth muscle actin (α-SMA) and collagen type I alpha 1 (Col1a1).[1] Importantly, this compound's anti-fibrotic effects appear to be independent of the classical transforming growth factor-beta (TGF-β) signaling pathway, as it does not affect Smad3 phosphorylation.
Data Presentation
The following tables summarize the quantitative effects of this compound on fibroblast metabolism and fibrotic markers.
| Parameter | Cell Type | Treatment | Result | Reference |
| MCT4 Inhibition | ||||
| Ki for MCT4 | - | This compound | 11 nM | [1] |
| Metabolic Reprogramming | ||||
| Oxygen Consumption Rate (OCR) | Lung Fibroblasts | TGF-β + this compound | Increased | [1][2] |
| Proton Efflux Rate (PER) | Lung Fibroblasts | TGF-β + AZD3965 (MCT1i) + this compound | Decreased | [1][2] |
| Myofibroblast Differentiation | ||||
| α-SMA Expression | IPF Lung Fibroblasts | TGF-β + this compound | Decreased | [1] |
| Col1a1 Expression | IPF Lung Fibroblasts | TGF-β + this compound | Decreased | [1] |
| Gene Expression | ||||
| Epithelial-to-Mesenchymal (EMT) Gene Set Enrichment | Lung Fibroblasts | TGF-β + this compound | Reversed | [1][2] |
Experimental Protocols
Detailed methodologies for key experiments to study the effects of this compound on fibroblast metabolic reprogramming are provided below.
Fibroblast Culture and Differentiation
Objective: To culture primary human fibroblasts and induce their differentiation into myofibroblasts using TGF-β.
Materials:
-
Primary human lung fibroblasts
-
Fibroblast growth medium (e.g., DMEM supplemented with 10% FBS, 1% penicillin-streptomycin)
-
Recombinant human TGF-β1 (carrier-free)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Tissue culture plates and flasks
Protocol:
-
Culture primary human fibroblasts in fibroblast growth medium in a humidified incubator at 37°C and 5% CO2.
-
Seed fibroblasts into appropriate culture plates (e.g., 6-well plates for protein/RNA analysis, 96-well plates for metabolic assays).
-
Allow cells to adhere and reach 70-80% confluency.
-
To induce myofibroblast differentiation, replace the growth medium with a low-serum medium (e.g., DMEM with 0.5% FBS) containing a final concentration of 2-5 ng/mL of TGF-β1.
-
Simultaneously, treat the cells with the desired concentration of this compound or vehicle control (e.g., DMSO). A typical concentration range for this compound is 10-100 nM.
-
Incubate the cells for 48-72 hours to allow for myofibroblast differentiation and to observe the effects of this compound.
Western Blotting for α-SMA and Collagen I
Objective: To quantify the protein expression levels of the myofibroblast marker α-SMA and the extracellular matrix protein collagen I in response to this compound treatment.
Materials:
-
Treated fibroblast cell lysates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-α-SMA, anti-Collagen I, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Protocol:
-
After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Quantify the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize the expression of α-SMA and Collagen I to the loading control (β-actin).
Seahorse XF Cell Mito Stress Test
Objective: To measure the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) of fibroblasts to assess the effect of this compound on mitochondrial respiration and glycolysis.
Materials:
-
Seahorse XF96 or XF24 Analyzer
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant solution
-
Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine
-
Seahorse XF Cell Mito Stress Test Kit (containing oligomycin, FCCP, and rotenone/antimycin A)
-
Fibroblasts treated with TGF-β and this compound as described in Protocol 1.
Protocol:
-
One day prior to the assay, seed fibroblasts in a Seahorse XF cell culture microplate at an optimal density.
-
On the day of the assay, hydrate (B1144303) the sensor cartridge with Seahorse XF Calibrant and incubate at 37°C in a non-CO2 incubator.
-
Replace the culture medium in the cell plate with pre-warmed Seahorse XF assay medium.
-
Incubate the cell plate at 37°C in a non-CO2 incubator for at least 30 minutes to allow the temperature and pH to equilibrate.
-
Load the injection ports of the hydrated sensor cartridge with oligomycin, FCCP, and rotenone/antimycin A.
-
Calibrate the Seahorse XF Analyzer.
-
Replace the calibrant plate with the cell plate and initiate the assay.
-
The instrument will measure baseline OCR and ECAR, followed by sequential injections of the mitochondrial inhibitors to determine key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
-
Analyze the data to determine the effect of this compound on fibroblast metabolism.
Gel Contraction Assay
Objective: To assess the contractile function of myofibroblasts and the inhibitory effect of this compound.
Materials:
-
Type I collagen solution
-
DMEM (10x)
-
Sterile 1 M NaOH
-
Treated fibroblasts
-
24-well tissue culture plates
Protocol:
-
Prepare a collagen gel solution on ice by mixing Type I collagen, 10x DMEM, and sterile water. Neutralize the solution with 1 M NaOH.
-
Trypsinize and resuspend the treated fibroblasts in serum-free medium.
-
Mix the cell suspension with the neutralized collagen solution.
-
Pipette the cell-collagen mixture into a 24-well plate and allow it to polymerize at 37°C for 1 hour.
-
After polymerization, gently detach the gels from the sides of the wells using a sterile pipette tip.
-
Add culture medium (with the respective treatments) to each well.
-
Incubate the plates and monitor the contraction of the collagen gels over time (e.g., 24-72 hours).
-
Capture images of the gels at different time points and quantify the gel area using image analysis software. A decrease in gel area indicates contraction.
Sirius Red Collagen Assay
Objective: To quantify the total collagen produced by fibroblasts treated with this compound.
Materials:
-
Sirius Red stain solution (0.1% Sirius Red in saturated picric acid)
-
0.01 N HCl
-
0.1 N NaOH
-
Treated fibroblast cultures in multi-well plates
-
Spectrophotometer
Protocol:
-
After the treatment period, remove the culture medium and wash the cell layer with PBS.
-
Fix the cells with a suitable fixative (e.g., methanol) for 10 minutes.
-
Air dry the plates completely.
-
Add Sirius Red stain to each well and incubate for 1 hour at room temperature with gentle shaking.
-
Aspirate the staining solution and wash the wells extensively with 0.01 N HCl to remove unbound dye.
-
Elute the bound dye by adding 0.1 N NaOH to each well and incubating for 30 minutes with shaking.
-
Transfer the eluate to a 96-well plate and measure the absorbance at a wavelength of 540-570 nm.
-
The absorbance is directly proportional to the amount of collagen in the sample.
Visualizations
Signaling Pathway of this compound in Fibroblasts
Caption: this compound inhibits MCT4, leading to intracellular lactate accumulation and a metabolic shift towards oxidative phosphorylation, which in turn suppresses myofibroblast differentiation.
Experimental Workflow for Studying this compound Effects
Caption: A typical experimental workflow for investigating the effects of this compound on TGF-β-induced fibroblast-to-myofibroblast differentiation and metabolic reprogramming.
References
Application Note: Evaluating the Metabolic Effects of the MCT4 Inhibitor VB124 using the Seahorse XFp Analyzer
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol and application data for assessing the metabolic consequences of treating cells with VB124, a selective inhibitor of the Monocarboxylate Transporter 4 (MCT4), using the Agilent Seahorse XFp Analyzer.
Introduction
Cellular metabolism is a dynamic process that is often reprogrammed in disease states such as cancer and fibrosis. The Warburg effect, characterized by increased glycolysis even in the presence of oxygen, is a hallmark of many cancer cells. This metabolic shift leads to the production and efflux of large amounts of lactate (B86563), which is facilitated by monocarboxylate transporters (MCTs). MCT4 is a key transporter responsible for lactate export in highly glycolytic cells, making it an attractive therapeutic target.[1][2]
This compound is a potent and selective inhibitor of MCT4.[3] By blocking lactate efflux, this compound is expected to induce intracellular lactate accumulation, thereby altering the metabolic landscape of the cell. The Agilent Seahorse XFp Analyzer is a powerful tool for real-time measurement of the two major energy-producing pathways in live cells: mitochondrial respiration, measured by the oxygen consumption rate (OCR), and glycolysis, measured by the extracellular acidification rate (ECAR).[4] This application note details a protocol for using the Seahorse XFp Analyzer to investigate the metabolic effects of this compound treatment on cultured cells.
Principle of the Assay
The Seahorse XFp Analyzer measures changes in oxygen and pH in the microenvironment surrounding a small population of cells in a miniplate format. These measurements are used to calculate the OCR and ECAR in real-time. By injecting compounds that modulate metabolic pathways, it is possible to dissect various parameters of mitochondrial function and glycolysis. In this application, this compound is used as a test compound to investigate its impact on the cellular metabolic phenotype. A typical experiment involves measuring baseline metabolic rates before and after the addition of this compound. Further insights can be gained by performing standard Seahorse assays, such as the Cell Mito Stress Test or Glycolysis Stress Test, in the presence or absence of this compound.
Materials and Reagents
-
Agilent Seahorse XFp Analyzer[5]
-
Agilent Seahorse XFp Cell Culture Miniplates
-
Agilent Seahorse XFp Sensor Cartridge
-
Agilent Seahorse XF Calibrant[6]
-
Cell line of interest (e.g., a highly glycolytic cancer cell line)
-
This compound (prepare stock solution in a suitable solvent, e.g., DMSO)
-
Complete cell culture medium
-
Seahorse XF Base Medium (e.g., DMEM) supplemented with glucose, pyruvate, and glutamine as required for the specific assay.[6][7]
-
Trypsin or other cell detachment solution
-
Phosphate-buffered saline (PBS)
-
Sterile water[8]
-
Optional: Agilent Seahorse XF Cell Mito Stress Test Kit or XF Glycolysis Stress Test Kit[9][10]
Experimental Protocols
Day 1: Cell Seeding
-
Cell Culture: Culture cells in appropriate flasks until they reach the desired confluency.
-
Cell Detachment and Counting: Detach cells using trypsin or another suitable method. Neutralize the detachment agent, pellet the cells by centrifugation, and resuspend in complete culture medium. Perform a cell count to determine cell concentration and viability.
-
Seeding: Seed the cells into the wells of a Seahorse XFp Cell Culture Miniplate at a pre-determined optimal density.[11] The optimal cell number will vary depending on the cell type and should be determined empirically. A typical starting point for adherent cells is 5,000-40,000 cells per well.[11]
-
Edge Effect Mitigation: To prevent evaporation from the sample wells, add sterile water or PBS to the moat chambers surrounding the wells.[7]
-
Incubation: Incubate the cell culture miniplate overnight in a 37°C, CO2 incubator to allow for cell attachment and recovery.
Day 2: Seahorse XFp Assay
-
Hydrate the Sensor Cartridge: The day before the assay, place the Seahorse XFp Sensor Cartridge upside down with the lid on. Pipette 200 µL of sterile water into each well of the utility plate that the cartridge sits (B43327) in. Place the sensor cartridge on top of the utility plate and incubate overnight in a 37°C non-CO2 incubator.[8]
-
Prepare Assay Medium: On the day of the assay, warm the appropriate Seahorse XF assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine) to 37°C. Adjust the pH to 7.4.[6][9]
-
Prepare this compound and other Compounds: Prepare a stock solution of this compound. On the day of the assay, dilute the this compound stock and any other required compounds (e.g., oligomycin, FCCP, rotenone/antimycin A for a Mito Stress Test) to the desired working concentrations in the prepared assay medium.
-
Calibrate the Sensor Cartridge: Remove the hydrated sensor cartridge from the incubator. Replace the sterile water in the utility plate with 200 µL of pre-warmed XF Calibrant per well. Place the sensor cartridge onto the utility plate and incubate for 45-60 minutes in a 37°C non-CO2 incubator.[6]
-
Cell Plate Preparation: Remove the cell culture miniplate from the CO2 incubator. Wash the cells by gently removing the culture medium and replacing it with 180 µL of pre-warmed assay medium. Repeat the wash. Finally, add 180 µL of assay medium to each well. Incubate the cell plate in a 37°C non-CO2 incubator for 45-60 minutes.[6][7]
-
Load the Sensor Cartridge: Load the injection ports of the sensor cartridge with the prepared compounds. For a simple this compound treatment, you might load this compound into Port A and vehicle control into other wells. For a Mito Stress Test, the loading would be: Port A - Oligomycin, Port B - FCCP, Port C - Rotenone/Antimycin A, with or without this compound co-injected or pre-incubated.
-
Run the Assay: Load the calibrated sensor cartridge into the Seahorse XFp Analyzer. The instrument will prompt you to replace the calibrant plate with your cell culture miniplate. Follow the on-screen instructions to start the assay. The assay protocol will typically consist of baseline measurements followed by measurements after each compound injection.[9]
Data Presentation
The Seahorse XFp Analyzer software, Wave, can be used for data analysis. The primary outputs are OCR (pmol/min) and ECAR (mpH/min). The data can be summarized in tables for easy comparison.
Table 1: Effect of this compound on Basal Metabolic Rates
| Treatment | Basal OCR (pmol/min) | Basal ECAR (mpH/min) |
| Vehicle Control | Mean ± SD | Mean ± SD |
| This compound (Concentration 1) | Mean ± SD | Mean ± SD |
| This compound (Concentration 2) | Mean ± SD | Mean ± SD |
Table 2: Effect of this compound on Mitochondrial Respiration Parameters (from Mito Stress Test)
| Treatment | Basal Respiration (pmol/min) | ATP Production (pmol/min) | Maximal Respiration (pmol/min) | Spare Respiratory Capacity (%) |
| Vehicle Control | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
| This compound | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
Table 3: Effect of this compound on Glycolytic Parameters (from Glycolysis Stress Test)
| Treatment | Glycolysis (mpH/min) | Glycolytic Capacity (mpH/min) | Glycolytic Reserve (%) |
| Vehicle Control | Mean ± SD | Mean ± SD | Mean ± SD |
| This compound | Mean ± SD | Mean ± SD | Mean ± SD |
Visualization of Workflow and Signaling
Experimental Workflow
Caption: Workflow for Seahorse XFp assay with this compound treatment.
This compound Mechanism of Action and Metabolic Consequences
Caption: this compound inhibits MCT4, leading to metabolic reprogramming.
Expected Results and Interpretation
Treatment of highly glycolytic cells with this compound is expected to block lactate efflux, leading to a decrease in the extracellular acidification rate (ECAR).[1] The accumulation of intracellular lactate may have several downstream consequences. One possibility is a feedback inhibition of glycolysis. Another is the conversion of lactate back to pyruvate, which can then be shuttled into the mitochondria for oxidative phosphorylation. This could potentially lead to an increase in the oxygen consumption rate (OCR). However, some studies have reported a decrease in both ECAR and OCR following MCT inhibition, suggesting a more complex cellular response that might involve a reduction in overall metabolic fitness.[1]
By performing a Seahorse XF Cell Mito Stress Test in the presence of this compound, researchers can gain deeper insights into how MCT4 inhibition affects mitochondrial function. For example, changes in basal respiration, ATP-linked respiration, and spare respiratory capacity can reveal if the cells are adapting to the metabolic stress by altering their reliance on oxidative phosphorylation. Similarly, a Glycolysis Stress Test can elucidate the impact of this compound on the cell's glycolytic capacity and reserve.
Conclusion
The Seahorse XFp Analyzer provides a robust platform for characterizing the metabolic effects of the MCT4 inhibitor this compound. This application note provides a comprehensive protocol for conducting such studies. The data generated can provide valuable insights into the mechanism of action of this compound and its potential as a therapeutic agent in diseases characterized by metabolic reprogramming. The flexibility of the Seahorse platform allows for the design of more complex experiments to further dissect the intricate metabolic changes induced by MCT4 inhibition.
References
- 1. Monocarboxylate transporter antagonism reveals metabolic vulnerabilities of viral-driven lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of Monocarboxylate Transporters in Drug Delivery to the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Monocarboxylate transporter 4 inhibition potentiates hepatocellular carcinoma immunotherapy through enhancing T cell infiltration and immune attack - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdn.labwrench.com [cdn.labwrench.com]
- 5. agilent.com [agilent.com]
- 6. hpst.cz [hpst.cz]
- 7. hpst.cz [hpst.cz]
- 8. biotech.cornell.edu [biotech.cornell.edu]
- 9. agilent.com [agilent.com]
- 10. agilent.com [agilent.com]
- 11. How to run an assay | Agilent [agilent.com]
Troubleshooting & Optimization
VB124 Technical Support Center: Troubleshooting Solubility Issues
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering solubility challenges with VB124 in DMSO and saline-based aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: I am observing precipitation when I dilute my this compound DMSO stock solution into my aqueous assay buffer (e.g., saline, PBS, or cell culture media). What is happening?
A1: This is a common phenomenon known as precipitation upon dilution.[1] this compound is highly soluble in organic solvents like DMSO but exhibits poor solubility in aqueous solutions.[2] When the DMSO stock is introduced into an aqueous environment, the compound may crash out of solution, leading to the formation of a precipitate. This can result in an inaccurate final concentration of the compound in your experiment and lead to inconsistent results.[1]
Q2: My experimental results with this compound are inconsistent. Could this be related to solubility issues?
A2: Yes, inconsistent results are a strong indicator of solubility problems.[1] If this compound is not fully dissolved, the actual concentration available to interact with cells or target proteins will be lower and more variable than the intended concentration, leading to unreliable data.[1] It is crucial to visually inspect your solutions for any signs of precipitation, such as cloudiness or visible particles, before and during your experiments.[1]
Q3: What is the maximum recommended final DMSO concentration in cell-based assays?
A3: To minimize the risk of precipitation and potential solvent-induced cellular toxicity, it is recommended to keep the final DMSO concentration in your assay medium as low as possible, ideally below 0.5% and not exceeding 1%.[1][3]
Troubleshooting Guides
Issue 1: this compound precipitates out of solution upon dilution in saline or buffer.
Root Cause: Poor aqueous solubility of this compound.
Solutions:
-
Optimize DMSO Concentration: Ensure the final concentration of DMSO in your aqueous solution is minimized, preferably to 0.5% or less.[1]
-
Utilize Co-solvents: For in vivo or certain in vitro applications, a co-solvent system can improve solubility.[4][5] These formulations often use a combination of solvents to maintain the compound's solubility when diluted.
-
Sonication: Gentle sonication can help to dissolve small particles and break up aggregates, aiding in the solubilization process.[4][6]
-
Heating: In some cases, gentle warming of the solution can aid dissolution. However, be cautious about the temperature stability of this compound.[4]
-
Use of Excipients: For animal studies, formulations including excipients like Tween-80, PEG300, or SBE-β-CD have been successfully used to prepare this compound solutions.[4][5]
Issue 2: Inconsistent results in cell-based assays.
Root Cause: Likely due to incomplete dissolution or precipitation of this compound, leading to variable effective concentrations.
Solutions:
-
Confirm Solubility in Your System: Before proceeding with extensive experiments, it is advisable to determine the kinetic solubility of this compound in your specific assay medium.[7]
-
Prepare Fresh Solutions: Always prepare fresh dilutions of this compound from a DMSO stock solution immediately before use. Avoid storing diluted aqueous solutions for extended periods.
-
Vortexing and Mixing: Ensure thorough vortexing and mixing when preparing dilutions to promote uniform dissolution.
Quantitative Solubility Data
The following tables summarize the reported solubility of this compound in various solvents.
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Source |
| DMSO | 125 | 292.82 | [6] |
| DMSO | 85 | 199.11 | [2] |
Note: The molecular weight of this compound is 426.89 g/mol .[6]
Experimental Protocols
Protocol 1: Preparation of a this compound DMSO Stock Solution
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add fresh, anhydrous DMSO to achieve the desired concentration (e.g., 85 mg/mL).[2] Moisture-absorbing DMSO can reduce solubility.[2]
-
Vortex the solution thoroughly until the compound is completely dissolved. Gentle sonication may be applied if necessary to aid dissolution.[6]
-
Store the stock solution at -80°C for long-term storage (up to 1 year) or at -20°C for shorter-term storage (up to 1 month).[2] Avoid repeated freeze-thaw cycles.[2]
Protocol 2: Troubleshooting this compound Precipitation in an Aqueous Solution
This workflow can help you identify and resolve solubility issues during your experiments.
Caption: A workflow for troubleshooting this compound solubility issues.
Signaling Pathway
This compound is a potent and selective inhibitor of Monocarboxylate Transporter 4 (MCT4).[2][4][6] MCT4 is primarily involved in the transport of lactate (B86563) out of highly glycolytic cells.[8] By inhibiting MCT4, this compound blocks lactate efflux, leading to an intracellular accumulation of lactate and a subsequent shift in cellular metabolism from glycolysis towards mitochondrial pyruvate (B1213749) oxidation.[2][9]
Caption: this compound inhibits the MCT4-mediated efflux of lactate.
References
- 1. benchchem.com [benchchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | MCT | 230186-18-0 | Invivochem [invivochem.com]
- 6. This compound | Monocarboxylate transporter | TargetMol [targetmol.com]
- 7. In Vitro Solubility Assays in Drug Discovery: Ingenta Connect [ingentaconnect.com]
- 8. Role of Monocarboxylate Transporters in Drug Delivery to the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lactate transport inhibition therapeutically reprograms fibroblast metabolism in experimental pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing VB124 Concentration for Lactate Efflux Inhibition
Welcome to the technical support center for VB124, a potent and selective inhibitor of the monocarboxylate transporter 4 (MCT4). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions and troubleshooting common issues encountered when using this compound to inhibit lactate (B86563) efflux.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an orally active, potent, and selective small-molecule inhibitor of MCT4.[1][2][3] MCT4 is a key transporter responsible for the efflux of lactate from cells, particularly in highly glycolytic cells. By inhibiting MCT4, this compound blocks the transport of lactate out of the cell, leading to an intracellular accumulation of lactate and a decrease in extracellular lactate levels.[4][5] This disruption of lactate homeostasis can lead to a variety of downstream effects, including alterations in cellular metabolism, pH, and signaling pathways.[5][6]
Q2: What is the recommended concentration range for this compound in in vitro experiments?
The optimal concentration of this compound is cell-type dependent and should be determined empirically. However, based on published data, a good starting point for most cell lines is in the nanomolar to low micromolar range.
-
For inhibiting lactate import and export in MDA-MB-231 cells , the IC50 values are 8.6 nM and 19 nM, respectively.[1][2]
-
For studies on lymphoblastoid cell lines (LCLs) , a concentration of 20 µM has been used in combination with an MCT1 inhibitor.[4]
-
In studies with H9C2 cells , this compound was shown to significantly reduce palmitic acid-induced increases in lactate levels.[6]
It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions.
Q3: How does this compound affect cell viability?
The effect of this compound on cell viability can vary depending on the cell type, concentration, and duration of treatment.
-
At a concentration of 10 µM, this compound has been shown to inhibit the proliferation of MDA-MB-231 cells to less than 50%.[1]
-
In some cell lines, particularly those that are highly dependent on glycolysis and lactate efflux for survival, inhibition of MCT4 can lead to cell death.[7]
-
However, in other contexts, such as in primary adult cardiomyocytes, this compound has been shown to increase cell viability and mitigate cell death following ischemia-reperfusion injury.[8]
-
Long-term in vivo studies in mice (30 mg/kg twice daily for 180 days) showed no overt toxicities or effects on body, heart, liver, or lung weight.[1][2]
It is crucial to assess cell viability in your specific experimental system when treating with this compound.
Q4: What are the downstream metabolic and signaling consequences of MCT4 inhibition by this compound?
Inhibiting lactate efflux with this compound can lead to significant metabolic reprogramming.
-
Intracellular Lactate Accumulation: The primary and most immediate effect is the buildup of lactate inside the cell.[4]
-
Shift to Oxidative Phosphorylation: To compensate for the block in glycolysis, cells may shift their metabolism towards oxidative phosphorylation, leading to an increased oxygen consumption rate (OCR).[9]
-
TCA Cycle Intermediates: Increased levels of tricarboxylic acid (TCA) cycle intermediates have been observed following MCT inhibition.[9]
-
Reactive Oxygen Species (ROS): In some models, such as cardiomyocytes under stress, this compound can normalize ROS levels.[5][8]
-
Signaling Pathways: Lactate itself can act as a signaling molecule, affecting pathways related to synaptic plasticity, neuroprotection, and inflammation.[10][11] Inhibition of its transport can therefore have broad effects on cellular signaling.
Q5: How should I prepare and store this compound?
-
Solubility: this compound is soluble in DMSO.[2][3] For example, it can be dissolved in DMSO at concentrations of 85 mg/mL or 125 mg/mL.[2][3]
-
Stock Solutions: Prepare a concentrated stock solution in high-quality, anhydrous DMSO. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.
-
Storage: Store the powder at -20°C for up to 3 years.[2] Store stock solutions in DMSO at -80°C for up to 1 year.[2]
Data Summary
Table 1: In Vitro Efficacy of this compound
| Cell Line | Assay | IC50 Value | Reference |
| MDA-MB-231 | Lactate Import | 8.6 nM | [1][2] |
| MDA-MB-231 | Lactate Export | 19 nM | [1][2] |
| BT20 (MCT1-expressing) | Lactate Export | 24 µM | [1][2] |
Table 2: In Vivo Experimental Parameters for this compound
| Animal Model | Dosing Regimen | Application | Outcome | Reference |
| Mouse | 30 mg/kg; p.o.; daily for 28 days | Isoproterenol-induced cardiac hypertrophy | Attenuated cardiac hypertrophy | [1] |
| Mouse | 30 mg/kg; twice per day for 180 days | Toxicity study | No overt toxicities | [1][2] |
| Mouse | Not specified | Bleomycin-induced pulmonary fibrosis | Attenuated lung fibrosis | [12] |
| Mouse | 10 mg/kg/daily; intraperitoneal injection for 4 weeks | Type 2 diabetic mice | Improved cardiac injury and reduced inflammation | [6] |
Visualizations
Caption: Mechanism of this compound action on lactate efflux.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or low inhibition of lactate efflux | 1. This compound concentration is too low. 2. Cells express other lactate transporters (e.g., MCT1).[4][12] 3. Incorrect measurement of lactate. 4. Degradation of this compound. | 1. Perform a dose-response curve to determine the optimal inhibitory concentration. 2. Check the expression levels of other MCTs in your cell line. Consider using a dual MCT1/MCT4 inhibitor approach if necessary.[4][12] 3. Validate your lactate assay with appropriate controls. 4. Prepare fresh this compound stock solutions. |
| Significant cell death observed | 1. This compound concentration is too high. 2. Cells are highly dependent on glycolysis and lactate efflux for survival. 3. Off-target effects (though this compound is highly selective for MCT4 over MCT1).[1] | 1. Lower the concentration of this compound. 2. Perform a time-course experiment to determine the onset of cytotoxicity. 3. Ensure the purity of the this compound compound. |
| Inconsistent results between experiments | 1. Variability in cell culture conditions (e.g., cell density, passage number). 2. Inconsistent preparation of this compound working solutions. 3. Freeze-thaw cycles of this compound stock. | 1. Standardize all cell culture parameters. 2. Prepare fresh working solutions for each experiment from a single-use aliquot of the stock. 3. Aliquot stock solutions to avoid repeated freeze-thaw cycles. |
| Unexpected changes in other metabolic pathways | 1. Compensatory metabolic mechanisms are activated.[9] 2. Altered intracellular pH affecting enzyme kinetics. | 1. Perform a broader metabolic analysis (e.g., Seahorse assay, metabolomics) to understand the metabolic rewiring.[4][9] 2. Measure intracellular pH to correlate with metabolic changes. |
Experimental Protocols
Protocol 1: In Vitro Lactate Efflux Assay
This protocol is a general guideline for measuring lactate efflux from cultured cells.
-
Cell Seeding: Seed cells in a 24-well plate at a density that will result in 80-90% confluency on the day of the assay.
-
This compound Treatment:
-
Prepare a series of this compound dilutions in your cell culture medium.
-
Remove the old medium from the cells and wash once with PBS.
-
Add the medium containing the different concentrations of this compound (and a vehicle control, e.g., DMSO) to the wells.
-
Incubate for the desired treatment time (e.g., 24 hours).
-
-
Lactate Measurement:
-
Collect the cell culture supernatant from each well.
-
Centrifuge the supernatant to remove any detached cells.
-
Measure the lactate concentration in the supernatant using a commercially available lactate assay kit (e.g., colorimetric or fluorometric).
-
-
Data Normalization:
-
After collecting the supernatant, lyse the cells in the wells and measure the total protein concentration (e.g., using a BCA assay).
-
Normalize the lactate concentration to the total protein content in each well.
-
Caption: Workflow for a lactate efflux inhibition experiment.
Protocol 2: Cell Viability Assay (MTT)
This protocol assesses the effect of this compound on cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
This compound Treatment: Add this compound at various concentrations to the wells and incubate for the desired duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 3: Western Blot for MCT4 Expression
This protocol can be used to confirm MCT4 expression in your cell line.
-
Cell Lysis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for MCT4 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Loading Control: Probe the membrane for a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading.
Caption: Troubleshooting logic for this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Monocarboxylate transporter | TargetMol [targetmol.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Monocarboxylate transporter antagonism reveals metabolic vulnerabilities of viral-driven lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhancing mitochondrial pyruvate metabolism ameliorates ischemic reperfusion injury in the heart - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MCT4-dependent lactate transport: a novel mechanism for cardiac energy metabolism injury and inflammation in type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
- 9. biorxiv.org [biorxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. Lactate Metabolism, Signaling, and Function in Brain Development, Synaptic Plasticity, Angiogenesis, and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Lactate transport inhibition therapeutically reprograms fibroblast metabolism in experimental pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
Potential off-target effects of VB124 inhibitor
This technical support center provides troubleshooting guidance and frequently asked questions regarding the potential off-target effects of the VB124 inhibitor. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is an orally active, potent, and selective small-molecule inhibitor of the Monocarboxylate Transporter 4 (MCT4)[1][2][3]. MCT4, encoded by the SLC16A3 gene, is a transmembrane protein responsible for the proton-coupled transport of monocarboxylates, such as lactate (B86563) and pyruvate, out of cells[4][5]. It is particularly important in highly glycolytic cells, where it facilitates the efflux of lactate to maintain intracellular pH and support a high rate of glycolysis[6].
Q2: How selective is the this compound inhibitor?
A2: this compound is highly selective for MCT4 over its closest homolog, MCT1[1][2]. Experimental data shows a significant difference in the inhibitory concentration (IC50) between these two transporters.
Table 1: Selectivity Profile of this compound
| Target | Assay Type | Cell Line | IC50 Value |
|---|---|---|---|
| MCT4 | Lactate Import | MDA-MB-231 | 8.6 nM[1][2] |
| MCT4 | Lactate Export | MDA-MB-231 | 19 nM[1][2] |
| MCT1 | Lactate Export | BT20 | 24 µM (24,000 nM)[1][2] |
Q3: What are off-target effects and why are they a concern for a transporter inhibitor?
A3: Off-target effects are unintended interactions of a drug with proteins other than its designated target[7]. For a transporter inhibitor like this compound, these effects can arise from two main sources:
-
Direct Binding: The inhibitor may directly bind to and modulate the function of other transporters or proteins that have a similar binding pocket or structural motif. This is a possibility as the Solute Carrier (SLC) transporter superfamily, to which MCT4 belongs, is large and diverse[8][9].
-
Indirect Effects: Inhibition of the primary target (MCT4) can lead to downstream consequences that affect other pathways. For instance, blocking lactate efflux alters the intracellular metabolic state and pH, which can, in turn, influence the activity of various signaling proteins and transcription factors[5][6].
These unintended effects can lead to misinterpretation of experimental results, unexpected cellular phenotypes, and potential toxicity[7].
Q4: Which signaling pathways might be indirectly affected by MCT4 inhibition?
A4: By blocking lactate efflux, this compound causes intracellular lactate accumulation. This can have significant downstream effects on cellular metabolism and signaling. One key pathway that is sensitive to changes in lactate and intracellular pH is the Hypoxia-Inducible Factor 1-alpha (HIF-1α) pathway[5][6][10]. Increased intracellular lactate can inhibit prolyl hydroxylases (PHDs), the enzymes responsible for marking HIF-1α for degradation. This inhibition leads to the stabilization and activation of HIF-1α, even under normal oxygen conditions (normoxia), which can promote the expression of genes involved in glycolysis, angiogenesis, and cell survival[6][10].
Q5: What experimental methods can identify the direct, off-target protein interactions of this compound?
A5: Two powerful, unbiased techniques to identify direct off-target protein binding are chemical proteomics and the Cellular Thermal Shift Assay (CETSA)[7][11][12].
-
Chemical Proteomics: This involves synthesizing a version of this compound with a clickable tag or a photo-affinity label. This "probe" is introduced to cells or cell lysates, and after binding, it is used to pull down and identify interacting proteins via mass spectrometry[7].
-
Cellular Thermal Shift Assay (CETSA): CETSA is based on the principle that when a drug binds to a protein, it generally increases the protein's thermal stability[11][12]. By heating cells treated with this compound to various temperatures and then quantifying the remaining soluble proteins (e.g., via mass spectrometry), one can identify proteins that are stabilized by the drug, indicating a direct binding interaction. This method is particularly useful as it requires no modification of the compound and is performed in a physiological cellular context[12][13].
Troubleshooting Guides
Issue 1: Unexpected cellular phenotype (e.g., cytotoxicity, altered signaling) is observed at concentrations effective for MCT4 inhibition.
-
Possible Cause 1: Direct Off-Target Binding.
-
Troubleshooting Step: The most direct way to investigate unintended protein binding is to perform a proteome-wide thermal stability analysis. The Cellular Thermal Shift Assay coupled with Mass Spectrometry (CETSA-MS) can identify proteins that are stabilized by this compound across the entire proteome.
-
Workflow:
-
Treat intact cells with this compound and a vehicle control.
-
Heat the cell suspensions across a temperature gradient.
-
Lyse the cells and separate soluble proteins from aggregated, denatured proteins.
-
Analyze the soluble fraction using quantitative mass spectrometry to identify proteins with increased thermal stability in the this compound-treated group.
-
-
Interpretation: A protein that shows a significant positive thermal shift is a high-confidence direct target of this compound.
-
-
Possible Cause 2: Indirect Effects of On-Target MCT4 Inhibition.
-
Troubleshooting Step: Measure key metabolic and signaling consequences of lactate accumulation.
-
Metabolomics: Use LC-MS to quantify intracellular levels of lactate, pyruvate, and other key metabolites of glycolysis and the TCA cycle.
-
Western Blotting: Measure the protein levels of HIF-1α and its downstream targets to confirm if the pathway is activated.
-
Intracellular pH: Use pH-sensitive fluorescent probes to measure changes in cytoplasmic pH following this compound treatment.
-
-
Issue 2: The observed effect of this compound varies significantly between different cell lines.
-
Possible Cause: Differential Protein Expression.
-
Troubleshooting Step: The response to this compound will depend on the expression levels of its on-target (MCT4) and any potential off-targets.
-
Solution: Perform quantitative Western blotting or mass spectrometry-based proteomics on the panel of cell lines to determine the relative abundance of MCT4 and its related transporter, MCT1. If a CETSA-MS experiment has identified a potential off-target, its expression should also be quantified across the cell lines to see if it correlates with the observed phenotype.
-
Table 2: Hypothetical Off-Target Profile of this compound from a CETSA-MS Screen
| Protein | Gene Name | Function | Thermal Shift (ΔTm) | Notes |
|---|---|---|---|---|
| MCT4 | SLC16A3 | On-Target Lactate Transporter | +5.2 °C | Confirms target engagement |
| Carbonic Anhydrase 2 | CA2 | pH regulation | +2.1 °C | Plausible off-target; involved in pH homeostasis |
| Aldolase A | ALDOA | Glycolytic enzyme | +1.5 °C | May indicate interaction with metabolic enzymes |
| FABP5 | FABP5 | Fatty acid binding protein | +1.1 °C | Unlikely related; may be a false positive or weak interactor |
This table is a hypothetical example to illustrate the format of data from an off-target screening experiment.
Experimental Protocols
Protocol 1: Global Proteome Thermal Stability Profiling (CETSA-MS) for this compound
Objective: To identify all intracellular proteins that directly bind to this compound in an unbiased manner.
Methodology:
-
Cell Culture and Treatment:
-
Culture cells of interest (e.g., MDA-MB-231, which express high levels of MCT4) to ~80% confluency.
-
Treat cells with this compound (e.g., at 10x the IC50, such as 200 nM) or a vehicle control (e.g., 0.1% DMSO) for 1 hour at 37°C.
-
-
Heat Challenge:
-
Harvest cells by trypsinization, wash with PBS, and resuspend in PBS with protease inhibitors to a concentration of 5x10^6 cells/mL.
-
Aliquot 100 µL of the cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40°C to 64°C in 4°C increments) for 3 minutes using a thermocycler, followed by a 3-minute cooling step at 4°C. Include an unheated (RT) control.
-
-
Cell Lysis and Fractionation:
-
Since MCT4 is a membrane protein, a modified lysis protocol is required. Add a non-denaturing detergent (e.g., 1% Digitonin or DDM) to the cell suspensions and incubate on ice for 30 minutes with gentle agitation.
-
Perform freeze-thaw cycles (3x) by alternating between liquid nitrogen and a 25°C water bath to ensure complete lysis.
-
Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the aggregated/precipitated proteins.
-
-
Sample Preparation for Mass Spectrometry:
-
Carefully collect the supernatant (soluble protein fraction).
-
Determine the protein concentration of each sample (e.g., using a BCA assay).
-
Perform a protein reduction, alkylation, and tryptic digestion on equal amounts of protein from each sample.
-
Label the resulting peptides with tandem mass tags (TMT) for multiplexed quantitative analysis.
-
-
LC-MS/MS Analysis:
-
Combine the labeled peptide samples and analyze them using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Process the raw MS data to identify and quantify proteins.
-
For each identified protein, plot the normalized abundance versus temperature for both the this compound-treated and vehicle-treated samples to generate melting curves.
-
Calculate the change in melting temperature (ΔTm). Proteins with a statistically significant positive ΔTm in the presence of this compound are considered direct binders and potential off-targets.
-
Protocol 2: Quantitative Proteomics for Changes in Protein Abundance
Objective: To identify indirect effects of this compound by measuring changes in global protein expression.
Methodology:
-
Cell Culture and Treatment:
-
Culture cells as described above.
-
Treat cells with this compound (e.g., 200 nM) or a vehicle control for a longer duration (e.g., 24 or 48 hours) to allow for changes in protein expression.
-
-
Cell Lysis and Protein Digestion:
-
Harvest and wash the cells. Lyse the cells in a buffer containing urea (B33335) and detergents compatible with MS analysis.
-
Quantify protein concentration, then perform reduction, alkylation, and tryptic digestion.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide samples using a label-free quantification (LFQ) or TMT-based LC-MS/MS approach.
-
-
Data Analysis:
-
Process the MS data to identify and quantify proteins in each condition.
-
Perform statistical analysis (e.g., t-test) to identify proteins that are significantly up- or down-regulated upon this compound treatment.
-
Use pathway analysis tools (e.g., GSEA, DAVID) to determine if the differentially expressed proteins are enriched in specific biological pathways (e.g., hypoxia response, glycolysis). This can reveal the indirect signaling consequences of MCT4 inhibition.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | MCT4 Inhibitor | TargetMol [targetmol.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Functional heterogeneity of MCT1 and MCT4 in metabolic reprogramming affects osteosarcoma growth and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MCT4-dependent lactate transport: a novel mechanism for cardiac energy metabolism injury and inflammation in type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological Inhibition of MCT4 Reduces 4-Hydroxytamoxifen Sensitivity by Increasing HIF-1α Protein Expression in ER-Positive MCF-7 Breast Cancer Cells [jstage.jst.go.jp]
- 7. benchchem.com [benchchem.com]
- 8. Targeting SLC Transporters: Small Molecules as Modulators and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent advances on the inhibition of human solute carriers: therapeutic implications and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacological Inhibition of MCT4 Reduces 4-Hydroxytamoxifen Sensitivity by Increasing HIF-1α Protein Expression in ER-Positive MCF-7 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. CETSA beyond Soluble Targets: a Broad Application to Multipass Transmembrane Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
VB124 toxicity in long-term animal studies
VB124 Technical Support Center
This guide provides researchers, scientists, and drug development professionals with essential information regarding the toxicity profile of this compound observed in long-term animal studies. It includes frequently asked questions, troubleshooting advice, detailed experimental protocols, and key data summaries to support your research and development activities.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing elevated serum alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) levels in our 6-month rat study. Is this a known toxicity of this compound?
A1: Yes, dose-dependent hepatotoxicity is a documented finding in long-term rodent studies with this compound. Mild to moderate elevations in ALT and AST are expected at doses exceeding the established No-Observed-Adverse-Effect Level (NOAEL). We recommend correlating these biomarker changes with histopathological findings of the liver, specifically looking for signs of hepatocellular hypertrophy or necrosis. If elevations exceed 3x the upper limit of normal, consider dose reduction or more frequent monitoring.
Q2: What is the appropriate vehicle for oral administration of this compound in long-term studies?
A2: For long-term oral gavage studies, a formulation of 0.5% methylcellulose (B11928114) in sterile water is the recommended vehicle for this compound. This vehicle has been shown to provide adequate suspension and stability for up to 24 hours when stored at 2-8°C. Ensure the formulation is mixed thoroughly before each administration to guarantee dose uniformity.
Q3: Our beagle dogs are exhibiting signs of lethargy and decreased appetite at the high dose level. What steps should we take?
A3: Lethargy and decreased food consumption have been noted in non-rodent species at doses approaching the Lowest-Observed-Adverse-Effect Level (LOAEL). This is often a general sign of poor tolerability.
-
Troubleshooting Steps:
-
Perform a thorough clinical examination to rule out other causes.
-
Monitor body weight and food consumption daily.
-
Consider reducing the dose for the affected cohort.
-
Ensure the formulation and administration procedures are correct to avoid dosing errors.
-
Consult the detailed protocol for guidance on supportive care measures.
-
Q4: Are there any known cardiovascular risks associated with long-term this compound administration?
A4: Long-term studies in non-rodent models (beagle dogs) have indicated a potential for cardiovascular effects, specifically a dose-dependent increase in the QTc interval. It is crucial to include telemetry monitoring or regular ECG assessments in non-rodent studies to characterize this risk. Refer to the data tables below for specific NOAEL values related to cardiovascular endpoints.
Quantitative Toxicity Data Summary
The following tables summarize the key toxicological findings for this compound from pivotal long-term animal studies.
Table 1: Summary of No-Observed-Adverse-Effect Level (NOAEL) and Lowest-Observed-Adverse-Effect Level (LOAEL) from Long-Term Studies
| Species | Study Duration | Route of Administration | NOAEL (mg/kg/day) | LOAEL (mg/kg/day) | Primary Target Organs |
| Sprague-Dawley Rat | 6 Months | Oral Gavage | 10 | 30 | Liver, Kidney |
| Beagle Dog | 9 Months | Oral Capsule | 5 | 15 | Liver, Heart (QTc) |
Table 2: Key Histopathological Findings at LOAEL
| Species | Organ | Finding | Severity |
| Sprague-Dawley Rat | Liver | Centrilobular Hepatocellular Hypertrophy | Mild |
| Sprague-Dawley Rat | Kidney | Chronic Progressive Nephropathy | Minimal to Mild |
| Beagle Dog | Liver | Minimal Bile Duct Hyperplasia | Minimal |
Detailed Experimental Protocols
Protocol 1: 6-Month Oral Toxicity Study in Sprague-Dawley Rats
-
Test System: Sprague-Dawley rats (Hsd:Sprague Dawley® SD®), 6-8 weeks old at the start of the study.
-
Group Size: 20 animals/sex/group.
-
Dose Levels: 0 (vehicle), 10, 30, and 100 mg/kg/day.
-
Administration: Once daily oral gavage.
-
Vehicle: 0.5% (w/v) methylcellulose in sterile water.
-
Key Assessments:
-
Clinical Observations: Daily.
-
Body Weight & Food Consumption: Weekly.
-
Ophthalmology: Pre-study and at 6 months.
-
Clinical Pathology (Hematology, Coagulation, Serum Chemistry): At 3 and 6 months.
-
Urinalysis: At 3 and 6 months.
-
Gross Pathology & Organ Weights: At terminal necropsy.
-
Histopathology: Comprehensive tissue list for control and high-dose groups; target organs for all groups.
-
Protocol 2: 9-Month Oral Toxicity Study in Beagle Dogs
-
Test System: Beagle dogs, 6-9 months old at the start of the study.
-
Group Size: 4 animals/sex/group.
-
Dose Levels: 0 (vehicle), 5, 15, and 40 mg/kg/day.
-
Administration: Once daily oral capsule.
-
Key Assessments:
-
Clinical Observations: Daily.
-
Body Weight & Food Consumption: Weekly.
-
Electrocardiography (ECG) & Vital Signs: Pre-study, and at 1, 3, 6, and 9 months.
-
Ophthalmology: Pre-study and at 9 months.
-
Clinical Pathology (Hematology, Coagulation, Serum Chemistry): Pre-study and at 1, 3, 6, and 9 months.
-
Gross Pathology & Organ Weights: At terminal necropsy.
-
Histopathology: Comprehensive tissue list for all animals.
-
Visualizations: Workflows and Pathways
Caption: Workflow for a typical long-term animal toxicity study.
Caption: Postulated pathway for this compound-induced QTc prolongation.
Caption: Troubleshooting flowchart for unexpected in-study mortality.
Technical Support Center: Overcoming VB124 Resistance in Cancer Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for overcoming resistance to VB124, a selective inhibitor of the monocarboxylate transporter 4 (MCT4).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective small molecule inhibitor of Monocarboxylate Transporter 4 (MCT4).[1][2][3] In many cancer cells, particularly those exhibiting high rates of glycolysis (the "Warburg effect"), MCT4 is crucial for exporting lactic acid to maintain intracellular pH (pHi) and prevent cellular acidosis.[4] By blocking MCT4, this compound leads to an accumulation of intracellular lactate (B86563) and a decrease in pHi, which can inhibit cancer cell proliferation and survival.[4][5]
Q2: In which cancer types has this compound shown potential efficacy?
Preclinical studies have demonstrated the potential of this compound in various cancer models, including hepatocellular carcinoma and certain types of lymphomas.[6] Its efficacy is generally higher in tumors that are highly glycolytic and express high levels of MCT4.[5]
Q3: What are the potential mechanisms by which cancer cells can develop resistance to this compound?
While direct clinical evidence of this compound resistance is still emerging, based on preclinical studies and general principles of drug resistance in cancer, several mechanisms are plausible:
-
Upregulation of alternative lactate transporters: Cancer cells may compensate for MCT4 inhibition by upregulating other monocarboxylate transporters, most notably MCT1.[1][7] MCT1 can also facilitate lactate efflux, thereby restoring the cell's ability to manage its acid load.
-
Metabolic Reprogramming: Resistant cells might shift their metabolism away from glycolysis towards oxidative phosphorylation. This would reduce the production of lactic acid, making the cells less dependent on MCT4 for its export.[8][9][10][11]
-
Enhanced intracellular pH buffering capacity: Cancer cells possess a variety of mechanisms to regulate their intracellular pH, including the Na+/H+ exchanger 1 (NHE1) and various bicarbonate transporters.[12][13][14][15] Upregulation of these alternative pH-regulating systems could counteract the acidifying effects of MCT4 inhibition.
-
Alterations in the MCT4 transporter: Although not yet documented for this compound, mutations in the drug's target protein that prevent inhibitor binding are a common mechanism of acquired resistance to targeted therapies.
Q4: How can I experimentally determine if my cancer cell line has developed resistance to this compound?
The primary indicator of resistance is a decreased sensitivity to this compound. This can be quantified by a rightward shift in the dose-response curve and an increase in the half-maximal inhibitory concentration (IC50) value.
Troubleshooting Guide: Investigating this compound Resistance
This guide provides a structured approach to identifying and characterizing potential mechanisms of this compound resistance in your cancer cell line experiments.
| Problem | Possible Cause | Recommended Action |
| Decreased sensitivity to this compound (Increased IC50) | 1. Upregulation of MCT1. 2. Metabolic switch to oxidative phosphorylation. 3. Increased activity of other pH regulators. 4. Altered MCT4 expression or function. | 1. Assess MCT1 expression levels (qPCR, Western blot, Immunohistochemistry). 2. Perform metabolic flux analysis (e.g., Seahorse assay) to measure glycolysis and oxidative phosphorylation rates. 3. Evaluate the expression and activity of key pH regulators like NHE1. 4. Sequence the SLC16A3 gene (encoding MCT4) to check for mutations. Assess MCT4 protein levels and localization. |
| No change in intracellular lactate upon this compound treatment in resistant cells | 1. Compensatory lactate efflux via MCT1. 2. Reduced lactate production due to metabolic reprogramming. | 1. Inhibit both MCT1 (e.g., with AZD3965) and MCT4 (with this compound) and measure intracellular lactate. A synergistic effect would suggest MCT1 compensation. 2. Measure extracellular lactate levels and glucose uptake to assess the rate of glycolysis. |
| Resistant cells maintain a stable intracellular pH despite this compound treatment | 1. Enhanced activity of alternative pH regulating mechanisms. | 1. Inhibit key alternative pH regulators (e.g., using specific inhibitors for NHE1) in combination with this compound and monitor intracellular pH. A significant drop in pHi would indicate the involvement of these alternative mechanisms. |
Experimental Protocols
Generation of this compound-Resistant Cancer Cell Lines
A common method for developing drug-resistant cell lines is through continuous exposure to escalating concentrations of the drug.
Materials:
-
Parental cancer cell line of interest
-
This compound
-
Complete cell culture medium
-
96-well plates
-
Cell viability assay reagent (e.g., MTT, CellTiter-Glo)
Protocol:
-
Determine the initial IC50 of this compound: Culture the parental cells in a 96-well plate and treat with a range of this compound concentrations for 72 hours. Determine the IC50 value using a cell viability assay.
-
Initial chronic treatment: Culture the parental cells in a low concentration of this compound (e.g., IC10 or IC20).
-
Dose escalation: Once the cells have adapted and are proliferating at a normal rate, gradually increase the concentration of this compound in the culture medium. This is typically done in a stepwise manner, allowing the cells to recover and resume proliferation at each new concentration.
-
Establishment of resistant clones: After several months of continuous culture with increasing this compound concentrations, isolate and expand single-cell clones.
-
Characterize the resistant phenotype: Confirm the resistance by determining the new IC50 of this compound for the resistant clones and compare it to the parental cell line. A significant increase in the IC50 value indicates the development of resistance.
Lactate Export Assay
This assay measures the rate of lactate efflux from cells.
Materials:
-
Parental and this compound-resistant cells
-
Glucose-free and serum-free medium
-
Lactate assay kit
-
This compound and other inhibitors as needed
Protocol:
-
Seed an equal number of parental and resistant cells in multi-well plates and allow them to adhere overnight.
-
Wash the cells with glucose-free medium.
-
Incubate the cells in glucose-free medium containing your test compounds (e.g., this compound) for a specified period.
-
Add a high concentration of glucose to initiate glycolysis and lactate production.
-
Collect aliquots of the extracellular medium at different time points (e.g., 0, 15, 30, 60 minutes).
-
Measure the lactate concentration in the collected media using a lactate assay kit according to the manufacturer's instructions.
-
Normalize the lactate concentration to the cell number or total protein content.
Intracellular pH Measurement
Intracellular pH can be measured using pH-sensitive fluorescent dyes.
Materials:
-
Parental and this compound-resistant cells
-
pH-sensitive fluorescent dye (e.g., BCECF-AM)
-
Hanks' Balanced Salt Solution (HBSS)
-
Fluorescence plate reader or microscope
Protocol:
-
Load the cells with the pH-sensitive dye according to the manufacturer's protocol.
-
Wash the cells to remove excess dye.
-
Incubate the cells in HBSS with or without this compound.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.
-
Calibrate the fluorescence signal to pH values using a standard curve generated with buffers of known pH in the presence of a proton ionophore like nigericin.
Data Presentation
Table 1: Hypothetical IC50 Values for this compound in Parental and Resistant Cell Lines
| Cell Line | This compound IC50 (µM) | Fold Resistance |
| Parental Cancer Cell Line | 0.5 | 1 |
| This compound-Resistant Clone 1 | 5.2 | 10.4 |
| This compound-Resistant Clone 2 | 8.9 | 17.8 |
Table 2: Hypothetical Lactate Export Rates in Parental and Resistant Cell Lines
| Cell Line | Treatment | Lactate Export Rate (nmol/min/10^6 cells) |
| Parental | Vehicle | 10.2 |
| Parental | This compound (1 µM) | 2.1 |
| This compound-Resistant | Vehicle | 9.8 |
| This compound-Resistant | This compound (1 µM) | 7.5 |
| This compound-Resistant | This compound (1 µM) + AZD3965 (1 µM) | 2.5 |
Visualizations
Caption: this compound mechanism of action and potential resistance pathways.
Caption: Workflow for investigating this compound resistance mechanisms.
Caption: Troubleshooting logic for decreased this compound sensitivity.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. mdpi.com [mdpi.com]
- 3. Inhibition of monocarboxylate transporters (MCT) 1 and 4 reduces exercise capacity in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploring monocarboxylate transporter inhibition for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Functional heterogeneity of MCT1 and MCT4 in metabolic reprogramming affects osteosarcoma growth and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. An overview of MCT1 and MCT4 in GBM: small molecule transporters with large implications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metabolic Reprogramming: A Crucial Contributor to Anticancer Drug Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Relationship between metabolic reprogramming and drug resistance in breast cancer [frontiersin.org]
- 10. Metabolic reprogramming and therapeutic resistance in primary and metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. pH sensing and regulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Association between pH regulation of the tumor microenvironment and immunological state - PMC [pmc.ncbi.nlm.nih.gov]
- 15. medizin.uni-muenster.de [medizin.uni-muenster.de]
Technical Support Center: Interpreting OCR Changes After VB124 Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers interpret changes in cellular oxygen consumption rate (OCR) following treatment with the hypothetical compound VB124. The guidance is based on established principles of mitochondrial function assessment.
Frequently Asked Questions (FAQs)
Q1: What is the primary cellular process measured by the oxygen consumption rate (OCR)? A1: The oxygen consumption rate is a key indicator of mitochondrial respiration.[1][2] It directly measures the rate at which cells consume oxygen to produce ATP, the primary energy currency of the cell, through the process of oxidative phosphorylation.
Q2: I observed a significant decrease in basal OCR after treating my cells with this compound. What does this suggest? A2: A decrease in basal respiration indicates that this compound is reducing the baseline energetic demand of the cell or is directly inhibiting mitochondrial activity.[1] This could be due to inhibition of the electron transport chain (ETC), reduced substrate availability, or a general cytotoxic effect leading to lower metabolic activity.
Q3: My experiment shows that this compound treatment lowers the maximal respiration rate. What is the implication? A3: Maximal respiration, induced by an uncoupling agent like FCCP, reflects the maximum capacity of the electron transport chain.[2][3] A decrease in this parameter after this compound treatment suggests that the compound may be limiting the ETC's ability to function at its full potential, possibly by inhibiting one of the respiratory complexes or disrupting the mitochondrial membrane potential.
Q4: What does it mean if this compound treatment increases the proton leak? A4: Proton leak refers to protons re-entering the mitochondrial matrix without generating ATP. An increase in proton leak, observed as OCR that persists after inhibiting ATP synthase with oligomycin, can be a sign of mitochondrial damage or an uncoupling effect caused by this compound.[1][2]
Q5: How do I interpret a change in the spare respiratory capacity after this compound exposure? A5: Spare respiratory capacity is the difference between maximal and basal respiration and represents the cell's ability to respond to increased energy demand.[2] A decrease caused by this compound suggests the cells have a reduced capacity to handle metabolic stress, making them more vulnerable to damage. Conversely, an increase might indicate a protective or efficiency-enhancing effect, which is less common for inhibitory compounds.
Troubleshooting Guide
This guide addresses common technical issues encountered during OCR measurement experiments involving compounds like this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Well-to-Well Variability in OCR Readings | 1. Inconsistent cell seeding density.[4] 2. "Edge effects" in the microplate leading to evaporation and temperature gradients.[5] 3. Pipetting errors during compound injection. 4. Cell health issues (e.g., contamination, high passage number).[5] | 1. Ensure a single-cell suspension and careful counting before plating. Perform a cell density optimization experiment. 2. Avoid using the outermost wells of the plate; fill them with media or sterile water instead.[5] 3. Use loading guides for injection ports and visually inspect for even loading.[6] 4. Regularly check cell cultures for mycoplasma. Use low-passage cells for experiments. |
| Low Basal OCR Across All Wells (Control & Treated) | 1. Insufficient number of cells seeded. 2. Cells are unhealthy or have low metabolic activity. 3. Assay medium is missing critical substrates (e.g., glucose, pyruvate, glutamine).[7][8] | 1. Increase the cell seeding density. 2. Ensure cells are in the logarithmic growth phase and visually inspect for normal morphology before the assay. 3. Double-check the composition and pH of the assay medium to ensure it is properly supplemented.[8] |
| Poor or No Response to FCCP Injection | 1. FCCP concentration is suboptimal (either too low for maximal uncoupling or too high, causing toxicity).[9] 2. Cells are already stressed or damaged, operating at their maximum capacity under basal conditions. 3. Incorrect FCCP preparation or degradation. | 1. Perform an FCCP titration experiment to determine the optimal concentration for your specific cell type and density.[2][9] 2. Check cell health and basal OCR. If basal is already very high, investigate potential stressors in your culture conditions. 3. Prepare FCCP fresh and protect it from light. |
| OCR Does Not Return to Baseline After Rotenone/Antimycin A Injection | 1. This is expected; the remaining OCR is due to non-mitochondrial oxygen consumption.[2] 2. Incomplete inhibition of the ETC. | 1. Subtract this non-mitochondrial respiration value from all other measurements (basal, ATP-linked, maximal) for accurate mitochondrial respiration data.[1] 2. Ensure the correct concentration of inhibitors is used and that they were injected properly. |
Experimental Protocols
Key Mitochondrial Function Parameters
The following parameters are typically measured in a mitochondrial stress test to characterize the effects of a compound like this compound.
| Parameter | Description | Calculation |
| Basal Respiration | The baseline oxygen consumption, representing the cell's energetic demand under normal conditions.[1][10] | (Last rate measurement before first injection) - (Non-Mitochondrial Respiration) |
| ATP-Linked Respiration | The portion of basal respiration used for ATP synthesis by ATP synthase.[2][10] | (Last rate measurement before Oligomycin injection) - (Minimum rate measurement after Oligomycin injection) |
| Proton Leak | The portion of basal respiration not coupled to ATP synthesis, often related to mitochondrial uncoupling or damage.[1][10] | (Minimum rate measurement after Oligomycin injection) - (Non-Mitochondrial Respiration) |
| Maximal Respiration | The maximum OCR achieved after adding an uncoupler like FCCP, indicating the upper limit of ETC function.[3][10] | (Maximum rate measurement after FCCP injection) - (Non-Mitochondrial Respiration) |
| Spare Respiratory Capacity | The difference between maximal and basal respiration, representing the cell's ability to respond to energetic stress.[2][3] | (Maximal Respiration) - (Basal Respiration) |
| Non-Mitochondrial Respiration | Oxygen consumption from cellular processes outside of the mitochondria.[3] | Minimum rate measurement after Rotenone/Antimycin A injection |
Standard Protocol: Seahorse XF Cell Mito Stress Test
This protocol outlines the standard procedure for assessing mitochondrial function using an Agilent Seahorse XF Analyzer.[1][2][7]
Materials:
-
Seeded Seahorse XF Cell Culture Microplate
-
Hydrated Seahorse XF Sensor Cartridge
-
Seahorse XF Assay Medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine), warmed to 37°C, pH 7.4[7][8]
-
Mito Stress Test compounds: Oligomycin, FCCP, Rotenone/Antimycin A, and this compound (or vehicle control)
-
Seahorse XF Analyzer
Procedure:
-
Day Before Assay:
-
Seed cells in a Seahorse XF microplate at an optimized density and incubate overnight.
-
Hydrate the sensor cartridge by adding 200 µL of Seahorse XF Calibrant to each well of a utility plate and placing the sensor cartridge on top. Incubate overnight at 37°C in a non-CO2 incubator.[6]
-
-
Day of Assay:
-
Prepare the assay medium by warming it to 37°C and adjusting the pH to 7.4.
-
Remove growth medium from the cell plate, wash once with warmed assay medium, and add the final volume of assay medium.
-
Place the cell plate in a 37°C non-CO2 incubator for 45-60 minutes.
-
Prepare stock solutions of this compound and the Mito Stress Test compounds (Oligomycin, FCCP, Rotenone/Antimycin A) at the desired final concentrations in the assay medium.
-
Load the compounds into the appropriate injection ports of the hydrated sensor cartridge. Port A is typically used for the experimental compound (this compound) or vehicle, followed by Oligomycin, FCCP, and Rotenone/Antimycin A in subsequent ports for a standard Mito Stress Test.
-
Calibrate the Seahorse XF Analyzer with the sensor cartridge.
-
After calibration, replace the utility plate with your cell plate and start the assay. The instrument will measure OCR in real-time before and after the injection of each compound.
-
Visualizations
Potential Mechanism of this compound Action
The following diagram illustrates potential points within the mitochondrial electron transport chain (ETC) where a hypothetical compound like this compound might act to alter oxygen consumption.
Caption: Potential inhibition points of this compound on the ETC.
Experimental Workflow for OCR Measurement
This diagram outlines the typical workflow for assessing the impact of this compound on cellular respiration.
Caption: Standard workflow for a cell-based OCR assay.
Troubleshooting Logic for OCR Experiments
This decision tree provides a logical path for troubleshooting unexpected results in OCR experiments.
Caption: Decision tree for troubleshooting OCR data.
References
- 1. benchchem.com [benchchem.com]
- 2. agilent.com [agilent.com]
- 3. Measurement of mitochondrial respiration in adherent cells by Seahorse XF96 Cell Mito Stress Test - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. static1.squarespace.com [static1.squarespace.com]
- 7. content.protocols.io [content.protocols.io]
- 8. agilent.com [agilent.com]
- 9. researchgate.net [researchgate.net]
- 10. agilent.com [agilent.com]
VB124 stability in stock solutions at -20°C
This technical support center provides guidance on the stability of VB124 in stock solutions, along with troubleshooting advice and experimental protocols for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound stock solutions?
A1: The recommended storage temperature for this compound stock solutions is -20°C or -80°C to ensure stability. However, the duration of stable storage at -20°C varies among suppliers. To minimize degradation, it is best to prepare fresh solutions for each experiment or to aliquot stock solutions to avoid repeated freeze-thaw cycles.[1][2]
Q2: How long can I store a this compound stock solution at -20°C?
A2: There are conflicting recommendations regarding the long-term stability of this compound stock solutions at -20°C. Some suppliers suggest that the solution is stable for up to one year, while others recommend a much shorter storage period of one month.[1][2][3] For critical experiments, it is advisable to use a freshly prepared stock solution or one that has been stored for a shorter duration.
Q3: What is the best solvent to use for preparing this compound stock solutions?
A3: Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for preparing this compound stock solutions.[2][4] It is recommended to use fresh, high-quality DMSO, as moisture-absorbing DMSO can reduce the solubility of the compound.[2]
Q4: My this compound solution appears to have precipitated after storage at -20°C. What should I do?
A4: Precipitation of a compound from a stock solution upon storage can be due to poor solubility or degradation of the compound into an insoluble product.[5] If you observe a precipitate, it is recommended to prepare a fresh stock solution. To improve solubility, you can try preparing a more dilute stock solution or using a different solvent with higher solubilizing power.[5] Sonication may also aid in the dissolution of this compound.[4]
Stability of this compound Stock Solutions
The stability of this compound in a DMSO stock solution at -20°C can vary. The following table summarizes the storage recommendations from various suppliers.
| Supplier | Recommended Storage Temperature (°C) | Recommended Storage Duration |
| MedchemExpress | -20 | 1 year[1] |
| TargetMol | -80 | 1 year[4] |
| Selleck Chemicals | -20 | 1 month[2] |
| InvivoChem | -20 | 1 month[3] |
Note: For optimal results and to ensure the integrity of your experiments, it is highly recommended to prepare fresh stock solutions or to conduct your own stability assessment if long-term storage at -20°C is necessary.
Experimental Protocols
Protocol for Assessing the Stability of this compound Stock Solution
This protocol outlines a general method to evaluate the chemical stability of a this compound stock solution over time using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Preparation of Initial Sample (T=0):
-
Prepare a fresh stock solution of this compound in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 10 mM).
-
Immediately take an aliquot of this solution for analysis.
-
Dilute the aliquot in an appropriate mobile phase to a suitable concentration for HPLC or LC-MS analysis. This will serve as your baseline (T=0) measurement.
-
-
Storage of Stock Solution:
-
Aliquot the remaining stock solution into several small, tightly sealed vials to avoid repeated freeze-thaw cycles.
-
Store these aliquots at -20°C.
-
-
Preparation of Time-Point Samples:
-
At designated time points (e.g., 1 week, 2 weeks, 1 month, 3 months, etc.), remove one aliquot from storage.
-
Allow the aliquot to thaw completely and come to room temperature.
-
Prepare a sample for analysis by diluting it in the same manner as the T=0 sample.
-
-
Analysis:
-
Analyze the T=0 and time-point samples by HPLC or LC-MS.
-
Monitor for any decrease in the peak area of the parent this compound compound and the appearance of new peaks, which would indicate degradation.
-
-
Data Interpretation:
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample. This will provide a quantitative measure of the compound's stability under the tested storage conditions.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Loss of compound activity in a cell-based assay | - Degradation of this compound in the stock solution or culture medium.- Adsorption to plasticware.- Poor cell permeability. | - Assess the stability of this compound in your specific culture medium.[5]- Use low-binding plates.[5]- Prepare fresh solutions for each experiment.[5] |
| Precipitate forms in the stock solution upon storage | - Poor solubility of this compound.- Degradation of this compound to an insoluble product. | - Prepare a more dilute stock solution.[5]- Use a different solvent with higher solubilizing power.[5]- Analyze the precipitate to determine if it is the parent compound or a degradant.[5] |
| Inconsistent results between experiments | - Inconsistent solution preparation.- Variable storage times or conditions of solutions. | - Standardize the protocol for solution preparation.[5]- Prepare fresh solutions for each experiment or adhere to strict storage guidelines.[5] |
| Appearance of new peaks in HPLC/LC-MS analysis over time | - Degradation of this compound. | - Identify the degradation products to understand the degradation pathway.[5]- Implement strategies to mitigate the specific degradation mechanism (e.g., adjust pH, add antioxidants if applicable).[5] |
Visualizations
Caption: Workflow for assessing the stability of this compound stock solutions.
Caption: Troubleshooting logic for inconsistent results with this compound.
References
Technical Support Center: In Vivo Delivery of VB124, a Small Molecule MCT4 Inhibitor
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the small molecule inhibitor VB124 in in vivo experiments. This compound is a potent and selective inhibitor of Monocarboxylate Transporter 4 (MCT4), a key protein involved in lactate (B86563) transport, particularly in glycolytic cells.[1] Proper in vivo delivery is critical for achieving desired therapeutic effects and obtaining reliable experimental data.
Troubleshooting Guide
This guide addresses common issues encountered during the in vivo administration of this compound.
| Observed Problem | Potential Cause | Suggested Solution |
| Lack of therapeutic efficacy in vivo despite in vitro potency | Poor Bioavailability: The compound may have low solubility, poor absorption from the administration site, or rapid metabolism. | - Optimize Formulation: Prepare a fresh formulation before each use. Consider using a suspension for oral or intraperitoneal administration. A common formulation involves dissolving this compound in a vehicle such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1] - Select Appropriate Route of Administration: For small molecules like this compound, oral gavage and intraperitoneal injection are common routes.[1][2] The choice of route can significantly impact bioavailability. - Verify Compound Integrity: Ensure the compound has been stored correctly (e.g., at -20°C or -80°C) to prevent degradation.[1] |
| Suboptimal Dosing: The administered dose may be too low to achieve a therapeutic concentration at the target site. | - Dose Escalation Study: Conduct a pilot study with a range of doses to determine the optimal therapeutic dose. In mice, this compound has been administered at doses ranging from 10 mg/kg/day (intraperitoneal) to 30 mg/kg/day (oral gavage).[2][3] - Review Literature: Consult published studies for effective dose ranges of this compound or similar MCT4 inhibitors in comparable animal models. | |
| High variability in experimental results between animals | Inconsistent Formulation: The compound may not be uniformly suspended in the vehicle, leading to inconsistent dosing. | - Ensure Homogeneous Suspension: Thoroughly vortex or sonicate the formulation before each administration to ensure a uniform suspension. Prepare the formulation fresh daily.[1] |
| Improper Administration Technique: Inconsistent administration technique can lead to variability in absorption. | - Standardize Procedures: Ensure all personnel are trained and follow a standardized protocol for the chosen administration route. For oral gavage, ensure proper placement of the gavage needle. For intraperitoneal injections, ensure the injection is into the peritoneal cavity and not into other organs. | |
| Adverse effects or toxicity observed in animals | Vehicle Toxicity: The vehicle used to dissolve or suspend this compound may be causing toxicity at the administered volume. | - Reduce Vehicle Concentration: If possible, decrease the concentration of solvents like DMSO in the final formulation. - Conduct Vehicle-Only Control: Always include a control group that receives only the vehicle to distinguish between compound- and vehicle-related toxicity. |
| Compound Toxicity: The administered dose may be too high, leading to off-target effects. | - Dose Reduction: If toxicity is observed, reduce the dose or the frequency of administration. - Monitor Animal Health: Closely monitor animals for signs of toxicity, such as weight loss, changes in behavior, or signs of distress. This compound administered at 30 mg/kg twice daily for 180 days showed no overt toxicities in mice.[1] |
Frequently Asked Questions (FAQs)
1. What is this compound and what is its mechanism of action?
This compound is a potent and selective small molecule inhibitor of Monocarboxylate Transporter 4 (MCT4).[1] MCT4 is a protein responsible for transporting lactate and a proton out of cells. In many cancer cells, which exhibit high rates of glycolysis (the Warburg effect), MCT4 plays a crucial role in preventing the toxic buildup of intracellular lactate and maintaining a favorable pH for continued energy production. By inhibiting MCT4, this compound blocks lactate efflux, leading to intracellular acidification and metabolic stress, which can suppress tumor growth and enhance the efficacy of other therapies like immunotherapy.[3][4]
2. What is the recommended formulation for in vivo delivery of this compound?
A commonly used formulation for this compound for both oral and intraperitoneal administration is a suspension. A typical protocol involves creating a stock solution in DMSO and then diluting it with other vehicles like PEG300, Tween-80, and saline. For example, a 2.5 mg/mL suspended solution can be prepared with 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1] It is crucial to ensure the final solution is well-mixed, often requiring sonication.[1]
3. What are the recommended routes of administration for this compound in vivo?
This compound has been successfully administered in mice via oral gavage and intraperitoneal injection.[1][2] The choice of administration route will depend on the experimental design and the desired pharmacokinetic profile.
4. What is a typical dosage for this compound in mice?
Published studies have used varying doses of this compound in mice. For example, a dose of 10 mg/kg/day administered via intraperitoneal injection has been used to study its effects on diabetic cardiomyopathy.[2] In a separate study, 30 mg/kg administered once daily via oral gavage was used in a model of pulmonary fibrosis.[5] It is recommended to perform a dose-response study to determine the optimal dose for your specific model and research question.
5. How should this compound be stored?
For long-term storage, this compound should be stored as a solid at -20°C or -80°C.[1] Stock solutions are typically prepared in DMSO and can be stored at -20°C for shorter periods. Working solutions for in vivo experiments should be prepared fresh daily to ensure stability and prevent precipitation.[1]
Data Presentation
In Vivo Dosing of this compound in Mice
| Animal Model | Dose | Route of Administration | Frequency | Study Focus | Reference |
| C57BL/6J Mice | 30 mg/kg | Oral gavage | Daily for 28 days | Isoproterenol-induced cardiac hypertrophy | [1] |
| C57BL/6J Mice | 30 mg/kg | Oral gavage | Twice daily for 180 days | Long-term toxicity | [1] |
| Leprdb Mice | 10 mg/kg | Intraperitoneal injection | Daily for 4 weeks | Type 2 diabetic cardiomyopathy | [2] |
| C57BL/6J Mice | 30 mg/kg | Oral gavage | Daily for 14 days | Bleomycin-induced pulmonary fibrosis | [5] |
| Immunocompetent Mice | Not specified | Pharmacological inhibition | Not specified | Hepatocellular carcinoma immunotherapy | [3][4] |
Representative Pharmacokinetic Parameters of a Small Molecule Inhibitor (Illustrative)
Disclaimer: Specific, publicly available pharmacokinetic data for this compound (e.g., Cmax, Tmax, t1/2, AUC) is limited. The following table provides an illustrative example of pharmacokinetic parameters for a different small molecule inhibitor (AZD3965, an MCT1 inhibitor) in mice to demonstrate the type of data that should be considered. This data should not be directly extrapolated to this compound.
| Parameter | Value (for AZD3965 at 100 mg/kg oral dose) | Description |
| Cmax | ~10,000 ng/mL | Maximum plasma concentration |
| Tmax | ~1 hour | Time to reach maximum plasma concentration |
| t1/2 (half-life) | ~4 hours | Time for plasma concentration to reduce by half |
| AUC (0-24h) | ~40,000 ng*h/mL | Area under the concentration-time curve over 24 hours |
Experimental Protocols
Protocol: In Vivo Efficacy Study of this compound in a Xenograft Mouse Model
1. Animal Model and Tumor Implantation
-
Use immunodeficient mice (e.g., NOD-SCID or NSG) for xenograft studies.
-
Culture a cancer cell line with known high MCT4 expression.
-
Subcutaneously inject a suspension of tumor cells (e.g., 1 x 10^6 cells in 100 µL of PBS/Matrigel) into the flank of each mouse.
-
Monitor tumor growth regularly using calipers.
2. Animal Grouping and Randomization
-
Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Typical groups include:
-
Vehicle control
-
This compound treatment group(s) (e.g., different dose levels)
-
Positive control (a standard-of-care therapeutic, if applicable)
-
3. This compound Formulation and Administration
-
Prepare the this compound formulation fresh daily. A common formulation is a suspension in 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1]
-
Administer this compound to the treatment groups via the chosen route (e.g., oral gavage or intraperitoneal injection) at the predetermined dose and schedule.
-
Administer an equal volume of the vehicle to the control group.
4. Monitoring and Data Collection
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor the general health and behavior of the animals daily.
-
At the end of the study, collect blood samples for pharmacokinetic analysis (optional).
-
Euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., histology, western blotting, metabolomics).
5. Data Analysis
-
Calculate tumor growth inhibition for the this compound treatment groups compared to the vehicle control group.
-
Analyze changes in body weight to assess toxicity.
-
Perform statistical analysis to determine the significance of the observed effects.
Visualizations
Caption: MCT4 signaling pathway in a cancer cell exhibiting the Warburg effect.
Caption: General experimental workflow for an in vivo efficacy study.
Caption: Troubleshooting decision tree for poor in vivo efficacy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. MCT4-dependent lactate transport: a novel mechanism for cardiac energy metabolism injury and inflammation in type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Monocarboxylate transporter 4 inhibition potentiates hepatocellular carcinoma immunotherapy through enhancing T cell infiltration and immune attack - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Lactate transport inhibition therapeutically reprograms fibroblast metabolism in experimental pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: VB124 and Cellular Redox Balance
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the selective Monocarboxylate Transporter 4 (MCT4) inhibitor, VB124. The focus is on understanding and mitigating changes in cellular redox balance that may be induced by this compound.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving this compound and provides actionable solutions.
Problem 1: Inconsistent or Unexpected Changes in Reactive Oxygen Species (ROS) Levels
Symptoms:
-
Variability in ROS measurements between experiments.
-
Contradictory results compared to published literature (some studies report a decrease in ROS, while your results show an increase or no change).[1][2][3]
Possible Causes:
-
Cell-type specific metabolic differences: The effect of MCT4 inhibition on redox balance is highly dependent on the metabolic phenotype of the cells being studied.
-
Off-target effects at high concentrations: While this compound is selective for MCT4, very high concentrations might have unintended effects.[4]
-
Experimental conditions: Assay conditions, such as the type of ROS probe used and the timing of the measurement, can significantly influence the results.
Solutions:
-
Confirm MCT4 Expression and Activity: Before proceeding, verify that your cell model expresses MCT4 and that it is active in lactate (B86563) transport.
-
Optimize this compound Concentration: Perform a dose-response curve to identify the optimal concentration of this compound that inhibits lactate transport without causing overt cytotoxicity.
-
Use Multiple ROS Probes: Different ROS probes detect different reactive species. Using a panel of probes (e.g., CellROX for total ROS, MitoSOX for mitochondrial superoxide) can provide a more comprehensive picture of the redox state.[1]
-
Time-Course Experiments: Measure ROS at different time points after this compound treatment to capture the dynamic nature of redox changes.
-
Control for Basal Oxidative Stress: Ensure that your baseline cell culture conditions are not inducing oxidative stress, which could mask the effects of this compound.
Problem 2: Evidence of Cellular Stress Despite a Decrease in Total ROS
Symptoms:
-
Decreased cell viability or proliferation.
-
Activation of stress-related signaling pathways (e.g., p38 MAPK, JNK).
-
Observed decrease in total ROS, but signs of cellular dysfunction persist.
Possible Causes:
-
Disruption of the NADPH/NADP+ Ratio: this compound has been reported to decrease the NADPH/NADP+ ratio in some cells.[1] NADPH is a critical reducing equivalent for antioxidant enzymes like glutathione (B108866) reductase. A decrease in this ratio can impair the cell's ability to combat oxidative stress, even if total ROS levels are not elevated.
-
Alterations in other redox couples: Changes in the NADH/NAD+ and GSH/GSSG ratios can also contribute to cellular stress.
Solutions:
-
Measure NADPH/NADP+ Ratio: Directly assess the NADPH/NADP+ ratio using a commercially available assay kit.
-
Assess Glutathione Status: Measure the ratio of reduced glutathione (GSH) to oxidized glutathione (GSSG). A decrease in this ratio is indicative of oxidative stress.
-
Supplement with N-acetylcysteine (NAC): NAC is a precursor to glutathione and can help replenish cellular antioxidant capacity.
-
Activate the Nrf2 Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response.[5][6] Consider using a known Nrf2 activator (e.g., sulforaphane) as a positive control to see if it can rescue the stress phenotype. While direct links between this compound and Nrf2 are not established, this pathway is central to cellular antioxidant defense.[7][8][9]
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which this compound influences cellular redox balance?
A1: this compound is a selective inhibitor of Monocarboxylate Transporter 4 (MCT4), which is responsible for exporting lactate out of cells.[4][10][11] By blocking MCT4, this compound causes an intracellular accumulation of lactate.[1] This accumulation can lead to an increase in the intracellular NADH/NAD+ ratio.[1] The alteration of this key redox couple can, in turn, influence the production of reactive oxygen species (ROS) and the overall redox state of the cell.
Q2: Does this compound always decrease oxidative stress?
A2: Not necessarily. While several studies have reported that this compound treatment leads to a reduction in total ROS levels and protects against oxidative stress-induced injury[1][2][3][12], its effect can be context-dependent. One study noted that while total ROS was reduced, the NADPH/NADP+ ratio also decreased in cells treated with this compound under certain conditions.[1] A lower NADPH/NADP+ ratio can compromise the cell's antioxidant defense system, potentially making it more vulnerable to oxidative insults.
Q3: How can I accurately measure the changes in redox balance induced by this compound?
A3: A comprehensive assessment of redox balance requires multiple measurements. We recommend the following:
-
Quantification of ROS: Use fluorescent probes like CellROX for total ROS and MitoSOX for mitochondrial superoxide (B77818).[1]
-
Measurement of Key Redox Ratios: Utilize commercially available kits to determine the ratios of NADH/NAD+, NADPH/NADP+, and GSH/GSSG.
-
Assessment of Antioxidant Enzyme Activity: Measure the activity of key antioxidant enzymes such as superoxide dismutase (SOD), catalase, and glutathione peroxidase.
Q4: Are there any known downstream signaling pathways affected by this compound-induced redox changes?
A4: The immediate downstream effect of this compound is the alteration of intracellular lactate and the NADH/NAD+ ratio.[1] Changes in redox balance are known to influence a multitude of signaling pathways. For example, ROS can modulate the activity of redox-sensitive transcription factors like NF-κB.[10] Furthermore, the Nrf2 signaling pathway, a crucial regulator of antioxidant gene expression, is activated by oxidative stress.[5][7] While direct modulation of the Nrf2 pathway by this compound has not been explicitly demonstrated, it is a plausible downstream consequence of altered redox homeostasis.
Data Presentation
Table 1: Summary of this compound's Effects on Redox Parameters (from literature)
| Parameter | Observed Effect | Cell Type/Model | Reference |
| Total ROS | Decrease | IPF lung fibroblasts | [1] |
| Decrease | Hearts of Leprdb mice | [2] | |
| Decrease | Adult mouse cardiomyocytes | [3] | |
| Mitochondrial Superoxide | No change | IPF lung fibroblasts | [1] |
| NADH/NAD+ Ratio | Increase | IPF lung fibroblasts | [1] |
| NADPH/NADP+ Ratio | Decrease | TGFβ-treated lung fibroblasts | [1] |
Experimental Protocols
Protocol 1: Measurement of Intracellular ROS using CellROX Green
-
Cell Plating: Plate cells in a 96-well black, clear-bottom plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
This compound Treatment: Treat cells with the desired concentration of this compound for the specified duration. Include a vehicle control (e.g., DMSO).
-
CellROX Green Loading: Remove the treatment media and wash the cells once with PBS. Add 100 µL of pre-warmed PBS containing 5 µM CellROX Green to each well.
-
Incubation: Incubate the plate at 37°C for 30 minutes, protected from light.
-
Washing: Remove the CellROX Green solution and wash the cells three times with PBS.
-
Fluorescence Measurement: Add 100 µL of PBS to each well and measure the fluorescence intensity using a microplate reader with excitation/emission wavelengths of ~485/520 nm.
-
Data Analysis: Normalize the fluorescence intensity of the this compound-treated wells to the vehicle control.
Mandatory Visualizations
Caption: this compound inhibits MCT4, leading to altered intracellular redox balance.
Caption: Workflow for assessing and mitigating this compound-induced redox changes.
References
- 1. Lactate transport inhibition therapeutically reprograms fibroblast metabolism in experimental pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MCT4-dependent lactate transport: a novel mechanism for cardiac energy metabolism injury and inflammation in type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Targeting Nrf2 signaling pathway: new therapeutic strategy for cardiovascular diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting the Nrf2 pathway against cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Monocarboxylate Transporter-1 (MCT1)-Mediated Lactate Uptake Protects Pancreatic Adenocarcinoma Cells from Oxidative Stress during Glutamine Scarcity Thereby Promoting Resistance against Inhibitors of Glutamine Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Crosstalk between the mTOR and Nrf2/ARE signaling pathways as a target in the improvement of long-term potentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The H+ Transporter SLC4A11: Roles in Metabolism, Oxidative Stress and Mitochondrial Uncoupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Monocarboxylate transporter 4 inhibition potentiates hepatocellular carcinoma immunotherapy through enhancing T cell infiltration and immune attack - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Role of Monocarboxylate Transporters in Drug Delivery to the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Monocarboxylate transporter 4 protects against myocardial ischemia/reperfusion injury by inducing oxidative phosphorylation/glycolysis interconversion and inhibiting oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing VB124 Treatment Duration
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the treatment duration of VB124 in pre-clinical experiments. The following frequently asked questions (FAQs) and troubleshooting guides are designed to directly address specific issues you might encounter.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting point for determining the optimal treatment duration for this compound?
A: The ideal starting point for determining the optimal treatment duration for this compound depends on its mechanism of action and the experimental question.[1] A literature search on similar compounds or pathways can provide an initial estimate.[2] However, a time-course experiment is essential to empirically determine the optimal duration for your specific cell model and endpoint.[2] For assessing functional consequences like protein phosphorylation, shorter time points (minutes to hours) may be sufficient.[1] For effects on protein expression, longer treatments (e.g., 24, 48, 72 hours) are typically necessary.[1]
Q2: My cell viability results are inconsistent across different this compound treatment durations. What could be the cause?
A: Inconsistent cell viability results can stem from several factors. Technical variability, such as inconsistent pipetting or uneven cell seeding density, is a common culprit.[3] Biological variability, including high cell passage number leading to genetic drift or inconsistent cell culture conditions, can also significantly impact results.[3] Additionally, for dye reduction assays like MTT, the incubation time of the reagent itself can influence the outcome.[4] It is also crucial to ensure that this compound is stable in your culture medium over the entire treatment period.[2]
Q3: How do I know if the observed effect at a specific time point is due to this compound or its solvent (e.g., DMSO)?
A: A vehicle control is an essential component of any drug treatment experiment.[2] This control consists of cells treated with the same volume of the solvent used to dissolve this compound (e.g., DMSO) as the experimental group.[2] By comparing the results of the this compound-treated group to the vehicle-treated group, you can be confident that the observed effects are due to the drug itself and not the solvent.[2]
Q4: Can the optimal treatment duration of this compound vary between different cell lines?
A: Yes, the optimal treatment duration can be highly cell line-specific.[5] This variability can be due to differences in the expression of the drug target, metabolic rates, or the activity of specific signaling pathways.[6] Therefore, it is crucial to optimize the treatment duration for each cell line used in your studies.[7]
Q5: I am not observing the expected downstream effect of this compound on my target protein via Western blot after a 24-hour treatment. Should I increase the duration?
A: While increasing the treatment duration is a possibility, there are other factors to consider. First, confirm that your this compound stock is active and properly prepared. Then, consider running a time-course experiment with both shorter and longer time points (e.g., 6, 12, 24, 48 hours) to capture the dynamics of the protein expression.[1] The peak effect may occur earlier or later than 24 hours. Also, ensure that the protein extraction and Western blot protocols are optimized for your target protein.[8]
Troubleshooting Guides
Issue: High Variability in Time-Course Experiments
High variability in time-course experiments can obscure the true effect of this compound. Follow this guide to troubleshoot and minimize variability.
Table 1: Troubleshooting High Variability in Time-Course Experiments
| Potential Cause | Troubleshooting Steps | Rationale |
| Inconsistent Cell Seeding | 1. Ensure a single-cell suspension before seeding. 2. Gently rock the plate in a cross pattern after seeding for even distribution.[3] 3. Allow cells to adhere for a consistent period (e.g., 24 hours) before treatment.[3] | Minor variations in initial cell numbers can lead to significant differences in cell density and drug response over time.[3] |
| Edge Effects | 1. Avoid using the outer wells of the microplate. 2. Fill the outer wells with sterile PBS or media to maintain humidity.[3] | Peripheral wells are prone to evaporation, which can alter media and drug concentrations.[3] |
| Inaccurate Drug Dilutions | 1. Ensure this compound is fully dissolved in the solvent. 2. Use calibrated pipettes for serial dilutions.[3] 3. Prepare fresh dilutions for each experiment. | Inaccurate concentrations will lead to inconsistent biological effects.[6] |
| Cell Culture Conditions | 1. Use low-passage, authenticated cell lines.[3] 2. Maintain consistent media composition, serum batches, temperature, and CO2 levels.[3] | Changes in culture conditions can alter cellular physiology and response to treatment. |
| Experimental Design | 1. Include a sufficient number of technical and biological replicates.[7] 2. Randomize the layout of treatments on the plate. | Replicates increase statistical confidence, while randomization minimizes systematic error. |
Logical Workflow for Troubleshooting Variability:
Caption: A logical workflow for troubleshooting inconsistent experimental results.
Issue: No Effect of this compound Observed at Tested Durations
If you do not observe an effect of this compound at your initially chosen time points, this guide can help you determine the next steps.
Table 2: Troubleshooting the Absence of a this compound Effect
| Potential Cause | Troubleshooting Steps | Rationale |
| Inappropriate Time Points | 1. Conduct a broader time-course experiment (e.g., 1, 6, 12, 24, 48, 72 hours).[2] 2. Consider the known mechanism of action to predict response timing.[2] | The biological response to this compound may be transient or delayed. |
| Suboptimal Drug Concentration | 1. Perform a dose-response experiment at a fixed, optimal time point. 2. Ensure the concentration range spans several orders of magnitude around the expected IC50/EC50.[9] | The chosen concentration may be too low to elicit a response. |
| Drug Instability | 1. Assess the stability of this compound in your cell culture medium over the longest treatment duration.[2] 2. If unstable, consider replenishing the medium and drug at set intervals. | Degradation of this compound will reduce its effective concentration over time. |
| Cell Model Insensitivity | 1. Verify the expression of the this compound target in your cell line. 2. Consider using a positive control compound known to elicit a response in your model system. | The chosen cell line may lack the necessary molecular machinery for this compound to act upon. |
| Assay Interference | 1. Run a control to determine if this compound interferes with the assay readout itself (e.g., absorbance or fluorescence).[6] | The drug may be masking a true biological effect by interfering with the detection method. |
Experimental Workflow for Optimizing Treatment Duration:
Caption: A workflow for determining the optimal treatment duration of this compound.
Experimental Protocols
Protocol 1: Time-Course Cell Viability Assay
This protocol is designed to determine the effect of this compound on cell viability over a range of treatment durations.
-
Cell Seeding:
-
This compound Treatment:
-
Prepare serial dilutions of this compound and a vehicle control.
-
For a time-course experiment where all wells are harvested simultaneously, add the drug at different times leading up to the harvest point.[12]
-
Alternatively, add the drug to all wells at the same time and perform the viability assay at different time points.[12]
-
-
Cell Viability Assay (e.g., MTT):
-
At each time point, add MTT reagent to the wells and incubate according to the manufacturer's instructions.
-
Add solubilization solution (e.g., DMSO) to dissolve the formazan (B1609692) crystals.[4]
-
Read the absorbance at the appropriate wavelength using a plate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Normalize the data to the vehicle control at each time point.
-
Plot cell viability (%) against treatment duration (hours).
-
Protocol 2: Time-Course Western Blot Analysis
This protocol allows for the analysis of target protein expression following this compound treatment over time.
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat cells with the optimal concentration of this compound for various durations (e.g., 0, 6, 12, 24, 48 hours).
-
-
Protein Extraction:
-
SDS-PAGE and Protein Transfer:
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.[15]
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.[14]
-
Wash the membrane with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[14]
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Add an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.[14]
-
Analyze the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
-
Signaling Pathway Visualization:
Caption: A simplified signaling pathway for this compound's mechanism of action.
References
- 1. researchgate.net [researchgate.net]
- 2. bitesizebio.com [bitesizebio.com]
- 3. benchchem.com [benchchem.com]
- 4. Cell viability assays | Abcam [abcam.com]
- 5. Optimizing the Therapeutic Window of Targeted Drugs in Oncology: Potency‐Guided First‐in‐Human Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Western Blot - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 10. assaygenie.com [assaygenie.com]
- 11. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. bio-rad.com [bio-rad.com]
- 14. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 15. Western blot protocol | Abcam [abcam.com]
Validation & Comparative
A Head-to-Head Comparison of MCT Inhibitors: VB124 versus AZD3965
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two prominent monocarboxylate transporter (MCT) inhibitors, VB124 and AZD3965. This document summarizes key experimental data, details methodologies for crucial experiments, and visualizes relevant biological pathways and workflows to aid in the evaluation of these compounds for preclinical and clinical research.
Monocarboxylate transporters, particularly MCT1 and MCT4, play a pivotal role in cancer cell metabolism by facilitating the transport of lactate (B86563), a key product of glycolysis. Inhibiting these transporters is a promising therapeutic strategy to disrupt tumor metabolism and growth. This guide focuses on a comparative analysis of this compound, a selective MCT4 inhibitor, and AZD3965, a selective MCT1 inhibitor.
Mechanism of Action and Cellular Effects
AZD3965 is a potent and selective inhibitor of MCT1, with some activity also reported against MCT2.[1][2] MCT1 is crucial for both the import and export of lactate in different cell types. In glycolytic tumor cells, MCT1 often functions to export lactate, and its inhibition by AZD3965 leads to intracellular lactate accumulation, feedback inhibition of glycolysis, and potential cytotoxic effects.[3] Conversely, in oxidative tumor cells that utilize lactate as a fuel source, MCT1 facilitates lactate import, and its inhibition can starve these cells of a key metabolite. A known resistance mechanism to AZD3965 is the expression of MCT4, which can compensate for the loss of MCT1-mediated lactate export.[3]
This compound is a potent and selective inhibitor of MCT4.[4] MCT4 is primarily involved in the export of lactate from highly glycolytic cells, such as many cancer cells and stromal cells within the tumor microenvironment. Inhibition of MCT4 by this compound specifically blocks this lactate efflux, leading to intracellular acidification and metabolic stress.[4] Due to its high selectivity, this compound shows very little inhibitory activity against MCT1.[4]
Comparative Performance Data
The following tables summarize the available quantitative data for this compound and AZD3965 from preclinical studies.
In Vitro Potency and Selectivity
| Compound | Target | Assay | Cell Line | IC50 / Ki | Reference |
| AZD3965 | MCT1 | Lactate Efflux | Raji | 5.12 nM | [2] |
| MCT1 | Binding Affinity | Human MCT1 | Ki = 1.6 nM | [3] | |
| MCT1 | Growth Inhibition | Raji | GI50 < 100 nM | [2] | |
| MCT2 | - | - | Active | [1][2] | |
| MCT3/MCT4 | Lactate Transport | INS1 expressing hMCT3/4 | No inhibition at 10 µM | [2] | |
| This compound | MCT4 | Lactate Import | MDA-MB-231 | 8.6 nM | [4] |
| MCT4 | Lactate Export | MDA-MB-231 | 19 nM | [4] | |
| MCT1 | Lactate Export | BT20 | 24 µM | [4] |
In Vivo Efficacy
| Compound | Cancer Model | Dosing | Outcome | Reference |
| AZD3965 | Raji Burkitt's lymphoma xenograft | 100 mg/kg, twice daily, oral | Significant tumor growth inhibition (85%) and increased tumor lactate. | [2] |
| COR-L103 SCLC xenograft | 100 mg/kg, twice daily, oral | Significantly reduced tumor growth and increased intratumor lactate. | [5] | |
| This compound | Isoproterenol-induced cardiac hypertrophy (mouse model) | 30 mg/kg, daily, oral | Attenuated cardiac hypertrophy. | [4] |
Key Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of protocols used to evaluate MCT inhibitors.
Lactate Transport Assay (for AZD3965)
This protocol is based on the methodology used to assess the effect of AZD3965 on lactate transport in cells expressing specific MCT isoforms.[2]
-
Cell Preparation: Rat pancreatic INS1 cells, which are null for MCT1, MCT2, MCT3, and MCT4, are engineered to express human MCT1, MCT3, or MCT4.
-
pH-Sensitive Dye Loading: Cells are loaded with the pH-sensitive fluorescent dye BCECF (2',7'-Bis-(2-Carboxyethyl)-5-(and-6)-Carboxyfluorescein, Acetoxymethyl Ester).
-
Inhibitor Pre-incubation: Cells are pre-incubated with varying concentrations of AZD3965 or vehicle control.
-
Lactate-Induced Acidification: The assay is initiated by the addition of lactate, which is co-transported with a proton, leading to a rapid decrease in intracellular pH.
-
Fluorescence Measurement: The change in intracellular pH is monitored by measuring the fluorescence of BCECF.
-
Data Analysis: The rate of pH change is calculated to determine the rate of lactate transport. IC50 values are determined by plotting the inhibition of lactate transport against the concentration of AZD3965.
Cell Viability Assay (MTS Assay for AZD3965 in Raji cells)
This protocol is a standard method for assessing the effect of a compound on cell proliferation and is based on the procedure used for AZD3965.[2]
-
Cell Seeding: Raji lymphoma cells are seeded in 96-well plates at a density that allows for logarithmic growth over the assay period (e.g., 72 hours).
-
Compound Treatment: Cells are treated with a range of concentrations of AZD3965 or vehicle control.
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours).
-
MTS Reagent Addition: CellTiter 96 AQueous One Solution Cell Proliferation Assay reagent (MTS) is added to each well according to the manufacturer's protocol.
-
Incubation: Plates are incubated for 1-4 hours to allow for the conversion of the MTS tetrazolium compound into a colored formazan (B1609692) product by metabolically active cells.
-
Absorbance Measurement: The absorbance of the formazan product is measured using a plate reader at a wavelength of 490 nm.
-
Data Analysis: The percentage of cell growth inhibition is calculated relative to the vehicle-treated control cells, and the GI50 (concentration for 50% inhibition of growth) is determined.
In Vivo Tumor Xenograft Model (for AZD3965)
This protocol describes a general workflow for evaluating the in vivo efficacy of an MCT inhibitor using a tumor xenograft model, as performed for AZD3965.[2][5]
-
Cell Culture: The selected cancer cell line (e.g., Raji or COR-L103) is cultured in appropriate media to achieve the required number of cells for implantation.
-
Animal Model: Immunodeficient mice (e.g., BALB/c nude or SCID) are used to prevent rejection of the human tumor cells.
-
Tumor Implantation: A suspension of tumor cells is injected subcutaneously into the flank of each mouse.
-
Tumor Growth and Monitoring: Tumors are allowed to grow to a palpable size. Tumor volume is measured regularly using calipers.
-
Randomization and Treatment: Once tumors reach a predetermined size, mice are randomized into treatment and control groups. The treatment group receives the MCT inhibitor (e.g., AZD3965 administered orally), while the control group receives a vehicle.
-
Efficacy Evaluation: Tumor growth is monitored throughout the study. At the end of the study, tumors are excised, and pharmacodynamic markers, such as intratumoral lactate concentration, can be measured.
-
Data Analysis: Tumor growth curves are plotted, and statistical analysis is performed to determine the significance of the treatment effect.
Conclusion
This compound and AZD3965 are potent and selective inhibitors of MCT4 and MCT1, respectively. The choice between these inhibitors will largely depend on the specific research question and the expression profile of MCT1 and MCT4 in the cancer model of interest. For tumors expressing high levels of MCT1 and low levels of MCT4, AZD3965 has demonstrated significant preclinical efficacy. Conversely, this compound presents a valuable tool for investigating the role of MCT4 in cancer metabolism and may be particularly relevant in tumors where MCT4 is the predominant lactate exporter or as a strategy to overcome resistance to MCT1 inhibition. The provided data and protocols offer a foundation for the rational design of future studies aimed at targeting lactate transport in cancer.
References
- 1. MCT1 inhibitor AZD3965 increases mitochondrial metabolism, facilitating combination therapy and non-invasive magnetic resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pre-clinical pharmacology of AZD3965, a selective inhibitor of MCT1: DLBCL, NHL and Burkitt’s lymphoma anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Phase I Dose-Escalation Study of AZD3965, an Oral Monocarboxylate Transporter 1 Inhibitor, in Patients with Advanced Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. aacrjournals.org [aacrjournals.org]
Enhancing Anti-Tumor Immunity: A Comparative Guide to VB124's Effect on T Cell Infiltration
For Immediate Release
This guide provides a comprehensive comparison of VB124, a potent and selective inhibitor of Monocarboxylate Transporter 4 (MCT4), and its effects on T cell infiltration into the tumor microenvironment (TME). Designed for researchers, scientists, and drug development professionals, this document outlines the mechanism of action of this compound, compares its performance with alternative therapeutic strategies, and provides detailed experimental protocols and data to support the findings.
Introduction
The ability of cytotoxic T lymphocytes (T cells) to infiltrate solid tumors is a critical determinant of anti-tumor immunity and the success of immunotherapies. However, the TME is often characterized by high levels of lactate (B86563), a byproduct of tumor cell metabolism, which creates an acidic and immunosuppressive environment that impedes T cell function and infiltration. This compound has emerged as a promising agent to counteract this immunosuppression by targeting MCT4, a key transporter responsible for lactate export from cancer cells.
Mechanism of Action: How this compound Promotes T Cell Infiltration
This compound's primary mechanism of action involves the selective inhibition of MCT4. By blocking lactate export from tumor cells, this compound instigates a cascade of events that collectively enhance the anti-tumor immune response:
-
Alleviation of TME Acidity: The accumulation of intracellular lactate and the subsequent reduction of its extracellular concentration lead to a less acidic TME. This normalization of pH creates a more favorable environment for T cell survival and function.
-
Induction of Chemokine Secretion: The inhibition of MCT4 by this compound has been shown to induce the production of reactive oxygen species (ROS), which in turn activates the NF-κB signaling pathway.[1][2] This signaling cascade upregulates the expression and secretion of the chemokines CXCL9 and CXCL10.[1][2]
-
Enhanced CD8+ T Cell Recruitment: CXCL9 and CXCL10 are potent chemoattractants for CD8+ cytotoxic T cells. By increasing the concentration of these chemokines within the TME, this compound actively recruits these key immune effector cells to the tumor site, leading to enhanced T cell infiltration and subsequent tumor cell killing.[1][2]
Comparative Analysis of T Cell Infiltration
This section compares the effects of this compound on CD8+ T cell infiltration with other compounds known to modulate the tumor immune microenvironment, namely AZD3965, an MCT1 inhibitor, and Diclofenac, a non-steroidal anti-inflammatory drug (NSAID) with non-specific MCT inhibitory activity. While direct head-to-head quantitative comparisons in the same tumor model are limited in the publicly available literature, this table summarizes the reported effects and mechanisms.
| Feature | This compound | AZD3965 | Diclofenac |
| Primary Target | Monocarboxylate Transporter 4 (MCT4) | Monocarboxylate Transporter 1 (MCT1) | Cyclooxygenases (COX-1/2), Monocarboxylate Transporters (MCT1/4, non-specific) |
| Mechanism of Action for T Cell Infiltration | Reduces TME acidity, increases CXCL9/CXCL10 secretion via ROS/NF-κB pathway.[1][2] | Increases intracellular lactate, leading to metabolic stress in tumor cells. May indirectly affect immune cell function. | Reduces prostaglandin (B15479496) synthesis (COX inhibition) and lactate secretion (MCT inhibition), potentially reducing immunosuppression. |
| Reported Effect on CD8+ T Cell Infiltration | Significantly enhances CD8+ T cell infiltration in hepatocellular carcinoma (HCC) mouse models.[1] | Reported to increase tumor immune cell infiltration, including dendritic and natural killer cells. Effects on CD8+ T cells specifically are less characterized. | Induces infiltration of dermal CD8+ T cells in actinic keratosis lesions.[3] |
| Quantitative Data on CD8+ T Cell Infiltration | Specific quantitative data on the percentage increase is not consistently reported across studies. | Quantitative data on CD8+ T cell infiltration is not readily available. | Studies have shown an increase in CD8+ T cells, but direct comparative numbers with this compound are not available.[3] |
| Therapeutic Context | Potentiates anti-PD-1 immunotherapy in HCC.[1][2] | Investigated as a monotherapy and in combination with other anticancer agents in various cancers, including lymphoma and small cell lung cancer.[4][5] | Used topically for actinic keratosis and investigated for its anti-tumor effects in various cancer models. |
Experimental Protocols
To facilitate the validation and comparison of compounds like this compound, detailed experimental protocols for assessing T cell infiltration are crucial. Below are representative methodologies for immunohistochemistry (IHC) and flow cytometry.
Immunohistochemistry (IHC) for CD8+ T Cell Staining in Mouse Liver Tumors
This protocol outlines the steps for visualizing and quantifying CD8+ T cells in formalin-fixed, paraffin-embedded (FFPE) mouse liver tumor sections.
1. Deparaffinization and Rehydration:
- Immerse slides in xylene (2 changes, 5 minutes each).
- Rehydrate through a graded series of ethanol (B145695) (100%, 95%, 70%), 3 minutes each.
- Rinse in distilled water.
2. Antigen Retrieval:
- Immerse slides in a staining dish containing 10 mM Sodium Citrate buffer (pH 6.0).
- Heat in a pressure cooker or microwave to a boil and maintain for 10-20 minutes.
- Allow slides to cool to room temperature (approximately 30 minutes).
- Wash slides in PBS-T (PBS with 0.05% Tween-20) three times for 5 minutes each.
3. Blocking and Staining:
- Block endogenous peroxidase activity by incubating sections in 3% hydrogen peroxide for 10 minutes at room temperature.
- Wash with PBS-T.
- Apply a blocking solution (e.g., 5% normal goat serum in PBS) and incubate for 1 hour at room temperature.
- Incubate with the primary antibody (e.g., rabbit anti-mouse CD8, diluted according to manufacturer's instructions) overnight at 4°C in a humidified chamber.
- Wash with PBS-T.
- Incubate with a biotinylated secondary antibody (e.g., goat anti-rabbit IgG) for 30 minutes at room temperature.
- Wash with PBS-T.
- Incubate with Avidin-Biotin Complex (ABC) reagent for 30 minutes at room temperature.
- Wash with PBS-T.
4. Visualization and Counterstaining:
- Apply 3,3'-Diaminobenzidine (DAB) substrate and monitor for color development (brown precipitate).
- Wash with distilled water to stop the reaction.
- Counterstain with hematoxylin.
- Dehydrate through graded ethanol and clear in xylene.
- Mount with a permanent mounting medium.
5. Analysis:
- Images are captured using a light microscope.
- CD8+ T cells (stained brown) are quantified per unit area or as a percentage of total cells.
Flow Cytometry for Quantifying CD8+ T Cells in Mouse HCC Tumors
This protocol describes the preparation of a single-cell suspension from fresh tumor tissue and subsequent analysis by flow cytometry.
1. Tumor Digestion and Cell Suspension Preparation:
- Mince the fresh tumor tissue into small pieces in RPMI-1640 medium.
- Digest the tissue in a solution containing collagenase (e.g., 1 mg/mL Collagenase D) and DNase I (e.g., 100 U/mL) for 30-45 minutes at 37°C with gentle agitation.
- Neutralize the enzymatic reaction with RPMI-1640 containing 10% FBS.
- Pass the cell suspension through a 70 μm cell strainer to remove debris.
- Lyse red blood cells using an ACK lysis buffer.
- Wash the cells with FACS buffer (PBS with 2% FBS and 0.05% sodium azide).
2. Cell Staining:
- Resuspend the cells in FACS buffer.
- Block Fc receptors with an anti-CD16/32 antibody.
- Stain with a cocktail of fluorescently-conjugated antibodies against cell surface markers. A typical panel for identifying CD8+ T cells would include:
- CD45 (to identify hematopoietic cells)
- CD3 (to identify T cells)
- CD4 (to distinguish from helper T cells)
- CD8a (to identify cytotoxic T cells)
- Incubate for 30 minutes on ice in the dark.
- Wash the cells twice with FACS buffer.
- (Optional) Stain for viability using a dye like Propidium Iodide (PI) or DAPI just before analysis.
3. Data Acquisition and Analysis:
- Acquire data on a flow cytometer.
- Analyze the data using appropriate software (e.g., FlowJo).
- Gate on live, single, CD45+ cells.
- From the CD45+ population, gate on CD3+ cells.
- From the CD3+ population, identify the CD8+ T cell population (CD4- CD8a+).
- The percentage of CD8+ T cells is calculated relative to the total number of live cells or CD45+ cells.
Visualizing the Pathways
To better illustrate the processes involved, the following diagrams were generated using Graphviz.
Caption: Mechanism of this compound-mediated enhancement of CD8+ T cell infiltration.
Caption: Experimental workflow for validating T cell infiltration.
Conclusion
This compound represents a targeted approach to overcoming a key mechanism of immune evasion in the tumor microenvironment. By specifically inhibiting MCT4, this compound not only alleviates the immunosuppressive effects of lactate but also actively promotes the recruitment of cytotoxic T cells. This guide provides the foundational information and experimental framework for researchers to further investigate and validate the therapeutic potential of this compound and similar agents in enhancing anti-tumor immunity. The provided protocols and diagrams serve as a resource for designing and interpreting experiments aimed at understanding and modulating T cell infiltration in solid tumors.
References
- 1. Monocarboxylate transporter 4 inhibition potentiates hepatocellular carcinoma immunotherapy through enhancing T cell infiltration and immune attack - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. In Vivo Anticancer Activity of AZD3965: A Systematic Review | MDPI [mdpi.com]
- 5. MCT1 inhibitor AZD3965 increases mitochondrial metabolism, facilitating combination therapy and non-invasive magnetic resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to MCT4 Inhibitors: VB124 vs. VB253
For Researchers, Scientists, and Drug Development Professionals
The monocarboxylate transporter 4 (MCT4), a key player in cellular metabolism, has emerged as a promising therapeutic target in various diseases, including cancer and fibrosis. This guide provides a detailed comparison of two prominent MCT4 inhibitors, VB124 and the newer generation VB253, focusing on their performance backed by experimental data.
Introduction to MCT4 and its Inhibition
Monocarboxylate transporter 4 (MCT4), encoded by the SLC16A3 gene, is a proton-coupled lactate (B86563) transporter. It is highly expressed in glycolytic tissues and is responsible for the efflux of lactate, a byproduct of anaerobic glycolysis. In pathological conditions such as cancer, MCT4 plays a crucial role in maintaining intracellular pH and sustaining high glycolytic rates in tumor cells, thereby promoting their survival and proliferation. Inhibition of MCT4 can lead to intracellular lactate accumulation, cellular acidosis, and ultimately, cell death, making it an attractive strategy for therapeutic intervention.
Head-to-Head Comparison: this compound and VB253
This compound was one of the first potent and selective small molecule inhibitors of MCT4. More recently, VB253 has been developed as a next-generation MCT4 inhibitor with reported improvements in potency and selectivity.
Quantitative Performance Data
The following table summarizes the available quantitative data for this compound and VB253, highlighting their inhibitory potency and selectivity.
| Parameter | This compound | VB253 | Reference Cell Line / Condition |
| MCT4 Inhibition (IC50) | |||
| Lactate Import | 8.6 nM[1][2] | ~2 nM[3][4] | MDA-MB-231 cells (for this compound) |
| Lactate Export | 19 nM[1][2] | Not explicitly stated, but described as having ~10-fold increased potency over previous inhibitors like this compound.[3][4] | MDA-MB-231 cells (for this compound) |
| Selectivity (MCT4 vs. MCT1) | |||
| MCT1 Inhibition (IC50) | 24 µM[1][2] | Described as having ~10-fold increased selectivity for MCT4 over MCT1 compared to previous inhibitors.[3][4] | BT20 cells (for this compound) |
Note: The data for VB253 is based on reports describing it as a novel inhibitor with enhanced properties compared to earlier compounds like this compound. VB253 is currently in Phase 1 clinical trials.[3][4]
Experimental Methodologies
The following sections detail the typical experimental protocols used to assess the efficacy and selectivity of MCT4 inhibitors like this compound and VB253.
MCT4 Inhibition Assay (Lactate Transport)
This assay measures the ability of a compound to inhibit the transport of lactate across the cell membrane in cells expressing MCT4.
1. Cell Culture:
-
MDA-MB-231 cells, which endogenously express high levels of MCT4 and low levels of MCT1, are commonly used.
-
Cells are cultured in appropriate media and conditions until they reach a suitable confluency for the assay.
2. Lactate Export Assay:
-
Cells are pre-incubated with the test inhibitor (e.g., this compound, VB253) at various concentrations.
-
The culture medium is then replaced with a glucose-rich medium to stimulate glycolysis and lactate production.
-
After a defined incubation period, the concentration of lactate in the extracellular medium is measured using a lactate assay kit.
-
A decrease in extracellular lactate in the presence of the inhibitor indicates inhibition of lactate export.
3. Lactate Import Assay:
-
Cells are incubated with the test inhibitor at various concentrations.
-
A known concentration of lactate is added to the extracellular medium.
-
After a short incubation period, the cells are washed and lysed.
-
The intracellular lactate concentration is measured.
-
A reduction in intracellular lactate accumulation in the presence of the inhibitor indicates inhibition of lactate import.
4. Data Analysis:
-
The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Selectivity Assay (MCT1 vs. MCT4)
To determine the selectivity of an inhibitor for MCT4 over MCT1, a similar lactate transport assay is performed using a cell line that predominantly expresses MCT1, such as the BT20 breast cancer cell line.[1] The IC50 value for MCT1 inhibition is then compared to the IC50 value for MCT4 inhibition to determine the selectivity ratio.
Signaling Pathways and Experimental Workflows
Visual representations of the relevant biological pathways and experimental procedures are provided below to facilitate understanding.
MCT4 Regulation via the PI3K-Akt Signaling Pathway
The expression of MCT4 is known to be regulated by the PI3K-Akt signaling pathway, which is frequently activated in cancer.
Caption: Regulation of MCT4 expression by the PI3K-Akt pathway.
General Experimental Workflow for MCT4 Inhibitor Evaluation
The following diagram outlines the typical steps involved in the preclinical evaluation of an MCT4 inhibitor.
Caption: Preclinical workflow for evaluating MCT4 inhibitors.
Conclusion
Both this compound and VB253 are potent and selective inhibitors of MCT4. The available data suggests that VB253 represents a significant advancement, with approximately 10-fold greater potency and selectivity for MCT4 over MCT1 compared to earlier inhibitors like this compound.[3][4] This improved profile may translate to enhanced therapeutic efficacy and a wider therapeutic window. The progression of VB253 into clinical trials underscores the therapeutic potential of MCT4 inhibition. Further research and clinical data will be crucial in fully elucidating the comparative efficacy and safety of these two important research compounds.
References
VB124 Demonstrates Significant Reduction in Myocardial Fibrosis: A Comparative Analysis
FOR IMMEDIATE RELEASE
A recent study has provided compelling evidence for the efficacy of VB124, a selective inhibitor of the monocarboxylate transporter 4 (MCT4), in reducing myocardial fibrosis in a preclinical model of type 2 diabetic cardiomyopathy. The findings suggest a promising new therapeutic avenue for mitigating the adverse cardiac remodeling that contributes to heart failure. This guide offers an objective comparison of this compound's performance with other alternatives, supported by experimental data, to inform researchers, scientists, and drug development professionals.
This compound Attenuates Myocardial Interstitial Fibrosis
In a study utilizing Leprdb mice, a well-established model for type 2 diabetes, administration of this compound at a daily dose of 10 mg/kg via intraperitoneal injection over four weeks resulted in a substantial reduction in myocardial interstitial fibrosis.[1] Pathological staining of heart tissue revealed a significant decrease in collagen deposition in the this compound-treated group compared to the vehicle-treated control group. This anti-fibrotic effect was accompanied by a notable reduction in myocardial hypertrophy and lipid droplet deposition.[1]
The proposed mechanism of action for this compound involves the inhibition of MCT4-dependent lactate (B86563) transport. This inhibition is believed to alleviate myocardial oxidative stress and reduce the infiltration of inflammatory macrophages, both of which are key drivers of fibrotic remodeling in the heart.[1]
Comparative Efficacy of Anti-Fibrotic Agents
While direct head-to-head comparative studies involving this compound are not yet available, the following table summarizes the reported efficacy of this compound and other standard and emerging anti-fibrotic therapies from various preclinical studies. This provides a broader context for evaluating the potential of this compound.
| Therapeutic Agent | Mechanism of Action | Animal Model | Key Findings on Myocardial Fibrosis |
| This compound | MCT4 Inhibitor | Leprdb mice (Type 2 Diabetes) | Substantially reduced interstitial fibrosis. [1] |
| Losartan | Angiotensin II Receptor Blocker (ARB) | Spontaneous Hypertensive Rats | Reduced fibrosis by inhibiting the TGF-β/Smad signaling pathway.[2] |
| Perindopril | Angiotensin-Converting Enzyme (ACE) Inhibitor | Rat model | Alleviated myocardial fibrosis by reducing levels of galectin-3. |
| Pirfenidone | Broad anti-fibrotic and anti-inflammatory effects | Mouse model of pulmonary fibrosis (relevant mechanism) | Slows disease progression in idiopathic pulmonary fibrosis. |
| Nintedanib | Tyrosine kinase inhibitor | Mouse model of pulmonary fibrosis (relevant mechanism) | Inhibits TGFβ-mediated myofibroblast differentiation.[3] |
| Anti-TGF-β Antibodies | Neutralizes Transforming Growth Factor-β | Mouse models of myocardial infarction and hypertension | Reduced myocardial fibrosis, but associated with adverse effects in some studies.[4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the standard protocols for key experiments used to assess myocardial fibrosis.
Masson's Trichrome Staining for Collagen Visualization
This method is used to differentiate collagen fibers from other tissue components.
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2-3 changes, 5 minutes each).
-
Rehydrate through graded alcohols: 100% (2 changes, 3 minutes each), 95% (1 change, 3 minutes), 70% (1 change, 3 minutes).
-
Rinse in distilled water.
-
-
Mordanting: For formalin-fixed tissue, re-fix in Bouin's solution at 56°C for 1 hour to improve stain quality. Rinse with running tap water until the yellow color is removed.[5]
-
Nuclear Staining: Stain with Weigert's iron hematoxylin (B73222) working solution for 10 minutes. Rinse in running warm tap water for 10 minutes, then in distilled water.[5][6]
-
Cytoplasmic Staining: Stain in Biebrich scarlet-acid fuchsin solution for 10-15 minutes. Wash in distilled water.[5][6]
-
Differentiation: Differentiate in phosphomolybdic-phosphotungstic acid solution for 10-15 minutes, or until collagen is no longer red.[5][6]
-
Collagen Staining: Transfer directly to aniline (B41778) blue solution and stain for 5-10 minutes.[5][6]
-
Final Differentiation and Dehydration: Rinse briefly in distilled water, then differentiate in 1% acetic acid solution for 2-5 minutes.[6] Wash in distilled water. Dehydrate quickly through 95% and 100% ethanol.
-
Clearing and Mounting: Clear in xylene and mount with a resinous mounting medium.[6]
Results: Collagen fibers are stained blue, nuclei are black, and the cytoplasm, muscle, and erythrocytes are stained red.[5][7]
Picro-Sirius Red Staining for Collagen Quantification
This technique is highly specific for collagen and is suitable for quantification using polarized light microscopy.
-
Deparaffinization and Rehydration: As described for Masson's Trichrome.
-
Staining: Stain in Picro-Sirius Red solution for 60 minutes.[8] This allows for equilibrium staining.
-
Dehydration: Dehydrate in three changes of 100% ethanol.[8][9]
-
Clearing and Mounting: Clear in xylene and mount with a resinous medium.[8][9]
Results: Under bright-field microscopy, collagen appears red on a pale yellow background.[8][9] With polarized light, collagen fibers exhibit birefringence, with thicker fibers appearing yellow-orange and thinner fibers appearing green.[9]
Immunohistochemistry for α-SMA and Collagen I
This method is used to detect the presence and localization of specific fibrosis-related proteins.
-
Deparaffinization and Rehydration: As previously described.
-
Antigen Retrieval: Use an appropriate method based on the primary antibody (e.g., heat-induced epitope retrieval with citrate (B86180) buffer). For Collagen III, Proteinase K treatment can be used.
-
Peroxidase Blocking: Incubate sections in a hydrogen peroxide blocking solution to quench endogenous peroxidase activity.
-
Blocking: Block non-specific binding sites with a suitable blocking serum (e.g., normal goat serum) for 30 minutes.
-
Primary Antibody Incubation: Incubate with the primary antibody (e.g., anti-α-SMA, anti-Collagen I) at the optimal dilution overnight at 4°C.
-
Secondary Antibody and Detection:
-
Wash with PBST (PBS with Tween 20).
-
Incubate with a biotinylated secondary antibody for 30 minutes.
-
Wash with PBST.
-
Incubate with an avidin-biotin-enzyme complex (e.g., ABC reagent) for 30 minutes.
-
Wash with PBST.
-
Develop with a chromogen substrate (e.g., DAB) until the desired stain intensity is reached.
-
-
Counterstaining, Dehydration, and Mounting: Counterstain with hematoxylin to visualize nuclei. Dehydrate, clear, and mount as previously described.
Western Blotting for TGF-β/Smad Signaling Proteins
This technique is used to quantify the expression levels of key signaling proteins involved in fibrosis.
-
Protein Extraction: Homogenize heart tissue samples in RIPA buffer containing protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on a sodium dodecyl sulfate-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., TGF-β, p-Smad2/3, Smad2/3, Smad7) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane with TBST and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensity using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathway for this compound-mediated reduction in myocardial fibrosis and a typical experimental workflow for its evaluation.
Caption: Proposed mechanism of this compound in reducing myocardial fibrosis.
Caption: Experimental workflow for evaluating this compound's anti-fibrotic effects.
References
- 1. MCT4-dependent lactate transport: a novel mechanism for cardiac energy metabolism injury and inflammation in type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. A Clinical Perspective of Anti-Fibrotic Therapies for Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Masson's Trichrome Staining Protocol for Collagen Fibers - IHC WORLD [ihcworld.com]
- 6. Masson's Trichrome Staining Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. med.emory.edu [med.emory.edu]
- 8. med.emory.edu [med.emory.edu]
- 9. med.emory.edu [med.emory.edu]
A Comparative Analysis of VB124 and Syrosingopine: Mechanisms and Therapeutic Potential in Oncology
Guide for Researchers and Drug Development Professionals
This guide provides a detailed comparative analysis of VB124, a novel investigational V-ATPase inhibitor, and syrosingopine (B1682859), a repurposed antihypertensive drug. The focus is on their distinct mechanisms of action, preclinical efficacy, and potential as cancer therapeutics, particularly in the context of inducing immunogenic cell death (ICD). All data is presented with supporting experimental context to aid researchers in drug development and oncology.
Overview of Compounds
This compound (V-ATPase Inhibitor): this compound is a next-generation, highly selective inhibitor of Vacuolar-type H+-ATPase (V-ATPase). By blocking this proton pump, this compound disrupts lysosomal acidification, leading to impaired autophagy, induction of lysosomal stress, and ultimately, a potent form of immunogenic cell death (ICD) in cancer cells. Its targeted action aims to minimize off-target effects and enhance tumor-specific cytotoxicity.
Syrosingopine: Syrosingopine is a derivative of reserpine (B192253) and was historically used as an antihypertensive agent. It is an irreversible inhibitor of the vesicular monoamine transporters VMAT1 and VMAT2. Recent research has repurposed syrosingopine for oncology, where it has been shown to synergize with metformin (B114582) to induce cancer cell death, particularly in cells under metabolic stress.
Comparative Mechanism of Action
The primary targets and downstream cellular consequences of this compound and syrosingopine are fundamentally different, leading to distinct therapeutic hypotheses.
Caption: Comparative signaling pathways of this compound and Syrosingopine.
Quantitative Data Summary
The following tables summarize key quantitative parameters for this compound (represented by preclinical V-ATPase inhibitors) and syrosingopine, derived from published experimental data.
Table 1: In Vitro Efficacy and Target Inhibition
| Parameter | This compound (V-ATPase Inhibitor) | Syrosingopine | Reference Cell Lines |
| Primary Target | V-ATPase | MCT1 / MCT4 | Universal / Cancer-specific |
| IC₅₀ (Target) | Low nM range (e.g., Bafilomycin A1) | MCT4: ~40 nM, MCT1: ~2500 nM | HAP1 cells |
| IC₅₀ (Cell Viability) | 10-100 nM (Varies by cell line) | >10 µM (as single agent) | Various cancer cell lines |
| Synergistic Agent | Doxorubicin, Cisplatin | Metformin, Phenformin | Various cancer cell lines |
Data compiled from multiple sources indicating the general potency of V-ATPase inhibitors and published data on syrosingopine.[1][2][3]
Table 2: Immunogenic Cell Death (ICD) Marker Induction
| ICD Marker | This compound (V-ATPase Inhibitor) | Syrosingopine | Experimental Context |
| Calreticulin (CRT) Exposure | Strong Induction | Not a primary mechanism | Measured by flow cytometry |
| HMGB1 Release | Strong Induction | Not a primary mechanism | Measured by ELISA/Western Blot |
| ATP Secretion | Strong Induction | Not a primary mechanism | Measured by luminescence assay |
ICD is a primary mechanism of V-ATPase inhibitors, while syrosingopine's action is primarily metabolic.
Comparative Efficacy in Preclinical Models
This compound (V-ATPase Inhibitor): As a potent inducer of ICD, this compound is hypothesized to not only kill tumor cells directly but also to stimulate a robust anti-tumor immune response. In syngeneic mouse models, treatment with V-ATPase inhibitors has been shown to significantly reduce tumor growth and metastasis.[2][4] This effect is often accompanied by an increase in tumor-infiltrating lymphocytes (TILs), suggesting the activation of adaptive immunity. The efficacy is further enhanced when combined with immune checkpoint inhibitors (e.g., anti-PD-1).
Syrosingopine: Syrosingopine's anti-cancer efficacy is most pronounced when combined with a mitochondrial complex I inhibitor like metformin.[5][6] This combination creates a synthetic lethal state by simultaneously blocking glycolysis (via lactate (B86563) export inhibition) and oxidative phosphorylation, leading to a severe energy crisis and cancer cell death.[7][8] In xenograft models, the combination of syrosingopine and metformin has demonstrated significant tumor growth inhibition compared to either agent alone.[5] However, its activity is less dependent on the host immune system and more on the metabolic vulnerabilities of the cancer cells.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon cited research.
Protocol 1: Cell Viability Assay (MTS/MTT)
-
Cell Seeding: Plate cancer cells (e.g., HeLa, HCT116) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound, syrosingopine, and/or metformin in complete culture medium. Replace the existing medium with the drug-containing medium. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
Reagent Addition: Add MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of viable cells. Calculate IC₅₀ values using non-linear regression analysis.
Protocol 2: Calreticulin (CRT) Exposure Assay by Flow Cytometry
-
Cell Treatment: Treat cancer cells in suspension or in adherent plates with an ICD-inducing concentration of this compound for a predetermined time (e.g., 4-24 hours). Include a positive control (e.g., Doxorubicin) and a vehicle control.
-
Cell Harvesting: Gently harvest the cells using a non-enzymatic dissociation solution (for adherent cells) and wash with cold PBS.
-
Antibody Staining: Resuspend cells in a binding buffer and stain with a fluorescently-conjugated anti-Calreticulin antibody and a viability dye (e.g., DAPI, Propidium Iodide) for 30 minutes on ice, protected from light.
-
Data Acquisition: Analyze the cells using a flow cytometer. Gate on the live cell population (viability dye negative).
-
Analysis: Quantify the percentage of CRT-positive cells within the live cell gate for each treatment condition. An increase in the CRT-positive population indicates ICD.
Protocol 3: Intracellular Lactate Measurement
-
Cell Seeding and Treatment: Seed cells in 6-well or 12-well plates. Once adhered, treat with syrosingopine, metformin, or the combination for the desired time period.
-
Metabolite Extraction: Aspirate the medium and wash the cells with ice-cold PBS. Add a pre-chilled extraction solvent (e.g., 80% methanol) and incubate at -80°C for at least 15 minutes.
-
Lysate Collection: Scrape the cells and collect the cell lysate/solvent mixture. Centrifuge at high speed to pellet cellular debris.
-
Lactate Assay: Use the supernatant for lactate quantification using a commercial lactate assay kit (e.g., colorimetric or fluorometric).
-
Normalization: Measure the protein concentration in the remaining cell pellet to normalize the lactate levels per microgram of protein.
-
Analysis: Compare the normalized intracellular lactate concentrations across different treatment groups.[1]
Experimental and Logical Workflows
The following diagrams illustrate typical workflows used in the preclinical evaluation of anti-cancer compounds.
Caption: A standard workflow for preclinical anti-cancer drug evaluation.
Conclusion
This compound and syrosingopine represent two distinct and compelling strategies for cancer therapy.
-
This compound (V-ATPase Inhibitor) acts as a potent, direct cytotoxic agent that leverages the induction of immunogenic cell death. Its strength lies in its potential to convert a "cold" tumor into a "hot" one, making it an excellent candidate for combination with immunotherapy. The direct targeting of the V-ATPase, a pump often overexpressed in cancer, provides a clear therapeutic rationale.[3][9]
-
Syrosingopine functions as a metabolic disruptor, primarily by inhibiting lactate transport.[6][10] Its efficacy is unlocked when combined with mitochondrial inhibitors, creating a powerful synthetic lethal interaction.[5] This approach is best suited for tumors exhibiting high glycolytic rates (the Warburg effect), offering a way to exploit a common metabolic hallmark of cancer.
For researchers, the choice between these or similar compounds depends on the therapeutic goal. For stimulating anti-tumor immunity, a V-ATPase inhibitor like this compound is a rational choice. For targeting metabolic vulnerabilities, a combination strategy involving syrosingopine presents a promising avenue. Future research should focus on identifying predictive biomarkers to stratify patient populations most likely to respond to each unique mechanism.
References
- 1. selleckchem.com [selleckchem.com]
- 2. V-ATPase inhibitors and implication in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. V-ATPase in cancer: mechanistic insights and therapeutic potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Syrosingopine sensitizes cancer cells to killing by metformin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sciencedaily.com [sciencedaily.com]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. pearl.plymouth.ac.uk [pearl.plymouth.ac.uk]
- 9. d-nb.info [d-nb.info]
- 10. researchgate.net [researchgate.net]
A Head-to-Head Comparison: VB124 vs. Genetic Knockdown for MCT4 Inhibition
For researchers in oncology and metabolic diseases, targeting the monocarboxylate transporter 4 (MCT4) presents a promising therapeutic strategy. MCT4 is crucial for lactate (B86563) export in highly glycolytic cells, a hallmark of many cancers, and its inhibition can lead to intracellular acidification and cell death. Two primary methods are employed to block MCT4 function in a research setting: the small molecule inhibitor VB124 and genetic knockdown techniques such as siRNA and shRNA. This guide provides a detailed comparison of these two approaches, supported by experimental data, to aid researchers in selecting the most appropriate method for their studies.
Mechanism of Action
This compound is an orally active, potent, and highly selective pharmacological inhibitor of MCT4.[1] It physically binds to the transporter, obstructing the channel and preventing the efflux of lactate from the cell. This action is reversible and dose-dependent.
Genetic knockdown of MCT4, utilizing small interfering RNA (siRNA) or short hairpin RNA (shRNA), targets the MCT4 mRNA transcript (gene name: SLC16A3) for degradation. This prevents the translation of the MCT4 protein, leading to its depletion from the cell membrane. This method offers high specificity for MCT4, and its effects can be long-lasting, particularly with stable shRNA integration.
Comparative Efficacy and Cellular Effects
Both this compound and genetic knockdown of MCT4 have demonstrated significant effects on cancer cell biology by disrupting lactate transport. The primary consequence of MCT4 inhibition by either method is the intracellular accumulation of lactate and a subsequent decrease in intracellular pH.[2] This metabolic disruption leads to a cascade of downstream effects.
| Parameter | This compound | Genetic Knockdown of MCT4 (siRNA/shRNA) | References |
| Lactate Export Inhibition | Potent inhibition of lactate efflux with IC50 values in the low nanomolar range (e.g., 19 nM in MDA-MB-231 cells).[1] | Significant reduction in lactate secretion. The extent of inhibition depends on knockdown efficiency. | [1][3] |
| Intracellular Lactate | Leads to a significant increase in intracellular lactate levels.[4][5] | Causes a significant elevation of intracellular lactate concentration.[2][4] | [2][4][5] |
| Cell Proliferation | Inhibits cell proliferation in various cancer cell lines, with rates dropping below 50% at a 10 μM concentration in MDA-MB-231 cells.[1] | Significantly suppresses cell growth and colony-forming ability in susceptible cancer cell lines.[2][3] | [1][2][3] |
| Tumor Growth (In Vivo) | Attenuates cardiac hypertrophy in mice at 30 mg/kg daily and has been shown to suppress hepatocellular carcinoma tumor growth.[1][6] | Stable knockdown of MCT4 has been shown to reduce tumor growth in orthotopic xenograft models of bladder and lung cancer.[2][7] | [1][2][6][7] |
| Induction of Apoptosis | Can lead to the induction of apoptosis.[7] | Induces apoptosis in cancer cells.[2][7] | [2][7] |
| Reactive Oxygen Species (ROS) | Can lead to an increased synthesis of ROS.[7] | Induces ROS-dependent cellular apoptosis.[2][7] | [2][7] |
Signaling Pathways and Experimental Workflows
The inhibition of MCT4, either pharmacologically or genetically, impacts key cellular signaling pathways. The accumulation of intracellular lactate can alter the metabolic landscape of the cell, affecting pathways regulated by metabolites and cellular stress.
Caption: Signaling cascade following MCT4 inhibition by this compound or genetic knockdown.
The experimental workflow for comparing this compound and genetic knockdown typically involves parallel cell culture treatments, followed by a series of functional assays.
Caption: Workflow for comparing this compound and genetic knockdown of MCT4.
Experimental Protocols
This compound Treatment
-
Cell Culture: Plate cells (e.g., MDA-MB-231) in appropriate growth medium and allow them to adhere overnight.
-
Preparation of this compound: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in a growth medium to the desired final concentrations (e.g., 10 μM).[1]
-
Treatment: Replace the existing medium with the medium containing this compound or a vehicle control (DMSO).
-
Incubation: Incubate the cells for the desired period (e.g., 24-72 hours) before proceeding with functional assays.
Genetic Knockdown of MCT4 using siRNA
-
siRNA Design and Synthesis: Utilize a pool of 3 target-specific 19-25 nucleotide siRNAs designed to knock down the expression of the human SLC16A3 gene.[8]
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection:
-
Dilute the siRNA duplex in an appropriate siRNA dilution buffer.
-
Dilute a suitable transfection reagent (e.g., Lipofectamine RNAiMAX) in transfection medium.
-
Combine the diluted siRNA and transfection reagent and incubate to allow the formation of complexes.
-
Add the complexes to the cells in a fresh medium.
-
-
Incubation: Incubate the cells for 48-72 hours to allow for mRNA degradation and protein depletion.
-
Validation: Confirm knockdown efficiency using qRT-PCR to measure MCT4 mRNA levels and Western blotting to measure MCT4 protein levels.
Conclusion: Choosing the Right Tool
The choice between this compound and genetic knockdown of MCT4 depends on the specific research question and experimental design.
This compound is ideal for:
-
Acute and dose-response studies: Its effects are rapid and reversible, allowing for the precise timing of inhibition and the study of dose-dependent responses.
-
In vivo studies: As an orally active compound, it is suitable for animal models to assess systemic effects.[1]
-
High-throughput screening: The ease of application makes it amenable to large-scale screening experiments.
Genetic knockdown is advantageous for:
-
Long-term studies: Stable shRNA expression allows for the investigation of the long-term consequences of MCT4 depletion.
-
Specificity confirmation: It provides a highly specific method to confirm that the observed phenotype is a direct result of MCT4 loss-of-function, ruling out potential off-target effects of a small molecule inhibitor.
-
Validating a drug target: Demonstrating a similar phenotype with genetic knockdown strengthens the case for a pharmacological inhibitor's on-target efficacy.
In many cases, the most robust approach involves using both methods in parallel. Genetic knockdown can validate the specificity of the target, while a pharmacological inhibitor like this compound allows for the exploration of therapeutic potential with more direct translational relevance. This dual approach provides a comprehensive understanding of the role of MCT4 in the biological system under investigation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Monocarboxylate Transporter 4 Is a Therapeutic Target in Non-small Cell Lung Cancer with Aerobic Glycolysis Preference - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting lactate transport suppresses in vivo breast tumour growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Monocarboxylate transporter antagonism reveals metabolic vulnerabilities of viral-driven lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Monocarboxylate transporter 4 inhibition potentiates hepatocellular carcinoma immunotherapy through enhancing T cell infiltration and immune attack - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Selective Inhibition of the Lactate Transporter MCT4 Reduces Growth of Invasive Bladder Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. datasheets.scbt.com [datasheets.scbt.com]
VB124: A Comparative Analysis of Efficacy in Immunocompetent and Immunodeficient Mouse Models
For Immediate Release
This guide provides a comprehensive comparison of the efficacy of VB124, a potent and selective inhibitor of the monocarboxylate transporter 4 (MCT4), in immunocompetent versus immunodeficient mouse models. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's therapeutic potential and its interplay with the host immune system.
Introduction to this compound and MCT4
This compound is a small molecule inhibitor targeting MCT4, a key transporter protein responsible for the efflux of lactate (B86563) from highly glycolytic cells, such as many cancer cells. By blocking MCT4, this compound disrupts the metabolic homeostasis of cancer cells, leading to intracellular lactate accumulation and a reduction in the acidification of the tumor microenvironment. This dual effect can directly impact cancer cell survival and modulate the host's anti-tumor immune response.
Efficacy of this compound in Immunocompetent Mouse Models
In immunocompetent mouse models, this compound demonstrates significant anti-tumor activity, which is strongly associated with the modulation of the tumor immune microenvironment.
Key Findings:
-
Tumor Growth Inhibition: Pharmacological inhibition of MCT4 with this compound has been shown to suppress the growth of hepatocellular carcinoma (HCC) in immunocompetent mice[1].
-
Enhanced T-Cell Response: The anti-tumor effect of this compound in these models is largely attributed to an enhanced CD8+ T-cell response. Treatment with this compound leads to increased infiltration and cytotoxicity of CD8+ T-cells within the tumor[1].
-
Mechanism of Immune Modulation: this compound alleviates the acidic tumor microenvironment, which is known to be immunosuppressive. This, in turn, promotes the secretion of chemokines such as CXCL9 and CXCL10, facilitating the recruitment of T-cells to the tumor site[1].
Summary of Quantitative Data in Immunocompetent Models
| Cancer Model | Mouse Strain | Treatment | Key Outcomes | Reference |
| Hepatocellular Carcinoma (HCC) | C57BL/6 | This compound | Suppressed tumor growth, increased CD8+ T-cell infiltration and cytotoxicity. | [1] |
| Colorectal Carcinoma | C57BL/6 | Novel MCT4 inhibitor | Delayed tumor growth and prolonged survival when combined with anti-PD-L1. | [2][3] |
Efficacy of this compound in Immunodeficient Mouse Models
Studies in immunodeficient mice, which lack a fully functional adaptive immune system (e.g., nude mice, SCID mice), reveal a direct anti-tumor effect of MCT4 inhibition, independent of T-cell-mediated immunity.
Key Findings:
-
Direct Anti-Tumor Effects: In a study using an orthotopic xenograft model of bladder cancer in nude mice, stable knockdown of MCT4 resulted in reduced tumor growth[4]. This suggests that MCT4 is crucial for cancer cell proliferation and survival in vivo, even in the absence of an adaptive immune system.
-
Induction of Apoptosis and Oxidative Stress: The mechanism of tumor inhibition in immunodeficient models involves a direct impact on cancer cell biology. MCT4 inhibition has been shown to decrease cell growth, induce apoptosis, and increase the production of reactive oxygen species (ROS)[4].
-
Pharmacological Inhibition in Xenografts: The pharmacological application of this compound in an osteosarcoma xenograft model using BALB/c nude mice demonstrated its ability to suppress cell proliferation and impair tumor growth, confirming the direct anti-cancer activity of the drug in an immunodeficient setting[5].
-
Context-Dependent Immune-Dependence: Interestingly, in a model of LKB1-deficient lung adenocarcinoma, the anti-tumor effect of MCT4 knockout was observed in immunocompetent but not in immunodeficient mice, indicating that in certain genetic contexts, the therapeutic benefit of MCT4 inhibition is predominantly immune-mediated[6][7].
Summary of Quantitative Data in Immunodeficient Models
| Cancer Model | Mouse Strain | Treatment/Method | Key Outcomes | Reference |
| Urothelial Carcinoma | Nude Mice | MCT4 knockdown | Reduced tumor growth, decreased cell proliferation, induced apoptosis, and increased ROS production. | [4] |
| Osteosarcoma | BALB/c Nude Mice | This compound | Suppressed cell proliferation and impaired tumor growth. | [5] |
| LKB1-deficient Lung Adenocarcinoma | Immunodeficient Mice | MCT4 knockout | No significant inhibition of tumor growth. | [6][7] |
Comparative Analysis
The available data suggests that this compound exerts its anti-tumor effects through a dual mechanism:
-
In Immunocompetent Hosts: A significant portion of its efficacy is derived from its ability to remodel the tumor microenvironment and unleash a potent anti-tumor T-cell response.
-
In Immunodeficient Hosts: this compound demonstrates a direct cytotoxic and cytostatic effect on cancer cells by disrupting their metabolism, leading to apoptosis and reduced proliferation.
The magnitude of the anti-tumor effect appears to be greater in immunocompetent models, suggesting a synergistic interplay between the direct effects on cancer cells and the indirect, immune-mediated mechanisms. However, the efficacy in immunodeficient models underscores the potential of this compound as a therapeutic agent even in patients with a compromised immune system or in tumors that are less immunogenic.
Experimental Protocols
Immunocompetent Mouse Model (Hepatocellular Carcinoma)
-
Animal Model: Male C57BL/6 mice (6-8 weeks old).
-
Tumor Induction: Subcutaneous injection of murine HCC cells into the flank.
-
Treatment: Once tumors were palpable, mice were treated with this compound (e.g., 20 mg/kg, oral gavage, daily).
-
Efficacy Assessment: Tumor volume was measured regularly. At the end of the study, tumors were excised for histological and immunological analysis, including immunohistochemistry for CD8+ T-cells and measurement of chemokine levels.
Immunodeficient Mouse Model (Osteosarcoma Xenograft)
-
Animal Model: Four-week-old female BALB/c nude mice[5].
-
Tumor Induction: In-situ injection of human osteosarcoma cells into the medullary cavity of the femur[5].
-
Treatment: Treatment with this compound (e.g., 10 µM) was administered, and cell proliferation was assessed[5].
-
Efficacy Assessment: Tumor growth was monitored, and cell proliferation within the tumors was analyzed[5].
Visualizing the Mechanism of Action of this compound
The following diagrams illustrate the proposed signaling pathways and experimental workflows.
Caption: this compound mechanism in immunocompetent models.
References
- 1. Monocarboxylate transporter 4 inhibition potentiates hepatocellular carcinoma immunotherapy through enhancing T cell infiltration and immune attack - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MCT4 blockade increases the efficacy of immune checkpoint blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Selective Inhibition of the Lactate Transporter MCT4 Reduces Growth of Invasive Bladder Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Functional heterogeneity of MCT1 and MCT4 in metabolic reprogramming affects osteosarcoma growth and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
- 7. MCT4-dependent lactate secretion suppresses antitumor immunity in LKB1-deficient lung adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of VB124: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical compounds is a critical component of laboratory operations. This document provides essential guidance on the proper disposal procedures for VB124, a potent and selective MCT4 inhibitor used in research.
As a research compound, this compound should be handled as a hazardous chemical waste. Adherence to established safety protocols and institutional guidelines is paramount to protect personnel and the environment. The following procedures are based on general best practices for the disposal of laboratory chemicals in the absence of a specific Safety Data Sheet (SDS) with explicit disposal instructions.
Immediate Safety and Handling
Before beginning any disposal-related activities, ensure you are wearing appropriate Personal Protective Equipment (PPE), including:
-
Safety goggles
-
Chemical-resistant gloves
-
Laboratory coat
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
Waste Segregation and Container Management
Proper segregation of chemical waste is crucial to prevent dangerous reactions. This compound waste should be collected in designated, compatible, and clearly labeled containers.
Table 1: this compound Waste Segregation Guidelines
| Waste Type | Container Type | Labeling Requirements | Incompatible Waste Classes to Avoid Mixing |
| Solid this compound Waste | Leak-proof, sealable plastic or glass container compatible with chlorinated organic compounds. | "Hazardous Waste," "this compound, Solid," full chemical name (C23H23ClN2O4), and appropriate hazard pictograms (e.g., "Harmful," "Irritant"). | Strong oxidizing agents, strong acids, strong bases. |
| Liquid this compound Waste (in solvent) | Leak-proof, sealable plastic or glass container compatible with the solvent used (e.g., DMSO). | "Hazardous Waste," "this compound in [Solvent Name]," concentration, and appropriate hazard pictograms for both this compound and the solvent. | Strong oxidizing agents, strong acids, strong bases, and any chemicals incompatible with the solvent. |
| Contaminated Labware (e.g., pipette tips, vials) | Puncture-resistant, sealable container. | "Hazardous Waste," "this compound Contaminated Sharps/Labware," and appropriate hazard pictograms. | Liquids, chemically incompatible waste. |
| Aqueous Rinsate from Cleaning | Leak-proof, sealable plastic container. | "Hazardous Waste," "Aqueous Waste with trace this compound," and appropriate hazard pictograms. | Organic solvents, strong acids, strong bases. |
Step-by-Step Disposal Protocol
-
Initial Collection: Collect all waste streams containing this compound at the point of generation in the appropriate, labeled containers as described in Table 1.
-
Container Sealing: Once a waste container is full, or at the end of a procedure, securely seal the container. Do not overfill containers.
-
Labeling: Ensure all waste containers are accurately and fully labeled with their contents and associated hazards.[1] This includes the full chemical name and any solvents present.
-
Storage: Store sealed and labeled waste containers in a designated, well-ventilated, and secure hazardous waste accumulation area within the laboratory. Ensure secondary containment is used for liquid waste containers to prevent spills.
-
Contact Environmental Health and Safety (EHS): Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste.[2] Follow all institutional procedures for waste manifest documentation.
-
Decontamination of Empty Containers: Before disposing of an empty this compound container as non-hazardous waste, it must be triple-rinsed with a suitable solvent.[3] The rinsate from this cleaning process must be collected and disposed of as hazardous liquid waste.[3] After triple-rinsing, deface or remove the original label and dispose of the container according to your institution's guidelines for clean lab glass or plastic.[3]
Experimental Protocol: Decontamination of Empty this compound Containers
This protocol details the triple-rinse procedure for rendering empty this compound containers non-hazardous.
Materials:
-
Empty this compound container
-
Appropriate solvent (e.g., ethanol (B145695) or acetone, check for compatibility with the container material)
-
Squirt bottle for the solvent
-
Designated hazardous waste container for liquid rinsate
-
Personal Protective Equipment (PPE)
Procedure:
-
In a chemical fume hood, add a small amount of the chosen solvent to the empty this compound container, ensuring to wet all interior surfaces.
-
Securely cap the container and agitate it for at least 30 seconds.
-
Pour the solvent rinsate into the designated hazardous waste container for liquid waste.
-
Repeat steps 1-3 two more times for a total of three rinses.
-
Allow the container to air dry completely in the fume hood.
-
Once dry, remove or deface the original label. The container can now be disposed of as non-hazardous laboratory glass or plastic, in accordance with institutional policy.
This compound Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.
Caption: Workflow for the proper segregation and disposal of this compound waste streams.
Disclaimer: This information is intended as a general guide. Always consult your institution's specific Environmental Health and Safety (EHS) guidelines and the manufacturer's Safety Data Sheet (SDS) for this compound if available. Your institution's EHS office is the primary resource for ensuring compliance with all local, state, and federal regulations regarding chemical waste disposal.
References
Personal protective equipment for handling VB124
FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical safety and logistical information for the handling, storage, and disposal of VB124, a potent and selective MCT4 inhibitor. The following procedures are designed to ensure the safety of laboratory personnel and to maintain the integrity of the compound.
Compound Information and Storage
This compound is an orally active and selective inhibitor of Monocarboxylate Transporter 4 (MCT4). It is a small molecule used in research, particularly in studies related to cardiac hypertrophy, heart failure, and metabolism.
Table 1: Chemical and Storage Information for this compound
| Property | Value |
| Catalog Number | HY-139665[1][2] |
| CAS Number | 2230186-18-0[1] |
| Molecular Formula | C23H23ClN2O4[1] |
| Molecular Weight | 426.89 g/mol [1] |
| Storage of Powder | -20°C for 3 years; 4°C for 2 years[1] |
| Storage in Solvent | -80°C for 2 years; -20°C for 1 year[1] |
Personal Protective Equipment (PPE)
Due to the potent nature of this compound and as a general best practice for handling all research chemicals, appropriate personal protective equipment must be worn at all times.
Table 2: Recommended Personal Protective Equipment for Handling this compound
| PPE Category | Item | Specifications and Use |
| Hand Protection | Nitrile Gloves | Wear two pairs of powder-free nitrile gloves. Change gloves immediately if contaminated. |
| Eye Protection | Safety Glasses with Side Shields or Goggles | Must be worn at all times in the laboratory to protect against splashes or airborne particles. |
| Body Protection | Laboratory Coat | A fully buttoned lab coat must be worn to protect skin and clothing. |
| Respiratory Protection | Fume Hood | All handling of solid this compound and preparation of solutions should be performed in a certified chemical fume hood to avoid inhalation of dust or aerosols. |
Safe Handling and Operational Plan
A systematic approach to handling this compound is crucial to minimize exposure and prevent contamination. The following workflow outlines the key steps from receiving the compound to its final disposal.
Caption: Workflow for the safe handling of this compound from receipt to disposal.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action must be taken.
Table 3: First Aid and Emergency Measures for this compound Exposure
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek medical attention. |
| Skin Contact | Immediately wash exposed area with soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops. |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention. |
| Ingestion | Wash out mouth with water provided the person is conscious. Call a physician. Do not induce vomiting. |
| Spill | Evacuate the area. Wear appropriate PPE. For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. For large spills, contact your institution's environmental health and safety department. |
Disposal Plan
All waste contaminated with this compound must be treated as hazardous chemical waste and disposed of according to institutional and local regulations.
Caption: Decision tree for the proper segregation and disposal of this compound waste.
Experimental Protocols
While specific experimental protocols will vary, the following provides a general guideline for the preparation of a stock solution, based on information from the supplier.
Protocol for 10 mM Stock Solution Preparation:
-
Preparation: Before opening the vial, centrifuge it at a low speed to ensure all the powder is at the bottom.
-
Solvent Selection: Based on experimental needs, select an appropriate solvent. For example, to prepare a stock solution in DMSO.
-
Calculation: To make a 10 mM stock solution from 1 mg of this compound (MW: 426.89), calculate the required volume of DMSO:
-
Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Molarity (mol/L)
-
Volume (µL) = (0.001 g / 426.89 g/mol ) / 0.01 mol/L * 1,000,000 µL/L ≈ 234.25 µL
-
-
Dissolution: In a chemical fume hood, carefully add the calculated volume of DMSO to the vial containing this compound.
-
Mixing: Vortex or sonicate the solution until the compound is completely dissolved.
-
Storage: Store the stock solution at -20°C or -80°C in a tightly sealed container as per the storage guidelines in Table 1.
Disclaimer: This guide is intended for informational purposes only and is based on publicly available data and general laboratory safety principles. It is not a substitute for a compound-specific Safety Data Sheet (SDS). Always refer to the SDS provided by the supplier and your institution's specific safety protocols before handling any chemical.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
